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  • Product: 1-(4-Aminophenyl)azetidin-3-ol
  • CAS: 344405-82-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(4-Aminophenyl)azetidin-3-ol: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique combination of properties, including a rigid, three-dimensional structure, and the ability to introduce sp³-rich character, offers medicinal chemists a powerful tool to overcome challenges in drug design.[1] The strained four-membered ring system imparts distinct conformational constraints that can lead to improved binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of an azetidine ring can enhance physicochemical properties such as solubility and metabolic stability, crucial parameters for the development of successful therapeutics.[1] This guide focuses on a specific, yet highly valuable, azetidine derivative: 1-(4-Aminophenyl)azetidin-3-ol, providing a comprehensive overview of its synthesis, properties, and potential applications for researchers and drug development professionals.

Core Compound Identification

Chemical Name: 1-(4-Aminophenyl)azetidin-3-ol CAS Number: 344405-82-9

Molecular Structure:

Caption: Chemical structure of 1-(4-Aminophenyl)azetidin-3-ol.

Physicochemical and Spectroscopic Properties

While a comprehensive experimental dataset for 1-(4-Aminophenyl)azetidin-3-ol is not extensively reported in publicly available literature, the following table summarizes its basic properties and provides predicted values or data from closely related analogs.

PropertyValueSource/Method
Molecular Formula C₉H₁₂N₂O-
Molecular Weight 164.21 g/mol -
Appearance Likely a solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solventsInferred from structure
¹H NMR Data not publicly available-
¹³C NMR Data not publicly available-
Mass Spectrum Data not publicly available-
IR Spectrum Data not publicly available-

Note: Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.

Synthesis and Reaction Chemistry

A specific, detailed, and validated protocol for the synthesis of 1-(4-Aminophenyl)azetidin-3-ol is not readily found in peer-reviewed journals. However, based on general methods for the synthesis of N-aryl azetidin-3-ols, a plausible synthetic route can be proposed. A common and effective strategy involves the reaction of a suitably protected azetidin-3-ol with an activated aromatic compound, followed by deprotection.

Proposed Synthetic Pathway

A likely synthetic approach would involve the nucleophilic aromatic substitution of a protected 4-halo-nitrobenzene with a protected azetidin-3-ol, followed by reduction of the nitro group and deprotection. A key consideration is the choice of protecting groups for the azetidine nitrogen and the hydroxyl group to ensure chemoselectivity throughout the synthesis.

Synthetic_Pathway A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3-(tert-butyldimethylsilyloxy)azetidine A->B TBDMSCl, Imidazole DMF C 1-(4-Nitrophenyl)-3-(tert-butyldimethylsilyloxy)azetidine B->C 1-Fluoro-4-nitrobenzene K2CO3, DMSO, Heat D 1-(4-Aminophenyl)-3-(tert-butyldimethylsilyloxy)azetidine C->D H2, Pd/C Ethanol E 1-(4-Aminophenyl)azetidin-3-ol D->E TBAF THF

Caption: Proposed synthetic pathway for 1-(4-Aminophenyl)azetidin-3-ol.

General Experimental Protocol (Hypothetical)

Step 1: Protection of 1-Benzhydrylazetidin-3-ol

  • To a solution of 1-benzhydrylazetidin-3-ol in anhydrous N,N-dimethylformamide (DMF), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: N-Arylation

  • In a flask, combine the protected azetidine from Step 1, 1-fluoro-4-nitrobenzene, and potassium carbonate in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the N-arylated product.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas and stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

Step 4: Deprotection

  • Dissolve the product from Step 3 in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the final product, 1-(4-Aminophenyl)azetidin-3-ol.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-(4-Aminophenyl)azetidin-3-ol make it a highly attractive building block for the synthesis of novel drug candidates. The primary amine on the phenyl ring serves as a versatile handle for further functionalization, allowing for the introduction of various pharmacophoric groups through amide bond formation, sulfonylation, or reductive amination. The hydroxyl group on the azetidine ring can act as a hydrogen bond donor or acceptor, and can also be further modified.

Potential as a Scaffold for Kinase Inhibitors

The 4-aminophenyl moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain. The azetidin-3-ol portion can be utilized to project substituents into solvent-exposed regions or other pockets of the ATP-binding site, potentially leading to enhanced potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_0 1-(4-Aminophenyl)azetidin-3-ol Scaffold cluster_1 Target Protein (Kinase) Scaffold Aminophenyl- Azetidinol Core Amine Primary Amine (Functionalization Point) Scaffold->Amine Provides handle for attachment of hinge-binding motif Hydroxyl Hydroxyl Group (Interaction/Modification) Scaffold->Hydroxyl Projects into solvent-exposed region Hinge Hinge Region Solvent Solvent-Exposed Region Amine->Hinge Forms H-bonds Hydroxyl->Solvent Improves solubility and provides vector for further modification

Caption: Conceptual model of 1-(4-aminophenyl)azetidin-3-ol as a scaffold in kinase inhibitor design.

Use in the Development of Other Biologically Active Molecules

The unique structural and electronic properties of this compound also make it a valuable intermediate for the synthesis of a wide range of other biologically active molecules, including but not limited to:

  • GPCR Ligands: The rigid azetidine core can help to lock in a specific conformation required for binding to G-protein coupled receptors.

  • Enzyme Inhibitors: The hydroxyl group can be designed to interact with key residues in an enzyme's active site.

  • Antimicrobial Agents: The azetidine ring is a component of several classes of antibiotics, and novel derivatives are of interest in combating antimicrobial resistance.[3][4]

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(4-Aminophenyl)azetidin-3-ol is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The safety precautions should be based on the known hazards of structurally related compounds, such as aromatic amines and other azetidine derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Hazards (Inferred from Structurally Similar Compounds):

  • Skin and Eye Irritation: Aromatic amines can be irritants.

  • Sensitization: Some aromatic amines are known to be skin sensitizers.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. Assume it is potentially harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

1-(4-Aminophenyl)azetidin-3-ol is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the rigid azetidine core with a functionalizable aminophenyl group, provide a valuable platform for the design and synthesis of novel therapeutic agents. While detailed experimental data for this compound is currently limited in the public domain, this guide provides a foundational understanding of its potential synthesis, properties, and applications. As the importance of azetidines in drug development continues to grow, it is anticipated that compounds such as 1-(4-Aminophenyl)azetidin-3-ol will play an increasingly significant role in the discovery of new medicines. Researchers are encouraged to explore the potential of this and related scaffolds in their own drug discovery programs.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of properties that are highly desirable in drug design.[1] Unlike more flexible aliphatic amines or larger heterocyclic systems, the constrained nature of the azetidine ring can pre-organize substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the sp³-rich azetidine motif can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability, while reducing lipophilicity compared to larger cyclic amines.[1]

This guide focuses on a specific, synthetically accessible derivative, 1-(4-Aminophenyl)azetidin-3-ol . This molecule incorporates three key pharmacophoric elements: the rigid azetidine core, a nucleophilic and hydrogen-bonding hydroxyl group, and a versatile aminophenyl moiety that can serve as a key building block for further functionalization. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery programs, from initial library design and hit-to-lead optimization to downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

This document provides a comprehensive analysis of the core physicochemical properties of 1-(4-Aminophenyl)azetidin-3-ol, offers insights into the experimental methodologies for their determination, and discusses the implications of these properties for drug development.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For 1-(4-Aminophenyl)azetidin-3-ol, these core properties provide the initial framework for understanding its potential as a drug scaffold.

PropertyValueSource
Chemical Name 1-(4-Aminophenyl)azetidin-3-olIUPAC
CAS Number 344405-82-9Chemical Supplier Data
Molecular Formula C₉H₁₂N₂ODeduced from Structure
Molecular Weight 164.21 g/mol Calculated
Canonical SMILES C1C(N(C1)C2=CC=C(C=C2)N)O

Predicted Physicochemical Properties: A Quantitative Overview

While experimental data for 1-(4-Aminophenyl)azetidin-3-ol is not extensively available in the public domain, computational methods provide reliable estimations for key physicochemical parameters. These predictions are invaluable for initial screening and for guiding experimental design. The following table summarizes the predicted properties, which are critical for anticipating the molecule's behavior in various environments.

Physicochemical ParameterPredicted ValueImplications in Drug Discovery
Melting Point (°C) ~150-160Indicates solid-state stability and potential for crystalline forms.
Boiling Point (°C) >300 (decomposes)High boiling point is expected due to hydrogen bonding and molecular weight.
logP (Octanol-Water Partition Coefficient) 0.5 - 1.5Suggests a favorable balance between hydrophilicity and lipophilicity, which is often correlated with good oral bioavailability.
Aqueous Solubility (mg/mL) >10The presence of polar functional groups (hydroxyl and amino) suggests good water solubility.
pKa (Acid Dissociation Constant) Basic pKa (aniline): ~4.5-5.5 Basic pKa (azetidine): ~8.5-9.5The two basic centers will be protonated at different physiological pH values, influencing receptor interactions and solubility.
Topological Polar Surface Area (TPSA) 58.6 ŲA TPSA below 140 Ų is generally associated with good cell permeability and oral bioavailability.

Note: The values presented in this table are estimations based on computational models and data from structurally related compounds, as direct experimental data for 1-(4-Aminophenyl)azetidin-3-ol is not widely published. These values should be used as a guide and confirmed experimentally.

In-Depth Analysis of Key Physicochemical Parameters

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's pharmacokinetic profile. A balanced logP is essential for a molecule to effectively traverse both aqueous and lipid environments in the body. The predicted logP for 1-(4-Aminophenyl)azetidin-3-ol falls within a range that is often considered optimal for oral drug candidates. This suggests that the molecule possesses sufficient lipophilicity to cross cell membranes, yet retains enough hydrophilicity to be soluble in physiological fluids.

Solubility

High aqueous solubility is a desirable trait for drug candidates as it can facilitate formulation and improve absorption from the gastrointestinal tract. The presence of a hydroxyl group and an aromatic amine, both capable of hydrogen bonding with water, is expected to confer good aqueous solubility to 1-(4-Aminophenyl)azetidin-3-ol. This property is particularly advantageous for developing oral and parenteral dosage forms.

Ionization (pKa)

The presence of two basic nitrogen atoms—the aniline nitrogen and the azetidine nitrogen—means that the ionization state of 1-(4-Aminophenyl)azetidin-3-ol will be pH-dependent. The aniline nitrogen is expected to have a pKa in the range of 4.5-5.5, typical for aromatic amines. The azetidine nitrogen, being a saturated secondary amine, will be more basic, with an estimated pKa of 8.5-9.5. This dual-basic nature has significant implications:

  • At physiological pH (~7.4): The azetidine nitrogen will be predominantly protonated, rendering the molecule cationic. This positive charge can enhance solubility and may be crucial for interactions with biological targets that have negatively charged residues. The aniline nitrogen will be largely neutral.

  • In the acidic environment of the stomach (pH 1-3): Both nitrogen atoms will be protonated, resulting in a dicationic species with likely very high water solubility.

This pH-dependent charge profile will influence the molecule's absorption, distribution, and target engagement.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To validate the predicted values and to meet regulatory requirements, the physicochemical properties of any new chemical entity must be determined experimentally. The following section outlines standard protocols for the key parameters discussed.

Workflow for Physicochemical Property Determination

G cluster_0 Synthesis & Purification cluster_1 Property Measurement cluster_2 Data Analysis & Reporting synthesis Synthesis of 1-(4-Aminophenyl)azetidin-3-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization logp logP Determination (Shake-flask or HPLC) characterization->logp solubility Solubility Assay (Thermodynamic or Kinetic) characterization->solubility pka pKa Measurement (Potentiometric or Spectrophotometric) characterization->pka melting_point Melting Point (DSC or Capillary Method) characterization->melting_point analysis Data Analysis and Comparison with Predictions logp->analysis solubility->analysis pka->analysis melting_point->analysis report Technical Report Generation analysis->report

Caption: Workflow for experimental physicochemical profiling.

Protocol 1: Determination of logP by the Shake-Flask Method (OECD Guideline 107)
  • Preparation of Solutions: Prepare a stock solution of 1-(4-Aminophenyl)azetidin-3-ol in a suitable solvent (e.g., methanol). Prepare n-octanol and buffer (pH 7.4) solutions and pre-saturate each with the other phase by shaking for 24 hours.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and the aqueous buffer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality behind Experimental Choices: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium. Using a buffer at a physiological pH of 7.4 is crucial for determining the distribution coefficient (logD), which is more relevant for predicting in vivo behavior for ionizable compounds.

Protocol 2: Potentiometric pKa Determination
  • Sample Preparation: Dissolve an accurately weighed amount of 1-(4-Aminophenyl)azetidin-3-ol in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate both basic centers. Then, perform a back-titration with a standardized strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: The pKa values are determined from the titration curve, typically by finding the pH at the half-equivalence points. Specialized software is often used to analyze the data and refine the pKa values.

Causality behind Experimental Choices: Potentiometric titration is a robust and accurate method for determining the pKa of basic compounds. The use of a co-solvent is a practical necessity for many organic molecules to maintain solubility during the titration, and mathematical corrections (e.g., Yasuda-Shedlovsky extrapolation) can be applied to determine the aqueous pKa.

Proposed Synthetic Pathway

While multiple synthetic routes to substituted azetidines have been reported, a plausible and efficient pathway to 1-(4-Aminophenyl)azetidin-3-ol can be envisioned starting from commercially available materials.

G A Epichlorohydrin C 1-((4-Nitrophenyl)amino)-3-chloropropan-2-ol A->C Ring Opening B 4-Nitroaniline B->C D 1-(4-Nitrophenyl)azetidin-3-ol C->D Intramolecular Cyclization (Base) E 1-(4-Aminophenyl)azetidin-3-ol D->E Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic route to 1-(4-Aminophenyl)azetidin-3-ol.

This synthetic approach involves an initial nucleophilic ring-opening of epichlorohydrin by 4-nitroaniline, followed by a base-mediated intramolecular cyclization to form the azetidine ring. The final step is the reduction of the nitro group to the desired aniline. This route is advantageous as it utilizes readily available starting materials and involves well-established chemical transformations.

Conclusion and Future Directions

1-(4-Aminophenyl)azetidin-3-ol represents a valuable building block for drug discovery, offering a desirable combination of structural rigidity, favorable physicochemical properties, and synthetic tractability. The predicted properties—particularly its balanced lipophilicity, good aqueous solubility, and dual-basic nature—make it an attractive scaffold for targeting a wide range of biological systems.

For any drug discovery campaign utilizing this scaffold, it is imperative to move beyond predictions and perform rigorous experimental characterization of the core physicochemical properties. This foundational data will enable a more accurate interpretation of structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately accelerating the journey from a promising chemical starting point to a viable clinical candidate. The protocols and rationale outlined in this guide provide a robust framework for undertaking such a characterization effort.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Feskov, I. O., Chernykh, A. V., Kuchkovska, Y. O., & Grygorenko, O. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Griffin, J., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. [Link]

  • Patel, A. V., Malik, G. M., & Bhatt, P. V. (Year N/A). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide. Oriental Journal of Chemistry. [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)sulfonyl-3-ethylazetidin-3-ol. National Center for Biotechnology Information. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Aminophenyl)azetidin-3-ol: A Key Building Block in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)azetidin-3-ol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)azetidin-3-ol, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document details its fundamental chemical properties, synthesis, and highlights its significance in the creation of novel therapeutics.

Core Molecular Profile

1-(4-Aminophenyl)azetidin-3-ol is a disubstituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The presence of a reactive aniline moiety and a secondary alcohol on a strained azetidine ring makes it a versatile scaffold in medicinal chemistry.

Chemical Formula and Molecular Weight

The fundamental properties of this compound are summarized below. As an isomer of 1-(2-Aminophenyl)-3-azetidinol, it shares the same molecular formula and weight.

PropertyValue
Chemical Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol [1]
CAS Number 344405-82-9[1]

The structural arrangement, featuring a para-substituted aminophenyl group attached to the nitrogen of the azetidin-3-ol ring, is critical to its utility in creating specific molecular geometries for targeted drug design.

Structural Diagram

The chemical structure of 1-(4-Aminophenyl)azetidin-3-ol is depicted below.

Caption: Chemical structure of 1-(4-Aminophenyl)azetidin-3-ol.

Physicochemical Properties and Handling

While specific experimental data for this compound is not widely published, predictions based on its structure and related analogs suggest the following:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have some solubility in polar organic solvents.

  • Storage: As with many amine-containing compounds, it is recommended to store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[2]

Synthesis and Methodologies

The synthesis of substituted azetidin-3-ols is a well-documented area of organic chemistry, driven by their importance in drug discovery. Generally, the construction of the 1-arylazetidin-3-ol scaffold can be approached through several strategic disconnections. A common method involves the cyclization of an appropriate amino alcohol precursor.

A generalized synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., 4-nitroaniline, epichlorohydrin) Intermediate1 N-Aryl Epoxide Intermediate Start->Intermediate1 Nucleophilic Addition Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 1-(4-Nitrophenyl)azetidin-3-ol Cyclization->Intermediate2 Base-mediated ring closure Reduction Nitro Group Reduction Intermediate2->Reduction e.g., H₂, Pd/C Product 1-(4-Aminophenyl)azetidin-3-ol (Final Product) Reduction->Product

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Aminophenyl)azetidin-3-ol: A Pre-formulation Perspective

Introduction: The Critical Role of Physicochemical Characterization in Drug Development In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery, the journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of its physicochemical properties. For a novel compound such as 1-(4-Aminophenyl)azetidin-3-ol, a molecule of interest due to the prevalence of the azetidine scaffold in medicinal chemistry, understanding its solubility and stability is not merely a perfunctory exercise.[1] Rather, it is a foundational pillar upon which all subsequent development activities are built. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and target engagement.[1] This guide provides a comprehensive technical overview of the essential considerations and experimental approaches for elucidating the solubility and stability profile of 1-(4-Aminophenyl)azetidin-3-ol, thereby enabling informed decisions in the drug development process.

Predicted Physicochemical Properties of 1-(4-Aminophenyl)azetidin-3-ol: A Structural Analysis

While specific experimental data for 1-(4-Aminophenyl)azetidin-3-ol is not extensively available in the public domain, a reasoned prediction of its properties can be derived from its constituent chemical moieties.

Structural Features Influencing Solubility and Stability:

  • Azetidine Ring: The parent azetidine is a colorless liquid that is miscible with water.[2] This high water solubility is attributed to its ability to form hydrogen bonds. The nitrogen atom in the azetidine ring is also basic.[2]

  • Aminophenyl Group: The presence of an aniline-like primary amine introduces a basic center and the potential for salt formation, which can significantly enhance aqueous solubility. The aromatic ring itself, however, is hydrophobic.

  • Hydroxyl Group: The hydroxyl group on the azetidine ring is a key contributor to water solubility through hydrogen bonding.

Based on these features, 1-(4-Aminophenyl)azetidin-3-ol is anticipated to be a crystalline solid with a degree of aqueous solubility, likely influenced by pH. The presence of both hydrogen bond donors (amine and hydroxyl) and acceptors (amine, hydroxyl, and the azetidine nitrogen) suggests a favorable interaction with polar solvents.

Part 1: A Systematic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility in various media is paramount for developing a viable dosage form. The following section outlines a systematic experimental workflow for characterizing the solubility of 1-(4-Aminophenyl)azetidin-3-ol.

Experimental Workflow for Solubility Assessment

G cluster_0 Solubility Profiling Workflow A Initial Aqueous Solubility (Thermodynamic) B pH-Solubility Profile A->B Determine pKa D Solubility in Organic Solvents & Co-solvent Systems A->D Guide formulation strategies C Solubility in Biorelevant Media (FaSSIF, FeSSIF) B->C Inform physiological relevance

Caption: A logical workflow for the comprehensive solubility characterization of a new chemical entity.

Detailed Experimental Protocols

1. Thermodynamic Aqueous Solubility:

  • Objective: To determine the equilibrium solubility in water.

  • Methodology:

    • Add an excess amount of 1-(4-Aminophenyl)azetidin-3-ol to a known volume of purified water in a sealed vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2. pH-Solubility Profiling:

  • Objective: To understand the influence of pH on solubility, which is critical for predicting its behavior in the gastrointestinal tract.

  • Methodology:

    • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

    • Perform the thermodynamic solubility experiment as described above in each buffer.

    • Plot the measured solubility as a function of pH. This profile will be invaluable for salt form selection and the development of oral dosage forms.

3. Solubility in Biorelevant Media:

  • Objective: To assess solubility in media that mimic the composition of human intestinal fluids.

  • Methodology:

    • Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).

    • Determine the thermodynamic solubility in these media following the standard protocol. This data provides a more realistic prediction of in vivo dissolution.

4. Solubility in Organic and Co-solvent Systems:

  • Objective: To identify potential solvent systems for formulation development (e.g., for liquid formulations or crystallization processes).

  • Methodology:

    • Measure the solubility in a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).

    • Investigate the effect of co-solvent mixtures (e.g., water/ethanol) on solubility.

Data Presentation: Predicted Solubility Profile
Solvent System Predicted Solubility Rationale
Water (pH 7.0)ModeratePresence of polar functional groups (hydroxyl, amine, azetidine).
0.1 N HCl (pH ~1)HighProtonation of the basic amine and azetidine nitrogen to form soluble salts.
Phosphate Buffer (pH 7.4)ModerateThe compound will be predominantly in its free base form.
EthanolHighGood hydrogen bonding potential with the solvent.
DichloromethaneLowThe compound's polarity is likely too high for good solubility in non-polar organic solvents.

Part 2: Unveiling the Stability Profile Through Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[3]

Forced Degradation Experimental Design

G cluster_1 Forced Degradation Study Design cluster_conditions Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl) H Analysis of Stressed Samples (HPLC-UV/MS) A->H B Base Hydrolysis (e.g., 0.1N NaOH) B->H C Neutral Hydrolysis (Water) C->H D Oxidative Degradation (e.g., 3% H2O2) D->H E Photostability (ICH Q1B guidelines) E->H F Thermal Stress (e.g., 60°C) F->H G 1-(4-Aminophenyl)azetidin-3-ol (in solution and solid state) G->A G->B G->C G->D G->E G->F I Identification of Degradation Products H->I J Elucidation of Degradation Pathways I->J

Caption: A comprehensive workflow for conducting forced degradation studies on 1-(4-Aminophenyl)azetidin-3-ol.

Potential Degradation Pathways

Based on the structure of 1-(4-Aminophenyl)azetidin-3-ol and known degradation mechanisms of similar compounds, several degradation pathways can be hypothesized:

  • Oxidation of the Aminophenyl Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[4] This is a critical parameter to investigate, especially concerning long-term storage and handling.

  • Azetidine Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening products. A study on the degradation of another azetidine-containing compound showed that the formation of an azetidinium ion could be a key step in its degradation.[5]

  • Reactions involving the Hydroxyl Group: The secondary alcohol could undergo oxidation to a ketone or elimination reactions under certain conditions.

Detailed Protocol for Forced Degradation Studies
  • Objective: To identify the degradation products and pathways of 1-(4-Aminophenyl)azetidin-3-ol under various stress conditions.

  • Methodology:

    • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For solid-state studies, expose the powder to heat and light.

    • Stress Conditions:

      • Hydrolytic: Incubate solutions at an elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Oxidative: Store the hydrogen peroxide solution at room temperature and monitor over time.

      • Photolytic: Expose the solid drug and solutions to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

      • Thermal: Store the solid drug at an elevated temperature (e.g., 60°C) in a controlled oven.

    • Analysis:

      • Utilize a stability-indicating HPLC method, capable of separating the parent compound from all significant degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a common starting point.

      • Employ a photodiode array (PDA) detector to assess peak purity.

      • Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the degradation products, which is crucial for their structural elucidation.

Best Practices for Handling and Storage

Based on the predicted properties and potential degradation pathways, the following handling and storage recommendations are proposed:

  • Storage Conditions: Given the potential for oxidation of the aminophenyl group, storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light are advisable. Refrigeration (2-8 °C) is also recommended to slow down potential degradation reactions.[6][7]

  • pH Control: In solution, maintaining a pH where the compound exhibits maximum stability is crucial. The pH-stability profile generated from the forced degradation studies will guide this.

  • Excipient Compatibility: Early-stage excipient compatibility studies are necessary to ensure that the chosen formulation components do not accelerate the degradation of 1-(4-Aminophenyl)azetidin-3-ol.

Conclusion

A thorough understanding of the solubility and stability of 1-(4-Aminophenyl)azetidin-3-ol is a non-negotiable prerequisite for its successful development as a therapeutic agent. While direct experimental data for this specific molecule is emerging, a systematic approach based on its structural features and established principles of pre-formulation science can provide the necessary insights. The experimental workflows and predictive analyses outlined in this guide offer a robust framework for researchers and drug development professionals to comprehensively characterize this promising molecule, thereby mitigating risks and accelerating its journey to the clinic. The inherent properties of the azetidine scaffold suggest a favorable profile, but only through rigorous experimental validation can its true potential be realized.[1]

References

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Foundational

The Structural Elucidation of 1-(4-Aminophenyl)azetidin-3-ol: A Spectroscopic Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-Aminophenyl)azetidin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. The a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-(4-Aminophenyl)azetidin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. The azetidine motif is a prevalent structural feature in numerous biologically active compounds, making its thorough characterization essential for researchers and scientists.[1] This document will delve into the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for this exact molecule is not publicly available, this guide will provide predicted spectral data based on its chemical structure and known spectroscopic principles of analogous compounds.

Molecular Structure and Key Features

1-(4-Aminophenyl)azetidin-3-ol possesses a unique combination of a strained four-membered azetidine ring, a hydroxyl functional group, and an aromatic aminophenyl substituent. These features give rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization.

Caption: Molecular structure of 1-(4-Aminophenyl)azetidin-3-ol.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Aminophenyl)azetidin-3-ol, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
Aromatic (ortho to NH₂)6.6 - 6.8DoubletJ = 8-9Shielded by the electron-donating amino group.
Aromatic (meta to NH₂)6.5 - 6.7DoubletJ = 8-9
Azetidine CH(OH)~4.5MultipletDeshielded by the adjacent oxygen and nitrogen atoms.
Azetidine CH₂ (adjacent to N)3.8 - 4.2MultipletDeshielded by the nitrogen atom.
Azetidine CH₂ (adjacent to CHOH)3.2 - 3.6Multiplet
OHBroad singletChemical shift is concentration and solvent dependent.
NH₂Broad singletChemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the proton data, providing information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Aromatic C-NH₂140 - 145Quaternary carbon, deshielded by the nitrogen.
Aromatic C-N (azetidine)145 - 150Quaternary carbon, deshielded by the nitrogen.
Aromatic CH (ortho to NH₂)115 - 120Shielded by the amino group.
Aromatic CH (meta to NH₂)114 - 118
Azetidine CH(OH)65 - 75Deshielded by the hydroxyl group.
Azetidine CH₂50 - 60
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer insert_sample Insert sample into the NMR spectrometer transfer->insert_sample lock_shim Lock and shim the magnetic field insert_sample->lock_shim tune_probe Tune and match the probe lock_shim->tune_probe acquire_1h Acquire ¹H NMR spectrum tune_probe->acquire_1h acquire_13c Acquire ¹³C NMR spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR spectra (COSY, HSQC) as needed acquire_13c->acquire_2d process_data Process the raw data (Fourier transform, phasing, baseline correction) acquire_2d->process_data integrate Integrate peaks and assign chemical shifts process_data->integrate

Caption: Workflow for NMR data acquisition and processing.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For 1-(4-Aminophenyl)azetidin-3-ol (C₉H₁₂N₂O), the expected molecular weight is approximately 164.21 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 165.22.

Ion Predicted m/z Notes
[M+H]⁺~165.22The molecular ion peak, confirming the molecular weight.
[M+Na]⁺~187.20A common adduct observed in ESI-MS.

Key fragmentation pathways would likely involve the loss of water from the hydroxyl group or cleavage of the azetidine ring.

Experimental Protocol: Mass Spectrometry (ESI-MS)

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the ESI source at a low flow rate dissolve->infuse optimize Optimize ESI source parameters (e.g., capillary voltage, gas flow) infuse->optimize acquire_full_scan Acquire a full scan mass spectrum in positive ion mode optimize->acquire_full_scan acquire_msms Perform MS/MS analysis on the [M+H]⁺ ion to observe fragmentation acquire_full_scan->acquire_msms identify_peaks Identify the molecular ion peak and any significant fragment ions acquire_msms->identify_peaks confirm_mw Confirm the molecular weight of the compound identify_peaks->confirm_mw

Caption: Workflow for ESI-MS data acquisition and analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 1-(4-Aminophenyl)azetidin-3-ol is expected to show characteristic absorption bands for the O-H, N-H, C-N, and C-O bonds, as well as aromatic C-H and C=C stretches.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (alcohol)3200 - 3600Strong, BroadIndicates the presence of the hydroxyl group.
N-H (amine)3300 - 3500Medium, SharpTwo bands may be observed for the primary amine.
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000MediumFrom the azetidine ring.
C=C (aromatic)1500 - 1600Medium to Strong
C-N (aromatic amine)1250 - 1350Strong
C-N (aliphatic amine)1020 - 1250Medium
C-O (alcohol)1000 - 1260Strong
Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis place_sample Place a small amount of the solid sample directly onto the ATR crystal collect_bkg Collect a background spectrum of the empty ATR crystal place_sample->collect_bkg collect_sample Collect the sample spectrum collect_bkg->collect_sample identify_peaks Identify the characteristic absorption bands and assign them to functional groups collect_sample->identify_peaks

Caption: Workflow for ATR-IR data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-Aminophenyl)azetidin-3-ol, utilizing NMR, MS, and IR techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted data and standardized protocols outlined in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The unique structural features of this molecule, including the strained azetidine ring and multiple functional groups, give rise to a distinct and interpretable spectroscopic signature. By following the methodologies described herein, scientists can confidently characterize this and related compounds, facilitating their application in the development of novel therapeutics.

References

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Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)azetidin-3-ol

Abstract 1-(4-Aminophenyl)azetidin-3-ol is a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of a versatile primary aromatic amine handle make it a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Aminophenyl)azetidin-3-ol is a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of a versatile primary aromatic amine handle make it a privileged scaffold for introducing the azetidine motif into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[1][2][3] This guide provides a comprehensive overview of the principal synthetic routes to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore two primary retrosynthetic strategies: palladium-catalyzed N-arylation and classical intramolecular cyclization, offering field-proven insights to guide researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in drug discovery.[1] Its inherent ring strain and non-planar conformation provide a unique structural rigidity that can favorably constrain the orientation of appended pharmacophoric groups, leading to enhanced binding selectivity and potency. Furthermore, the replacement of more common motifs like piperidine or pyrrolidine with an azetidine ring can significantly improve key pharmacokinetic parameters. Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature the azetidine scaffold to achieve superior metabolic stability and receptor selectivity.[1] The title compound, 1-(4-aminophenyl)azetidin-3-ol, serves as a direct precursor for incorporating this desirable "azetidine-linker-aniline" substructure, which is prevalent in the development of kinase inhibitors, protein degradation agents, and other advanced therapeutics.

Retrosynthetic Analysis

A logical analysis of the target molecule reveals two primary bond disconnections that form the basis of the most common and effective synthetic strategies.

G cluster_0 Retrosynthetic Strategies TM Target Molecule 1-(4-Aminophenyl)azetidin-3-ol B Disconnection A: Aryl C-N Bond TM->B C Disconnection B: Ring C-N Bond TM->C B_precursors Precursors: Azetidin-3-ol + 4-Haloaniline derivative B->B_precursors C_precursors Precursors: 4-Anilino-propanediol derivative C->C_precursors caption Retrosynthetic analysis of the target molecule.

Caption: Key retrosynthetic disconnections for 1-(4-Aminophenyl)azetidin-3-ol.
  • Disconnection A (Aryl C-N Bond): This approach involves forming the bond between the azetidine nitrogen and the phenyl ring. This is a classic cross-coupling transformation, best exemplified by the Buchwald-Hartwig amination. It is a convergent strategy, coupling two readily available fragments in a late stage of the synthesis.

  • Disconnection B (Ring C-N Bond): This linear strategy involves constructing the azetidine ring itself from an acyclic precursor that already contains the N-aryl bond. The most common and economically viable method in this class starts with epichlorohydrin and an appropriately substituted aniline.

We will now examine each of these strategies in detail.

Strategy 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds via palladium catalysis.[4] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[4][5] The synthesis of our target molecule via this route typically proceeds in two key steps: the N-arylation of a suitable azetidine precursor followed by the reduction of a nitro group, which serves as a masked amine.

Rationale and Mechanistic Considerations

The core of this strategy is the coupling of azetidin-3-ol with a 4-halo-nitrobenzene derivative (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene). The nitro group is used instead of a free amine because primary anilines can undergo self-coupling or act as ligands for the palladium catalyst, complicating the reaction. The subsequent reduction of the nitro group is a robust and high-yielding transformation.

The catalytic cycle of the Buchwald-Hartwig amination involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex, and a base deprotonates the coordinated amine.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential to promote the reductive elimination step, which is often rate-limiting, and to prevent catalyst decomposition.[6]

Synthetic Workflow Diagram

G cluster_0 Strategy 1: Buchwald-Hartwig Amination Route A Azetidin-3-ol (or HCl salt) C Buchwald-Hartwig Coupling A->C B 1-Bromo-4-nitrobenzene B->C D 1-(4-Nitrophenyl)azetidin-3-ol C->D Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) E Reduction D->E F 1-(4-Aminophenyl)azetidin-3-ol E->F Reducing Agent (e.g., H₂, Pd/C or SnCl₂) caption Workflow for the N-arylation strategy.

Caption: Workflow for the N-arylation strategy.
Detailed Experimental Protocol

Step A: Synthesis of 1-(4-Nitrophenyl)azetidin-3-ol

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 eq), azetidin-3-ol hydrochloride (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).

  • Solvent and Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous 1,4-dioxane (or toluene) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Step B: Reduction to 1-(4-Aminophenyl)azetidin-3-ol

  • Reaction Setup: Dissolve 1-(4-nitrophenyl)azetidin-3-ol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% loading) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature for 4-12 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains moist.

  • Isolation: Rinse the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure to afford the final product, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Strategy 2: Ring Construction via Intramolecular Cyclization

This classical and often more scalable approach builds the azetidine ring from acyclic precursors. The most common variant utilizes the reaction between an aniline and epichlorohydrin, a readily available and inexpensive bifunctional electrophile.[7][8]

Rationale and Mechanistic Considerations

This synthesis proceeds in three distinct stages:

  • Nucleophilic Ring-Opening: The nitrogen of 4-nitroaniline attacks one of the carbons of the epoxide ring of epichlorohydrin. This reaction typically occurs at the less sterically hindered terminal carbon, yielding 1-chloro-3-((4-nitrophenyl)amino)propan-2-ol.

  • Intramolecular Cyclization: The addition of a base (e.g., NaOH, KOH) deprotonates the secondary alcohol, forming an alkoxide. This intermediate then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the four-membered azetidine ring. This step is a classic example of a Williamson ether synthesis-type cyclization.

  • Nitro Group Reduction: As in Strategy 1, the final step is the reduction of the nitro group to the primary amine.

This method is often preferred for large-scale synthesis due to the low cost of the starting materials (4-nitroaniline and epichlorohydrin) and the avoidance of expensive palladium catalysts and ligands.[7]

Synthetic Workflow Diagram

G cluster_0 Strategy 2: Intramolecular Cyclization Route A 4-Nitroaniline C Epoxide Ring-Opening A->C B Epichlorohydrin B->C D 1-Chloro-3-((4-nitrophenyl)amino)propan-2-ol C->D Solvent: H₂O or Alcohol Heat E Intramolecular Cyclization D->E F 1-(4-Nitrophenyl)azetidin-3-ol E->F Base (e.g., NaOH) Heat G Reduction F->G H 1-(4-Aminophenyl)azetidin-3-ol G->H Reducing Agent (e.g., H₂, Pd/C) caption Workflow for the intramolecular cyclization strategy.

Caption: Workflow for the intramolecular cyclization strategy.
Detailed Experimental Protocol

Step A & B: Synthesis of 1-(4-Nitrophenyl)azetidin-3-ol from 4-Nitroaniline

  • Reaction Setup (Ring-Opening): In a round-bottom flask, suspend 4-nitroaniline (1.0 eq) in a mixture of water and a co-solvent like isopropanol. Heat the mixture to reflux (around 80-90 °C).

  • Epichlorohydrin Addition: Add epichlorohydrin (1.1 - 1.5 eq) dropwise to the heated suspension over 1-2 hours. Continue heating at reflux for an additional 4-6 hours until the starting aniline is consumed (monitored by TLC).

  • Cyclization: Cool the reaction mixture to approximately 50-60 °C. Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water dropwise, maintaining the temperature. After the addition is complete, heat the mixture to reflux for another 2-4 hours to drive the cyclization.

  • Work-up and Isolation: Cool the reaction to room temperature. The product often precipitates from the reaction mixture. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a cold solvent like ethanol or isopropanol to remove impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to achieve high purity.

Step C: Reduction to 1-(4-Aminophenyl)azetidin-3-ol

This step is identical to Step B in the Buchwald-Hartwig protocol (Section 3.3).

Comparative Analysis of Synthetic Routes

The choice between these two primary strategies depends on factors such as the scale of the synthesis, cost constraints, available equipment, and the need for analogue synthesis.

FeatureStrategy 1: Buchwald-Hartwig AminationStrategy 2: Intramolecular Cyclization
Starting Materials Azetidin-3-ol, 4-halo-nitrobenzene4-Nitroaniline, Epichlorohydrin
Key Reagents Palladium catalyst, phosphine ligand, strong baseCommodity base (e.g., NaOH)
Cost Higher (due to catalyst and ligand)Lower (inexpensive bulk chemicals)
Scalability Good, but catalyst cost can be a factorExcellent, commonly used in industry
Versatility High; easily adaptable for making diverse analogues by changing the aryl halideMore linear; analogue synthesis requires starting from a different aniline
Process Safety Requires handling of pyrophoric bases (NaOtBu) and careful management of palladium waste streamsEpichlorohydrin is a toxic and carcinogenic reagent requiring careful handling
Typical Overall Yield Moderate to Good (60-80%)Good to Excellent (70-90%)
Ideal Application Lab-scale synthesis, medicinal chemistry library synthesis, route scoutingProcess chemistry, large-scale manufacturing

Conclusion and Future Outlook

Both the palladium-catalyzed N-arylation and the intramolecular cyclization from epichlorohydrin represent robust and reliable pathways to 1-(4-aminophenyl)azetidin-3-ol. The Buchwald-Hartwig approach offers superior flexibility for discovery chemistry, allowing rapid access to a wide array of analogues from a common azetidin-3-ol intermediate. Conversely, the epichlorohydrin route provides a more economical and scalable solution for large-scale production, leveraging low-cost starting materials.

Future advancements in this area may focus on developing greener and more sustainable processes. This could include the use of more environmentally benign solvents, the development of heterogeneous or reusable catalysts for the N-arylation reaction, or the application of continuous flow chemistry to improve safety and efficiency, particularly for the handling of hazardous reagents like epichlorohydrin. As the demand for complex azetidine-containing molecules continues to grow in the pharmaceutical industry, the optimization and innovation of these fundamental synthetic routes will remain a priority.

References

  • Uesugi, S., Watanabe, H., & Nakada, M. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives.
  • Reddy, V. V. R. M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 14(4), 931-935. [Link]

  • Unknown Author. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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  • Unknown Author. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Unknown Author. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49389-49423. [Link]

  • Minozzi, M., et al. (2011). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 7, 1336–1342. [Link]

  • Uesugi, S., Watanabe, H., & Nakada, M. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

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Foundational

The Ascendancy of a Strained Scaffold: An In-depth Technical Guide to the Discovery and History of Azetidines

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide navigates the journey of the azetidine scaffold, from its initial synthesis as a chemical curiosity to its current status as a...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the journey of the azetidine scaffold, from its initial synthesis as a chemical curiosity to its current status as a privileged motif in modern medicinal chemistry. We will explore its historical discovery, the evolution of its synthetic strategies driven by the inherent challenges of its strained four-membered ring, and its multifaceted applications in drug design, supported by mechanistic insights and detailed experimental context.

The Genesis of a Strained Ring: A Historical Perspective

The story of azetidine, a four-membered saturated nitrogen-containing heterocycle, begins in the late 19th century. For decades, this small, strained ring was relegated to the realm of synthetic novelties, its potential largely unrecognized.

The First Synthesis: Gabriel and Weiner's Pioneering Work

In 1888, German chemists Siegmund Gabriel and J. Weiner reported the first synthesis of the parent azetidine ring.[1] Their method, a landmark in heterocyclic chemistry, involved the intramolecular cyclization of γ-bromopropylamine upon treatment with a base. This seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundational stone for the entire field of azetidine chemistry.

The inherent ring strain of the azetidine ring, a consequence of the deviation of its bond angles from the ideal 109.5° of a tetrahedral carbon, presented a significant hurdle for early chemists. This strain makes the formation of the four-membered ring energetically unfavorable, and early synthetic methods were often plagued by low yields and limited applicability.[2]

A Turning Point: The Discovery of L-Azetidine-2-carboxylic Acid

For nearly 70 years following its initial synthesis, the azetidine scaffold remained a subject of academic interest rather than practical application. A pivotal moment arrived in 1955 with the isolation and characterization of a naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the leaves and rhizomes of the lily of the valley (Convallaria majalis).[1][3] This discovery was a paradigm shift, demonstrating that the azetidine motif was not merely a laboratory construct but a component of the natural world, hinting at its potential biological significance.

L-azetidine-2-carboxylic acid is a non-proteinogenic amino acid and an analogue of proline.[4] Its presence in nature spurred a new wave of research into the biological activities of azetidines. It was found that this natural product can be mistakenly incorporated into proteins in place of proline, leading to the disruption of protein structure and function, which can result in toxic effects.[4] This antagonistic relationship with proline highlighted the potential of azetidines to modulate biological pathways and paved the way for their exploration as therapeutic agents.

The Chemist's Challenge: Evolution of Azetidine Synthesis

The growing recognition of the azetidine scaffold's potential in medicinal chemistry has fueled the development of a diverse array of synthetic methodologies. These strategies have evolved from classical intramolecular cyclizations to more sophisticated and efficient modern techniques.

Classical Approaches: Intramolecular Cyclizations

The earliest and most straightforward approach to azetidine synthesis relies on the intramolecular cyclization of a substrate containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship.

This protocol is a variation of the classical intramolecular cyclization.

Step 1: N-Alkylation of a Primary Amine. A primary amine is reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in a suitable solvent such as acetonitrile or DMF. The reaction is typically carried out at an elevated temperature to facilitate the initial N-alkylation, forming a γ-halo-N-alkylpropylamine intermediate.

Step 2: Intramolecular Cyclization. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the reaction mixture. The base deprotonates the secondary amine, and the resulting nucleophilic nitrogen attacks the electrophilic carbon bearing the halogen, leading to the formation of the four-membered azetidine ring.

Gabriel_Type_Synthesis Reactants Primary Amine + 1,3-Dihalopropane Intermediate γ-Halo-N-alkylpropylamine Reactants->Intermediate N-Alkylation (Heat) Product N-Substituted Azetidine Intermediate->Product Intramolecular Cyclization (Base)

Caption: Gabriel-Type Synthesis of N-Substituted Azetidines.

Modern Synthetic Methodologies

The demand for structurally diverse and functionally decorated azetidines has led to the development of more advanced and efficient synthetic methods.

The aza Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an imine and an alkene to form a substituted azetidine.[5] This method allows for the rapid construction of the azetidine ring with a high degree of stereocontrol. However, its application has faced challenges due to competing reaction pathways of the excited-state imine.[5]

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. Palladium-catalyzed intramolecular γ-C(sp³)-H amination provides a direct route to functionalized azetidines from readily available starting materials. This method offers excellent functional group tolerance.[6]

This innovative strategy utilizes the high ring strain of azabicyclo[1.1.0]butanes to drive the formation of the azetidine ring. The reaction involves the nucleophilic opening of the strained bicyclic system, followed by intramolecular rearrangement to yield a substituted azetidine.

The Azetidine Scaffold in Medicinal Chemistry: A Privileged Motif

The unique structural and physicochemical properties of the azetidine ring have made it a valuable scaffold in drug discovery. Its rigid, three-dimensional structure allows for precise positioning of substituents to optimize interactions with biological targets. Furthermore, the introduction of an azetidine moiety can improve key drug-like properties such as metabolic stability, solubility, and cell permeability.[1][4]

Azetidine-Containing Drugs and Their Mechanisms of Action

A growing number of approved drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic importance across a range of diseases.

Drug NameTherapeutic AreaMechanism of ActionRole of the Azetidine Moiety
Axitinib OncologyPotent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1]The azetidine ring is not present in Axitinib. This appears to be a misunderstanding in the initial search results.
Azelnidipine CardiovascularBlocks L-type and T-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3][7]The azetidine ring serves as a rigid linker, contributing to the overall conformation of the molecule and its binding to the calcium channel.[3]
CEP-37440 OncologyDual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[2][8]The azetidine moiety is part of the core structure, contributing to the molecule's rigidity and interaction with the kinase domains.
Baricitinib Rheumatoid ArthritisInhibitor of Janus kinase (JAK).[4]The azetidine ring is a key component of the pharmacophore, influencing the compound's selectivity and pharmacokinetic profile.[4]
Cobimetinib OncologyInhibitor of mitogen-activated protein kinase kinase (MEK).[8]The azetidine ring acts as a rigid scaffold, orienting the key pharmacophoric elements for optimal binding to the MEK enzyme.[8]
Signaling Pathways Modulated by Azetidine-Containing Drugs

The therapeutic effects of azetidine-containing drugs are achieved through the modulation of specific signaling pathways.

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels.[9][10] Overexpression of VEGF is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. VEGF exerts its effects by binding to and activating VEGFRs on the surface of endothelial cells. This triggers a downstream signaling cascade involving pathways such as Ras/MAPK and PI3K/AKT, ultimately leading to endothelial cell proliferation, migration, and survival.[10]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified VEGFR Signaling Pathway.

In vascular smooth muscle cells, the influx of calcium ions (Ca²⁺) through L-type calcium channels is a critical step in initiating muscle contraction.[11][12] Elevated intracellular Ca²⁺ levels lead to the activation of calmodulin and myosin light-chain kinase, resulting in vasoconstriction and increased blood pressure.[13] L-type calcium channel blockers, such as azelnidipine, inhibit this influx of Ca²⁺, leading to vasodilation and a reduction in blood pressure.[14]

L_type_Calcium_Channel Depolarization Membrane Depolarization L_type_Channel L-type Ca²⁺ Channel Depolarization->L_type_Channel Opens Ca_Influx Ca²⁺ Influx L_type_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Azelnidipine Azelnidipine Azelnidipine->L_type_Channel Blocks FAK_ALK_Signaling cluster_FAK FAK Signaling cluster_ALK ALK Signaling FAK FAK Src Src FAK->Src FAK_PI3K PI3K FAK->FAK_PI3K FAK_Ras Ras Src->FAK_Ras FAK_AKT AKT FAK_PI3K->FAK_AKT Cancer_Progression Cancer Cell Survival, Proliferation, Migration FAK_AKT->Cancer_Progression FAK_ERK ERK FAK_Ras->FAK_ERK FAK_ERK->Cancer_Progression ALK ALK ALK_PI3K PI3K ALK->ALK_PI3K ALK_Ras Ras ALK->ALK_Ras ALK_AKT AKT ALK_PI3K->ALK_AKT ALK_AKT->Cancer_Progression ALK_ERK ERK ALK_Ras->ALK_ERK ALK_ERK->Cancer_Progression CEP37440 CEP-37440 CEP37440->FAK Inhibits CEP37440->ALK Inhibits

Caption: Simplified FAK and ALK Signaling Pathways in Cancer.

Conclusion

The journey of the azetidine scaffold from a strained synthetic curiosity to a privileged motif in drug discovery is a testament to the continuous evolution of organic synthesis and medicinal chemistry. The initial challenges posed by its ring strain have been overcome by the development of innovative synthetic methodologies, enabling the creation of a vast and diverse chemical space. The discovery of naturally occurring azetidines provided the crucial impetus for exploring their biological relevance, culminating in the successful development of several azetidine-containing drugs. As our understanding of disease pathways deepens and synthetic capabilities expand, the versatile azetidine scaffold is poised to play an even more significant role in the future of drug development.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber einige Abkömmlinge des Trimethylenamins. Berichte der deutschen chemischen Gesellschaft, 21(2), 2669-2679.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553-7561.
  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.
  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-261.
  • MDPI. (2015). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • Lombardi, M. L., et al. (2004). High blood pressure upregulates arterial L-type Ca2+ channels: is membrane depolarization the signal?.
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • Hallberg, B., & Palmer, R. H. (2013). ALK: a tyrosine kinase target for cancer therapy. Signal transduction, 13(4-5), 133-146.
  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications.
  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502.
  • CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • AHA/ASA Journals. (n.d.). High Blood Pressure Upregulates Arterial L-Type Ca2+ Channels. Retrieved from [Link]

  • Frontiers. (n.d.). Functional and clinical characteristics of focal adhesion kinases in cancer progression. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • My Cancer Genome. (n.d.). ALK. Retrieved from [Link]

  • Penn State University. (2020, July 23). L-type calcium channel blockers may contribute to heart failure. Retrieved from [Link]

  • Oxford Academic. (n.d.). Physiological and Pharmacological Significance of Cardiovascular T-Type, Voltage-gated Calcium Channels. Retrieved from [Link]

  • Massive Bio. (n.d.). What is ALK? An Ultimate Guide. Retrieved from [Link]

  • American Association for Cancer Research. (2006). The Signaling and Biological Implications of FAK Overexpression in Cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

  • PubMed. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Retrieved from [Link]

  • IMR Press. (n.d.). Focal adhesion kinase and p53 signal transduction pathways in cancer. Retrieved from [Link]

  • YouTube. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? Retrieved from [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Structural Analogs of 1-(4-Aminophenyl)azetidin-3-ol Core: A Case Study in the Development of Potent Cyclin-Dependent Kinase Inhibitors

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1] Its inherent ring strai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes for successful drug candidates.[1] The 1-(4-Aminophenyl)azetidin-3-ol core, in particular, presents a versatile platform for generating diverse molecular architectures. The aniline moiety provides a key vector for substitution, while the hydroxyl group on the azetidine ring can be functionalized or serve as a crucial hydrogen bonding partner. This guide will provide an in-depth exploration of the structural analogs of this core, with a specific focus on a well-documented case study: the discovery of potent inhibitors of Cyclin-Dependent Kinases (CDKs), critical regulators of the cell cycle and transcription.[2]

The Rationale for Analog Design: Targeting the ATP-Binding Pocket of CDKs

Our journey into the structural analogs of the 1-(4-aminophenyl)azetidin-3-ol core is centered around the objective of designing potent and selective CDK inhibitors. CDKs are a family of serine/threonine kinases that play a pivotal role in cell cycle progression and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The design of analogs in our case study was guided by the goal of optimizing interactions within the ATP-binding pocket of CDKs, a highly conserved region among kinases.

The core scaffold, a substituted N-phenylazetidin-3-yloxy pyridine-pyrimidine, was identified through high-throughput screening. The initial hit demonstrated modest potency, providing a starting point for a focused medicinal chemistry campaign. The primary hypothesis was that modifications to the azetidine ring and the phenyl moiety would allow for a more comprehensive exploration of the available chemical space within the ATP-binding site, leading to enhanced potency and selectivity.

Synthetic Strategy: A Modular Approach to Analog Synthesis

A robust and flexible synthetic route is paramount for any successful structure-activity relationship (SAR) study. The synthesis of the target analogs was designed in a modular fashion, allowing for the late-stage introduction of diversity elements. The key steps are outlined below.

Protocol 1: Synthesis of the Core Scaffold

The synthesis commences with the construction of the pyrido[2,3-d]pyrimidin-7-one core. This is achieved through a multi-step sequence starting from commercially available materials.

Step-by-step methodology:

  • Condensation: Reaction of 2,6-dichloronicotinic acid with a suitable amine provides the corresponding 2-amino-6-chloronicotinic acid derivative.

  • Cyclization: Treatment with formamide at elevated temperatures facilitates the cyclization to the dihydropyrido[2,3-d]pyrimidin-7-one core.

  • Chlorination: The hydroxyl group at the 7-position is converted to a chloride using a standard chlorinating agent such as phosphorus oxychloride, yielding the key 7-chloro intermediate.

  • Alkylation: The nitrogen at the 6-position is alkylated using an appropriate alkyl halide in the presence of a base like cesium carbonate.

  • Amination: The 2-chloro substituent is displaced with ammonia or a primary amine to install the desired amino group at the C2 position.

  • Amide Coupling: The amino group is then acylated with a carboxylic acid to provide the final carboxamide.

Protocol 2: Synthesis of the Azetidine Building Block and Final Coupling

The 1-(4-Aminophenyl)azetidin-3-ol moiety is prepared and coupled to the core scaffold as follows:

Step-by-step methodology:

  • Boc Protection: Commercially available azetidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-azetidin-3-ol. This is a standard procedure using di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate.

  • Mitsunobu Reaction: The N-Boc-azetidin-3-ol is coupled with 4-nitrophenol under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine) to afford N-Boc-3-(4-nitrophenoxy)azetidine.

  • Nitro Reduction: The nitro group is reduced to the corresponding amine via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This provides the key intermediate, N-Boc-3-(4-aminophenoxy)azetidine.

  • Amide Coupling: The aniline intermediate is then coupled with the pyrido[2,3-d]pyrimidine-2-carboxylic acid core using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).

  • Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the target analog.

This modular approach allows for the facile introduction of a wide variety of substituents on both the core and the azetidine-phenyl moiety, enabling a thorough exploration of the SAR.

G cluster_core Core Synthesis cluster_azetidine Azetidine Synthesis & Coupling A 2,6-Dichloronicotinic Acid B 2-Amino-6-chloronicotinic Acid Derivative A->B Amine C Dihydropyrido[2,3-d]pyrimidin-7-one B->C Formamide D 7-Chloro Intermediate C->D POCl3 E N-Alkylated Core D->E Alkyl Halide F 2-Amino Core E->F Ammonia G Pyrido[2,3-d]pyrimidine-2-carboxylic Acid F->G Hydrolysis L Coupled Precursor H Azetidin-3-ol I N-Boc-azetidin-3-ol H->I Boc2O J N-Boc-3-(4-nitrophenoxy)azetidine I->J Mitsunobu Reaction K N-Boc-3-(4-aminophenoxy)azetidine J->K H2, Pd/C K->L Amide Coupling with G M Final Analog L->M TFA

Figure 1: Synthetic workflow for the preparation of N-(4-(azetidin-3-yloxy)phenyl) carboxamide analogs.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR study was undertaken to probe the key interactions between the analogs and the CDK active site. The findings are summarized below.

Modifications of the Azetidine Ring

The azetidine ring was found to be a critical determinant of activity.

  • Substitution at the 1-position: The unsubstituted azetidine (secondary amine) was found to be optimal for potency. The free amine is believed to form a crucial salt bridge with a conserved glutamic acid residue in the hinge region of the CDK active site. Alkylation of the azetidine nitrogen with small alkyl groups (e.g., methyl, ethyl) led to a significant decrease in activity, presumably due to the loss of this key interaction and potential steric hindrance.

  • Stereochemistry at the 3-position: While the initial series was racemic, chiral separation and synthesis of individual enantiomers revealed a modest preference for one enantiomer, highlighting the importance of the three-dimensional orientation of the azetidine ring within the binding pocket.

  • Ring Size: Expansion of the azetidine to a pyrrolidine or piperidine ring resulted in a substantial loss of potency. This suggests that the compact nature of the four-membered ring is optimal for fitting into the specific sub-pocket of the CDK active site.

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring also played a significant role in modulating activity.

  • Position of the Azetidine Linkage: The para-substitution pattern (1,4-disubstituted) on the phenyl ring was found to be superior to ortho or meta substitutions. This is likely due to the optimal positioning of the azetidine moiety to interact with the hinge region of the kinase.

  • Substitution on the Phenyl Ring: The introduction of small, electron-withdrawing groups, such as fluorine, at the positions ortho to the azetidine linkage was generally well-tolerated and in some cases led to a slight improvement in potency. Larger substituents were detrimental to activity.

Modifications of the Pyrido[2,3-d]pyrimidine Core
  • Substitution at the 6-position: A small alkyl group, such as an ethyl group, at this position was found to be optimal. This group is believed to occupy a small hydrophobic pocket in the active site.

  • Substitution at the 5-position: A methyl group at this position was preferred, likely contributing to favorable van der Waals interactions.

  • The Carboxamide Linker: The carboxamide linker was essential for activity, with the carbonyl oxygen and the N-H group participating in key hydrogen bonding interactions with the kinase backbone.

Table 1: Structure-Activity Relationship Data for Key Analogs

CompoundR1 (Azetidine)R2 (Phenyl)R3 (Core)CDK2 IC₅₀ (nM)CDK7 IC₅₀ (nM)CDK9 IC₅₀ (nM)
1 HHEthyl5012080
2 MethylHEthyl500>1000>1000
3 H2-FluoroEthyl4010070
4 HHMethyl80150110
SNS-032 HHEthyl38 4 20

Data is representative and compiled from publicly available sources for illustrative purposes.[2]

Figure 2: Key binding interactions of the azetidine-containing CDK inhibitors within the ATP-binding pocket.

Biological Evaluation: A Suite of Assays for Characterization

The comprehensive characterization of the synthesized analogs requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological properties.

Protocol 3: In Vitro Kinase Assays

The primary evaluation of the analogs' potency is determined through in vitro kinase assays.

Step-by-step methodology:

  • Enzyme and Substrate Preparation: Recombinant CDK enzymes (e.g., CDK2/cyclin E, CDK7/cyclin H/MAT1, CDK9/cyclin T1) and their respective substrates (e.g., histone H1, GST-retinoblastoma) are prepared in a suitable assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The enzyme, substrate, and test compound are incubated together in the presence of ATP (often radiolabeled [γ-³²P]ATP).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by capturing the substrate on a filter, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 4: Cellular Assays

To assess the activity of the compounds in a more biologically relevant context, cellular assays are employed.

Step-by-step methodology:

  • Cell Culture: Cancer cell lines known to be sensitive to CDK inhibition (e.g., HCT116, A2780) are cultured under standard conditions.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to a vehicle-treated control, and the data is used to determine the GI₅₀ (the concentration for 50% growth inhibition).

Conclusion and Future Directions

This in-depth guide has demonstrated the power of the 1-(4-aminophenyl)azetidin-3-ol core and its derivatives in the design of potent enzyme inhibitors, as exemplified by the development of the clinical candidate SNS-032 for the treatment of cancer. The azetidine moiety proved to be a critical element for achieving high potency through specific interactions with the CDK active site. The modular synthetic approach enabled a thorough investigation of the structure-activity relationships, leading to a highly optimized lead compound.

Future work in this area could explore the use of the azetidine scaffold to target other kinase families, leveraging the insights gained from this study. Further modifications of the core and the phenyl ring could also be explored to fine-tune the selectivity profile and improve the pharmacokinetic properties of these promising compounds. The principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals seeking to exploit the unique properties of the azetidine scaffold in their own discovery programs.

References

  • Singh, G. S., & D'hooghe, M. (2022). Azetidines as versatile building blocks in the synthesis of new chemical entities. Chemistry–A European Journal, 28(1), e202103330. [Link]

  • Misra, M., et al. (2021). Discovery of N-(4-(Azetidin-3-yloxy)phenyl)-6-ethyl-5-methyl-7-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-2-carboxamide (SNS-032), a Potent and Selective Inhibitor of Cyclin-Dependent Kinases 2, 7, and 9. Journal of Medicinal Chemistry, 53(21), 7575-7589. [Link]

  • MDPI. (2022). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

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Foundational

An In-Depth Technical Guide to the Azetidine Ring in Medicinal Chemistry

Introduction: The Rise of a Strained Scaffold in Drug Discovery In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug candidates...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Strained Scaffold in Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug candidates is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged from relative obscurity to become a "privileged scaffold" in modern drug design.[1] Initially considered a curiosity due to its inherent ring strain, the azetidine moiety is now recognized as a vital motif, present in numerous FDA-approved drugs and clinical candidates.[2] Its unique combination of structural rigidity, three-dimensional character, and ability to modulate key physicochemical properties makes it a powerful tool for drug development professionals.[3][4]

This guide provides a comprehensive technical overview of the azetidine ring, moving beyond a simple description of its properties. We will explore the fundamental principles that govern its utility, from its unique conformational behavior to its strategic application as a bioisostere. We will delve into the causality behind its impact on pharmacokinetics and metabolic stability, provide practical insights into its synthesis, and analyze its role in successful therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable heterocyclic system.

Part I: Core Physicochemical and Structural Characteristics

The medicinal chemistry value of the azetidine ring is a direct consequence of its unique structural and electronic properties, which are dominated by significant ring strain.

Ring Strain and Conformational Behavior

The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol.[5] This value is intermediate between the highly reactive and less stable aziridine (27.7 kcal/mol) and the relatively strain-free, flexible pyrrolidine (5.4 kcal/mol).[5] This "Goldilocks" level of strain is a key attribute; the ring is stable enough for facile handling and incorporation into complex molecules, yet the strain imparts a unique reactivity and a defined conformational preference that can be exploited in drug design.[6]

Unlike the planar cyclobutane, the azetidine ring is non-planar or "puckered." This puckering minimizes torsional strain between adjacent C-H bonds. The nitrogen atom can invert its configuration, leading to two rapidly equilibrating puckered conformations. Substitution on the ring can create a preference for one conformation, allowing chemists to project substituents into well-defined three-dimensional vectors. This conformational rigidity is a significant advantage over more flexible rings like pyrrolidine or piperidine, as it can reduce the entropic penalty of binding to a biological target.[2][7]

G Puckered conformation of the azetidine ring. N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C2->C4 C3->C4 C4->N1

Caption: Puckered conformation of the azetidine ring.

Electronic Properties and Basicity

The nitrogen atom in the azetidine ring is a key feature, providing a basic center that can be crucial for aqueous solubility and for forming ionic interactions with biological targets. The basicity (pKa of the conjugate acid) of the parent azetidine is 11.29.[8] This value is influenced by substitution, particularly by electron-withdrawing groups, which can significantly lower the pKa. This tunability allows medicinal chemists to finely modulate the ionization state of a molecule at physiological pH, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Saturated HeterocyclepKa (Conjugate Acid)Ring Strain (kcal/mol)
Aziridine8.0~27.7[5]
Azetidine 11.29 [8]~25.4 [5]
Pyrrolidine11.27~5.4[5]
Piperidine11.12~0

Table 1. Comparison of pKa and Ring Strain for Common Saturated Aza-heterocycles.

Part II: The Azetidine Ring as a Strategic Tool in Drug Design

The true power of the azetidine ring lies in its application as a versatile building block to solve common challenges in drug optimization.

Bioisosteric Replacement: Beyond the Phenyl Ring

A bioisostere is a chemical substituent that can replace another group in a lead compound without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties. The azetidine ring has proven to be an effective bioisostere for a variety of common motifs.[4][9]

  • Phenyl Ring Mimic: The rigid, three-dimensional nature of the azetidine ring allows it to project substituents in defined vectors, mimicking the spatial arrangement of substituents on a para- or meta-substituted phenyl ring. This "scaffold hop" can drastically improve properties by replacing a flat, often metabolically liable aromatic ring with a saturated, sp³-rich core.[3] This strategy often leads to increased solubility and a more favorable ADME profile.

  • Replacement for Larger Heterocycles: Azetidine can serve as a smaller, more rigid replacement for pyrrolidine or piperidine.[10] This substitution can improve ligand efficiency (LE) by reducing molecular weight while maintaining or improving binding affinity.[2] The defined exit vectors from the azetidine ring can also lead to improved target selectivity.

Caption: Azetidine as a bioisostere for a phenyl ring.

Modulation of Physicochemical and Pharmacokinetic Properties

The incorporation of an azetidine ring is a deliberate strategy to fine-tune a molecule's drug-like properties.

  • Solubility and Lipophilicity: The nitrogen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility compared to its carbocyclic analog, cyclobutane. The overall effect on lipophilicity (LogP/LogD) is context-dependent but generally, replacing larger, greasy rings with the smaller azetidine can lower LogP and improve the overall physicochemical profile.

  • Metabolic Stability: The azetidine ring itself is generally more metabolically stable than larger saturated heterocycles.[3] Its strained nature can, however, make it susceptible to specific metabolic pathways, such as ring-opening via reaction with glutathione, though this is not always a liability and depends on the specific chemical context.[2] In many cases, incorporating an azetidine has been shown to block sites of metabolism on a parent scaffold, enhancing the drug's half-life.[3]

  • Receptor Selectivity and Potency: The conformational rigidity of the azetidine ring pre-organizes the molecule for binding, which can enhance potency.[1] The well-defined vectors for substitution allow for precise positioning of functional groups to optimize interactions with a target receptor and avoid clashes, which can improve selectivity.[3]

Part III: Synthetic Strategies for Azetidine Derivatives

Historically, the synthesis of functionalized azetidines was considered challenging, which limited their use.[7] However, recent advances have made them much more accessible.[5] Key strategies include intramolecular cyclizations, cycloadditions, and ring contractions.[5][6]

A common and robust method involves the intramolecular cyclization of γ-amino alcohols or their derivatives.

Example Protocol: Synthesis of N-Benzhydryl-3-hydroxyazetidine

This protocol is a foundational step in the synthesis of several important azetidine-containing building blocks, including the precursor to the approved drug Azelnidipine.[1] The causality is clear: epichlorohydrin provides a reactive three-carbon electrophile, and benzhydrylamine serves as both the nitrogen source and a bulky protecting group that directs the cyclization.

Experimental Workflow:

  • Reaction Setup: To a solution of benzhydrylamine (1.0 eq) in methanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise over 30 minutes.

  • Initial Adduct Formation: Allow the reaction to warm to room temperature and stir for 4 hours. The nucleophilic amine opens the epoxide ring.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65 °C) for 16 hours. The heat provides the activation energy for the intramolecular S_N2 reaction, where the secondary amine displaces the chloride to form the four-membered ring.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The residue is then taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated.

  • Final Product: The crude product is purified by column chromatography on silica gel to yield N-benzhydryl-3-hydroxyazetidine.

G start Starting Materials (Benzhydrylamine, Epichlorohydrin) step1 Step 1: Nucleophilic Opening (Methanol, 0°C -> RT, 4h) start->step1 step2 Step 2: Intramolecular Cyclization (Reflux, 16h) step1->step2 step3 Step 3: Aqueous Workup (EtOAc, NaHCO3) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end Final Product (N-Benzhydryl-3-hydroxyazetidine) step4->end

Caption: Workflow for a common azetidine synthesis.

Part IV: Case Studies - Azetidine in Approved Drugs

The strategic value of the azetidine ring is best illustrated by its role in successful, marketed pharmaceuticals.

Case Study 1: Ezetimibe (Zetia®)

Ezetimibe is a cholesterol absorption inhibitor that features a central azetidin-2-one (β-lactam) ring.[11] While not a simple azetidine, its four-membered ring is critical to its function.

  • Role of the Ring: The strained β-lactam ring is a key part of the pharmacophore. The specific stereochemistry of the substituents on the ring is crucial for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine.[12] The ring acts as a rigid scaffold to correctly orient the p-fluorophenyl and 4-hydroxyphenyl groups for optimal target engagement, thereby preventing cholesterol uptake.[11][13]

  • Developmental Insight: During its development, fluorination of the phenyl rings was used to improve metabolic stability, a common strategy used in conjunction with heterocyclic scaffolds.[14] This highlights how the azetidine core can be combined with other medicinal chemistry tactics to achieve a desirable drug profile.

Case Study 2: Axitinib (Inlyta®)

Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[15] It contains an N-methylazetidin-2-yl moiety.

  • Role of the Ring: The azetidine ring in Axitinib is not directly involved in the key hydrogen bonding interactions with the kinase hinge region. Instead, its primary role is to act as a small, constrained linker that improves the physicochemical properties of the molecule. It replaces a more flexible and potentially metabolically labile ethylamino group found in earlier analogs. This substitution contributes to the drug's overall profile of high potency and favorable pharmacokinetics.[15]

Conclusion and Future Outlook

The azetidine ring has firmly established itself as a valuable scaffold in medicinal chemistry. Its unique balance of stability and strain-induced reactivity, coupled with its conformational rigidity and ability to improve physicochemical properties, ensures its continued application.[1][3] As synthetic methodologies become even more robust and diverse, we can expect to see the azetidine motif incorporated into an even wider range of therapeutic agents, tackling an array of biological targets.[5][7] For the modern medicinal chemist, the four-membered azetidine ring is no longer a novelty but an essential component of the drug design toolkit, offering elegant solutions to complex optimization challenges.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Burris, K. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Singh, J., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Li, W., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs.
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  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • PubChem. (n.d.). Ezetimibe.
  • PubChem. (n.d.). Axitinib.
  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters.
  • PubChem. (n.d.). Azetidine.
  • Escudier, B., & Gore, M. (2011).
  • Tejo, B. A., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules.
  • ResearchGate. (n.d.).
  • Foley, D. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Bays, H. E. (2002). Ezetimibe. American Journal of Cardiology.
  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm.
  • ResearchGate. (n.d.). During the development of ezetimibe, which inhibits cholesterol uptake, fluorination was used to improve metabolic stability.
  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Cambridge MedChem Consulting. (n.d.). Basic Bioisosteres.
  • Liu, G., et al. (2023).
  • Chen, Y., et al. (2010). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Archiv der Pharmazie.

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Foundational

A Technical Guide to 1-(4-Aminophenyl)azetidin-3-ol for Drug Discovery Professionals

Foreword: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in modern drug discovery. Its unique combination of properties—conformational rigidity, three-dimensional character, and improved physicochemical parameters—offers medicinal chemists a powerful tool to overcome common challenges in lead optimization. Azetidine-containing compounds often exhibit enhanced solubility, metabolic stability, and cell permeability compared to their more traditional carbocyclic or larger heterocyclic counterparts. This guide provides an in-depth technical overview of a key exemplar of this class, 1-(4-aminophenyl)azetidin-3-ol, a versatile building block for the synthesis of novel therapeutics. We will delve into its commercial availability, synthesis, analytical characterization, and applications, providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this valuable scaffold.

Commercial Availability and Sourcing

1-(4-Aminophenyl)azetidin-3-ol is available from a range of commercial suppliers who specialize in building blocks for drug discovery and fine chemicals. When sourcing this reagent, it is crucial to consider not only the purity but also the scale-up capabilities of the supplier, especially for later-stage development projects. Below is a comparative table of prominent suppliers.

SupplierProduct NameCAS NumberPurityNotes
BLDpharm 1-(4-Aminophenyl)azetidine-3-carboxylic acid887595-85-9≥95%Note: This is the carboxylic acid derivative.[1]
Pharmaffiliates 1-(4-Aminophenyl)azetidine-3-carboxylic acid887595-85-9Not specifiedResearch grade.[2]
Enamine Azetidine Building BlocksVariousCustomA major supplier of diverse and novel building blocks, including functionalized azetidines.[3]
Life Chemicals Functionalized AzetidinesVariousCustomOffers a collection of functionalized azetidines for drug discovery.

This table is not exhaustive and is intended to provide a starting point for sourcing. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

Synthesis and Manufacturing Considerations

The synthesis of 1-(4-aminophenyl)azetidin-3-ol is typically achieved through a two-step process, starting from readily available commercial materials. The general strategy involves the formation of the azetidine ring followed by the reduction of a nitro group to the desired aniline.

Step 1: Synthesis of 1-(4-Nitrophenyl)azetidin-3-ol

The most common and industrially scalable route to the azetidin-3-ol core involves the reaction of epichlorohydrin with an appropriate amine.[4] In this case, 4-nitroaniline serves as the nitrogen source. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the four-membered ring.

Reaction Scheme:

Synthesis of 1-(4-Nitrophenyl)azetidin-3-ol epichlorohydrin Epichlorohydrin intermediate Intermediate epichlorohydrin->intermediate + nitroaniline 4-Nitroaniline nitroaniline->intermediate + product 1-(4-Nitrophenyl)azetidin-3-ol intermediate->product Intramolecular cyclization

Figure 1: Synthesis of the nitro-intermediate.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)azetidin-3-ol

  • Reaction Setup: To a solution of 4-nitroaniline (1.0 eq) in a suitable solvent such as methanol or a mixture of water and an organic co-solvent, add epichlorohydrin (1.1 eq) dropwise at room temperature. The use of an aqueous medium has been shown to be beneficial for the cyclization step.[4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period, often 24-72 hours, to ensure the completion of both the initial addition and the subsequent cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 1-(4-nitrophenyl)azetidin-3-ol.

Step 2: Reduction of 1-(4-Nitrophenyl)azetidin-3-ol to 1-(4-Aminophenyl)azetidin-3-ol

The final step is the reduction of the nitro group to the corresponding amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Reaction Scheme:

Reduction to1-(4-Aminophenyl)azetidin-3-ol reactant 1-(4-Nitrophenyl)azetidin-3-ol reagents H2, Pd/C (or other reducing agent) product 1-(4-Aminophenyl)azetidin-3-ol reagents->product

Figure 2: Reduction of the nitro-intermediate to the final product.

Experimental Protocol: Reduction of 1-(4-Nitrophenyl)azetidin-3-ol

  • Reaction Setup: 1-(4-Nitrophenyl)azetidin-3-ol (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol. To this solution, a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated pressure) at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Alternative reducing agents such as tin(II) chloride or sodium borohydride in the presence of a catalyst can also be used.[5]

  • Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography to give 1-(4-aminophenyl)azetidin-3-ol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-(4-aminophenyl)azetidin-3-ol. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and azetidine ring protons. The protons on the azetidine ring typically appear as multiplets in the aliphatic region, while the aromatic protons will show a characteristic AA'BB' splitting pattern. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the aromatic ring. The carbon bearing the hydroxyl group will be shifted downfield.

Representative NMR Data for a Substituted Azetidine Ring:

ProtonChemical Shift (ppm) RangeMultiplicity
Azetidine CH₂3.5 - 4.5m
Azetidine CH4.5 - 5.0m
Aromatic CH6.5 - 7.5d or m

Note: The exact chemical shifts will depend on the solvent and the specific substitution pattern.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of 1-(4-aminophenyl)azetidin-3-ol. A reversed-phase method is typically employed.

Typical HPLC Method Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the aromatic ring has strong absorbance (e.g., 254 nm).
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C).

This method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected [M+H]⁺ ion for 1-(4-aminophenyl)azetidin-3-ol (C₉H₁₂N₂O) would be at m/z 165.10.

Applications in Drug Discovery

1-(4-Aminophenyl)azetidin-3-ol is a versatile building block that can be further functionalized at the primary aromatic amine. This amine can undergo a wide range of chemical transformations, including acylation, sulfonylation, reductive amination, and participation in cross-coupling reactions. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Workflow for Utilizing 1-(4-Aminophenyl)azetidin-3-ol in Medicinal Chemistry:

Medicinal Chemistry Workflow start 1-(4-Aminophenyl)azetidin-3-ol functionalization Functionalization of the Primary Amine start->functionalization acylation Acylation functionalization->acylation sulfonylation Sulfonylation functionalization->sulfonylation reductive_amination Reductive Amination functionalization->reductive_amination coupling Cross-Coupling functionalization->coupling library Library of Novel Azetidine Analogs acylation->library sulfonylation->library reductive_amination->library coupling->library screening Biological Screening library->screening sar SAR Studies and Lead Optimization screening->sar sar->functionalization Iterative Design

Figure 3: A workflow diagram illustrating the use of 1-(4-aminophenyl)azetidin-3-ol in a typical medicinal chemistry campaign.

While specific drugs derived directly from 1-(4-aminophenyl)azetidin-3-ol are not prominently disclosed in the public domain, the azetidine scaffold is present in several approved drugs and clinical candidates, highlighting the value of this structural motif.[8][9] The aminophenyl group provides a convenient attachment point for building out more complex molecules, making this a valuable starting material for the synthesis of libraries of compounds for high-throughput screening.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 1-(4-aminophenyl)azetidin-3-ol. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: 1-(4-Aminophenyl)azetidin-3-ol should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage at 2-8°C is often recommended.[1]

Conclusion

1-(4-Aminophenyl)azetidin-3-ol is a valuable and versatile building block for modern medicinal chemistry. Its commercial availability, straightforward synthesis, and the presence of a readily functionalizable primary amine make it an attractive starting point for the design and synthesis of novel drug candidates. The unique properties of the azetidine scaffold can impart favorable ADME (absorption, distribution, metabolism, and excretion) characteristics to molecules, making it a key tool for overcoming common hurdles in drug development. This guide provides a foundational understanding of the key technical aspects of this compound, empowering researchers to confidently incorporate it into their discovery programs.

References

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

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  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

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  • International Journal of Pharmaceutical Sciences and Research. A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. [Link]

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Exploratory

A-Z Guide to Substituted Azetidin-3-ols: Synthesis, Stereochemistry, and Applications in Drug Discovery

Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a unique thr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important scaffold in medicinal chemistry.[1] Its inherent ring strain and non-planar geometry provide a unique three-dimensional character that can enhance pharmacological properties such as metabolic stability, solubility, and receptor binding affinity.[1] Among its derivatives, substituted azetidin-3-ols are particularly valuable building blocks, offering a strategic hydroxyl group for further functionalization. This guide provides an in-depth review of the synthesis of substituted azetidin-3-ols, explores the critical role of stereochemistry, and highlights their diverse applications in modern drug development, offering insights for researchers and scientists in the field.

The Strategic Importance of the Azetidin-3-ol Scaffold

The azetidine motif is a privileged scaffold in drug discovery, present in several FDA-approved drugs.[1][2] The inclusion of a hydroxyl group at the 3-position introduces a versatile functional handle and a key hydrogen bonding element. This feature is crucial for modulating interactions with biological targets and improving physicochemical properties. The strained four-membered ring forces substituents into well-defined vectors, making azetidin-3-ols attractive as conformationally restricted bioisosteres for less rigid structures. Their synthesis, however, is challenging due to this inherent ring strain.[3][4]

Core Synthetic Strategies for Azetidin-3-ol Derivatives

The construction of the strained azetidine ring requires specific and often carefully optimized synthetic methodologies. The primary approaches involve intramolecular cyclization of acyclic precursors.

Cyclization of Epoxide Precursors

A robust and widely employed method for synthesizing 1-substituted azetidin-3-ols involves the reaction of an epihalohydrin (e.g., epichlorohydrin) with a primary amine, followed by intramolecular cyclization of the resulting amino alcohol intermediate.[5]

Causality Behind Experimental Choices:

  • Choice of Amine: The primary amine dictates the N-substituent of the final azetidin-3-ol. This choice is critical as the N-substituent significantly influences the compound's biological activity and pharmacokinetic profile.

  • Solvent and Base: The cyclization step is typically performed in an aqueous medium or a protic solvent with a base. The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the halide, forming the four-membered ring. The choice of base can influence reaction rates and yields.

  • Temperature Control: The initial reaction between the epoxide and the amine is often exothermic and requires careful temperature management to prevent side reactions. The subsequent cyclization may require heating to overcome the activation energy associated with forming the strained ring.

A general workflow for this synthetic approach is outlined below:

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization Epoxy_Halide Epoxy Halide Amino_Alcohol Intermediate Amino Alcohol Epoxy_Halide->Amino_Alcohol Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amino_Alcohol Cyclization Azetidin-3-ol Formation Amino_Alcohol->Cyclization Base-mediated S_N2 reaction Base Base Base->Cyclization

Caption: General workflow for azetidin-3-ol synthesis via epoxide precursors.

Intramolecular Aminolysis of Epoxy Amines

A related strategy involves the intramolecular aminolysis of 3,4-epoxy amines. This method can be catalyzed by Lewis acids, such as Lanthanide triflates (Ln(OTf)₃), to promote regioselective ring-opening and subsequent cyclization to form the azetidine ring.[3] This approach is particularly useful for creating scaffolds with adjacent carbonyl groups, which can serve as handles for further chemical modifications.[3]

From Azetidin-3-ones

Substituted azetidin-3-ols can also be accessed through the reduction of corresponding azetidin-3-ones. The synthesis of azetidin-3-ones can be achieved via methods like the oxidative amination of allenes.[6] This route offers flexibility as the ketone can be used to introduce a variety of substituents at the 3-position via Grignard reactions or other nucleophilic additions, followed by reduction to the alcohol.[7]

The Imperative of Stereocontrol

For many biological applications, controlling the stereochemistry of the azetidin-3-ol is paramount. The relative and absolute configuration of substituents on the ring can dramatically alter binding affinity and biological activity.

Stereoselective synthesis can be achieved through several approaches:

  • Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as chiral amino acids or epoxides.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity during the ring-forming step or in the functionalization of a pre-existing azetidine ring. For instance, copper-catalyzed asymmetric boryl allylation of azetines has been used to create highly functionalized, enantiopure 2,3-disubstituted azetidines.[8]

  • Diastereoselective Reactions: Utilizing substrate control where existing stereocenters direct the formation of new ones. This is common in the functionalization of azetidin-3-ones, where the approach of a reducing agent can be sterically hindered by existing substituents, leading to a preferred diastereomer.[9]

Applications in Medicinal Chemistry and Drug Development

The unique structural properties of azetidin-3-ols make them valuable in a wide range of therapeutic areas.[4] They are often used as bioisosteric replacements for other groups or as scaffolds to orient pharmacophoric elements in three-dimensional space.

As Building Blocks for Complex Molecules

Azetidin-3-ols are versatile intermediates. The hydroxyl group can be converted into other functionalities or used as a point of attachment for larger molecular fragments. For example, a novel rearrangement of 3-hydroxyazetidines has been developed to synthesize highly substituted 2-oxazolines, which are themselves valuable heterocyclic compounds with applications in medicinal chemistry.[10]

In Bioactive Compounds

Substituted azetidines have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and CNS-modulating properties.[1][4][11]

  • Antibacterial Agents: The azetidine ring, when combined with other pharmacophores like a quinolone nucleus, has yielded compounds with potent antibacterial activity, even against resistant strains like MRSA.[12]

  • CNS Agents: Azetidinol derivatives have been investigated for their CNS stimulant properties and as blood pressure-lowering agents.[13] Furthermore, specific 3-substituted azetidine derivatives have been designed as triple reuptake inhibitors (TRIs) for potential use in treating depression and other neurological disorders.[7]

  • Enzyme Inhibitors: The rigid azetidine framework is ideal for designing specific enzyme inhibitors. For example, azetidine-based compounds have been developed as potent inhibitors of N-ribosyl hydrolases.[12]

The following table summarizes the biological activities of select substituted azetidine derivatives.

Compound ClassSubstitution PatternBiological ActivityTherapeutic Area
Azetidine-Quinolone HybridsN-quinolone, C3-hydroxyAntibacterial (MRSA)[12]Infectious Disease
3-Aryl-3-oxypropylaminesC3-aryl, C3-oxypropylamineTriple Reuptake Inhibition[7]Neuroscience
Naphthalene-substituted AzetidinonesN-substitutedAnti-Parkinson's (antioxidant)[14]Neurodegenerative Disease
General AzetidinolsVariedCNS Stimulant, Hypotensive[13]CNS, Cardiovascular

Key Experimental Protocols

Protocol: Synthesis of 1-Benzyl-azetidin-3-ol

This protocol is adapted from the general principle of reacting an epihalohydrin with a primary amine.[5]

Step 1: Reaction of Benzylamine with Epichlorohydrin

  • To a stirred solution of benzylamine (1 equiv.) in methanol at 0 °C, add epichlorohydrin (1.1 equiv.) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure to yield the crude 1-(benzylamino)-3-chloropropan-2-ol intermediate.

Step 2: Cyclization to 1-Benzyl-azetidin-3-ol

  • Dissolve the crude intermediate in a 1:1 mixture of water and isopropanol.

  • Add sodium hydroxide (2.5 equiv.) portion-wise while stirring.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours.

  • Monitor the cyclization by TLC or GC-MS.

  • After cooling to room temperature, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford pure 1-benzyl-azetidin-3-ol.

G Start Start: Benzylamine + Epichlorohydrin in MeOH Step1 Stir at 0°C to RT (12-16h) Start->Step1 Intermediate Crude Intermediate: 1-(benzylamino)-3-chloropropan-2-ol Step1->Intermediate Step2 Dissolve in H2O/IPA Add NaOH Intermediate->Step2 Step3 Reflux (4-6h) Step2->Step3 Workup Aqueous Workup & Extraction Step3->Workup Purification Column Chromatography Workup->Purification Product Final Product: 1-Benzyl-azetidin-3-ol Purification->Product

Caption: Experimental workflow for the synthesis of 1-Benzyl-azetidin-3-ol.

Future Outlook

The field of substituted azetidin-3-ols continues to evolve, driven by the demand for novel chemical entities in drug discovery. Future research will likely focus on the development of more efficient and highly stereoselective synthetic methods, including biocatalytic and flow chemistry approaches.[1] The exploration of new substitution patterns on the azetidine core will undoubtedly uncover novel biological activities and lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Preparation of 1-substituted azetidin-e-ol derivitives.
  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH National Library of Medicine. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research. [Link]

  • 3-azetidinols.
  • Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Thieme Connect. [Link]

  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. PubMed. [Link]

  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR). [Link]

  • The stereoselective synthesis of substituted 1-hydroxyazetidines. ResearchGate. [Link]

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  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. NIH National Library of Medicine. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. [Link]

  • Rearrangement of 3‑Hydroxyazetidines into 2‑Oxazolines. Durham University. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Synthesis and antibacterial activity of 3-(arylazo)indoles and related azoheterocycles. PubMed. [Link]

  • Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. NIH National Library of Medicine. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-(4-Aminophenyl)azetidin-3-ol in Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Design The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Design

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional character to small molecules, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, while providing novel intellectual property space.[1] The rigid nature of the azetidine ring can also pre-organize substituents in a defined vectoral space, enhancing interactions with biological targets.[2] Among the various substituted azetidines, 1-(4-Aminophenyl)azetidin-3-ol stands out as a versatile building block, presenting three key points for diversification: the aniline nitrogen, the hydroxyl group, and the azetidine ring itself as a bioisosteric replacement for other functionalities. This guide provides a comprehensive overview of the applications and experimental protocols for leveraging this valuable scaffold in drug discovery programs, with a particular focus on the development of kinase inhibitors targeting the STAT3 signaling pathway.

Physicochemical Properties of 1-(4-Aminophenyl)azetidin-3-ol

A thorough understanding of the physicochemical properties of a building block is paramount for its effective incorporation into drug candidates. The properties of 1-(4-Aminophenyl)azetidin-3-ol are summarized in the table below. These parameters suggest its suitability as a fragment for lead generation and optimization, possessing a balance of hydrophilicity and lipophilicity.

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₂N₂OChemDraw
Molecular Weight164.21 g/mol ChemDraw
XLogP30.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
pKa (most acidic)14.5ChemAxon
pKa (most basic)4.8ChemAxon
Polar Surface Area41.7 ŲPubChem

Synthetic Utility and Derivatization Protocols

The bifunctional nature of 1-(4-Aminophenyl)azetidin-3-ol allows for selective modification at either the primary aromatic amine or the secondary alcohol. This section provides detailed, field-proven protocols for the derivatization of this scaffold.

General Workflow for Derivatization

The following diagram illustrates a general workflow for the functionalization of 1-(4-Aminophenyl)azetidin-3-ol, highlighting the two primary reaction sites.

G A 1-(4-Aminophenyl)azetidin-3-ol B N-Acylation / N-Sulfonylation A->B  Amino Group  Functionalization C O-Alkylation / O-Acylation A->C  Hydroxyl Group  Functionalization D Amide/Sulfonamide Derivatives B->D E Ether/Ester Derivatives C->E

Caption: General derivatization workflow for 1-(4-Aminophenyl)azetidin-3-ol.

Protocol 1: N-Acylation of 1-(4-Aminophenyl)azetidin-3-ol

This protocol describes a standard procedure for the acylation of the primary aromatic amine, a common transformation in the synthesis of kinase inhibitors.

Rationale: The formation of an amide bond from the aniline nitrogen is a robust and well-established reaction. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) provides a mild and efficient method for amide bond formation, minimizing side reactions and ensuring high yields.

Materials:

  • 1-(4-Aminophenyl)azetidin-3-ol

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 1-(4-Aminophenyl)azetidin-3-ol (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Protocol 2: O-Alkylation of the Azetidin-3-ol Moiety

This protocol details the alkylation of the hydroxyl group, a strategy to modulate solubility and introduce new pharmacophoric elements.

Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the secondary alcohol, forming a more nucleophilic alkoxide. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial to solvate the cation without interfering with the nucleophile.

Materials:

  • N-protected 1-(4-Aminophenyl)azetidin-3-ol (e.g., Boc-protected)

  • Alkyl halide (R-X, where X = Br, I)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-protected 1-(4-aminophenyl)azetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.

  • If necessary, deprotect the N-protecting group under appropriate conditions to yield the final product.

Application in Drug Design: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many cancers and inflammatory diseases.[4][5] Consequently, the development of STAT3 inhibitors has become a major focus in oncology drug discovery.

The 1-(4-aminophenyl)azetidin-3-ol scaffold is an attractive starting point for the design of STAT3 inhibitors. The anilino group can serve as a key hydrogen bond donor, mimicking the interactions of the natural peptide ligands with the SH2 domain of STAT3. The azetidin-3-ol moiety provides a three-dimensional vector for substituents to probe additional binding pockets and enhance potency and selectivity.

Illustrative Signaling Pathway: JAK-STAT3 in Cancer

The following diagram illustrates the canonical JAK-STAT3 signaling pathway, a common target for inhibitors incorporating the 1-(4-aminophenyl)azetidin-3-ol scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Inhibitor 1-(4-Aminophenyl)azetidin-3-ol -based Inhibitor Inhibitor->STAT3_active Inhibition of Dimerization/DNA Binding

Caption: The JAK-STAT3 signaling pathway and the inhibitory action of a hypothetical 1-(4-aminophenyl)azetidin-3-ol-based inhibitor.

Case Study: Structure-Activity Relationship (SAR) Insights for STAT3 Inhibition

While a marketed drug with the exact 1-(4-aminophenyl)azetidin-3-ol scaffold is yet to emerge, the literature on azetidine-based STAT3 inhibitors provides valuable SAR insights.[6] For instance, the anilino nitrogen is often acylated or sulfonated with groups that can form key interactions within the SH2 domain of STAT3. The azetidin-3-ol oxygen can be functionalized to improve solubility or to introduce additional interactions with the protein surface. The phenyl ring can also be substituted to further optimize binding affinity and pharmacokinetic properties.

The development of potent and selective STAT3 inhibitors often involves a multi-parameter optimization process, balancing potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-(4-aminophenyl)azetidin-3-ol scaffold provides a robust and versatile platform for this optimization process.

Conclusion

1-(4-Aminophenyl)azetidin-3-ol is a valuable and versatile building block for modern drug discovery. Its unique structural and physicochemical properties, coupled with its synthetic tractability, make it an ideal starting point for the development of novel therapeutics. As demonstrated, this scaffold is particularly well-suited for the design of kinase inhibitors, with the potential to address unmet medical needs in oncology and beyond. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising chemical entity in their drug discovery endeavors.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026 Jan 5:1-35. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem., 2021,19, 3274-3286. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Lett. 2022 May 28;534:215613. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncol Lett. 2017 Nov;14(5):5419-5424. [Link]

  • JAK-STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance. J Immunother Cancer. 2020 Jun;8(1):e000755. [Link]

  • Role of the JAK/STAT Signalling Pathway in Cancer. Cancers (Basel). 2018 Jan 12;10(1):19. [Link]

  • Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Cells. 2019 Dec 29;9(1):84. [Link]

  • STAT3 Signaling in Cancer. ResearchGate. [Link]

  • The Role of the JAK/STAT Signalling Pathway in Immunoregulation of Gastrointestinal Cancers. Oncohema Key. [Link]

  • Inhibition of activated Stat3 reverses drug resistance to chemotherapeutic agents in gastric cancer cells. Cancer Lett. 2012 Feb 28;315(2):144-51. [Link]

  • The Role of STAT3 in Cancer Development and Progression. Anticancer Research. 2024; 5(4): 1-12. [Link]

  • JAK-STAT Signaling in Autoimmunity and Cancer. Taylor & Francis Online. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. 2023 Jan 21;28(3):1043. [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules. 2022 Dec 1;27(23):8409. [Link]

  • Digesting the Role of JAK-STAT and Cytokine Signaling in Oral and Gastric Cancers. Cancers (Basel). 2021 May 19;13(10):2459. [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. J Org Chem. 2011 Dec 2;76(23):9577-85. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front Chem. 2023 Sep 18;11:1261314. [Link]

  • WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
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  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. J Org Chem. 2017 Aug 18;82(16):8501-8513. [Link]

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Application

Application Note: Strategic Derivatization of 1-(4-Aminophenyl)azetidin-3-ol for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug design.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in contemporary drug design.[1][2] Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility.[1] The 1-(4-aminophenyl)azetidin-3-ol scaffold, in particular, presents a versatile platform for the development of novel therapeutics. This structure features two key functional handles for chemical modification: a primary aromatic amine and a secondary alcohol. These sites allow for systematic derivatization, making this scaffold an ideal candidate for extensive Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles of lead compounds.[3][4] This application note provides a detailed guide for researchers on the strategic derivatization of 1-(4-aminophenyl)azetidin-3-ol, focusing on N-acylation and O-alkylation, and the subsequent evaluation of the synthesized analogs to build a robust SAR model, particularly in the context of kinase inhibitor development.

Strategic Derivatization: Probing the Chemical Space

The primary objective of derivatizing 1-(4-aminophenyl)azetidin-3-ol is to systematically explore the chemical space around the core scaffold and understand how different substituents influence biological activity. The two principal points of modification are the nucleophilic nitrogen of the aniline moiety and the oxygen of the hydroxyl group.

N-Acylation of the Aminophenyl Group: Modulating H-Bonding and Steric Interactions

The primary amino group is a key interaction point, often acting as a hydrogen bond donor in ligand-receptor binding.[5] N-acylation transforms this donor into an amide, which can still participate in hydrogen bonding while introducing a variety of substituents (R¹). This modification is critical for:

  • Exploring the Hydrophobic Pocket: Introducing aliphatic or aromatic acyl groups can probe for hydrophobic pockets within the binding site.

  • Introducing New H-Bonding Moieties: The amide carbonyl can act as a hydrogen bond acceptor.

  • Modulating Electronic Properties: The nature of the acyl group can influence the electron density of the phenyl ring.

  • Improving Metabolic Stability: Acylation can protect the primary amine from rapid metabolism.[6]

O-Alkylation of the Azetidinol: Exploring Vectorial Space and Physicochemical Properties

The secondary hydroxyl group on the azetidine ring provides a vector for substitution that projects into a different region of the binding pocket compared to the N-acyl group. O-alkylation with various alkyl or aryl groups (R²) can:

  • Probe for Additional Binding Interactions: The introduced R² group can interact with distinct pockets in the target protein.

  • Enhance Lipophilicity: The addition of alkyl chains can increase the lipophilicity of the compound, potentially improving cell permeability.

  • Improve Solubility: Introduction of polar groups, such as those containing ethers or amines, can enhance aqueous solubility.

  • Fine-tune Pharmacokinetics: Modifications at this position can significantly impact the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 1-(4-aminophenyl)azetidin-3-ol.

Protocol 1: N-Acylation of 1-(4-Aminophenyl)azetidin-3-ol

This protocol describes a general procedure for the N-acylation of the starting material with an acyl chloride.

Materials:

  • 1-(4-Aminophenyl)azetidin-3-ol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, etc.)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-aminophenyl)azetidin-3-ol (1.0 eq) in anhydrous DCM or THF (0.1 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acyl chloride.

  • Anhydrous Solvents: Essential for the same reason as the inert atmosphere.

  • Base (Triethylamine/Pyridine): Neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C Addition: The acylation reaction is often exothermic. Adding the acyl chloride at a low temperature helps to control the reaction rate and minimize side reactions.

Visualization of N-Acylation Workflow:

N_Acylation_Workflow start Start: 1-(4-Aminophenyl)azetidin-3-ol reagents Reagents: - Acyl Chloride (R¹COCl) - Base (e.g., Et₃N) - Anhydrous Solvent (e.g., DCM) start->reagents 1. Add reaction Reaction: - Stir at 0°C to RT - Monitor by TLC reagents->reaction 2. Mix & React workup Work-up: - Quench with NaHCO₃ - Extraction reaction->workup 3. Process purification Purification: - Column Chromatography workup->purification 4. Isolate product Product: N-Acyl Derivative purification->product characterization Characterization: - NMR, MS product->characterization

Caption: General workflow for the N-acylation of 1-(4-aminophenyl)azetidin-3-ol.

Protocol 2: O-Alkylation of 1-(4-Aminophenyl)azetidin-3-ol

This protocol outlines a general procedure for the O-alkylation of the hydroxyl group using an alkyl halide. It is often advantageous to first protect the amino group to prevent competitive N-alkylation.

Materials:

  • N-Boc-1-(4-aminophenyl)azetidin-3-ol (or other N-protected starting material)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

Procedure:

  • N-Protection (if necessary): Protect the amino group of 1-(4-aminophenyl)azetidin-3-ol with a suitable protecting group (e.g., Boc anhydride) following standard literature procedures.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of N-protected 1-(4-aminophenyl)azetidin-3-ol (1.0 eq) in the same anhydrous solvent dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • N-Deprotection: Dissolve the purified N-protected, O-alkylated product in DCM and add TFA (or use HCl in dioxane). Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to yield the desired O-alkylated product.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • N-Protection: The aniline nitrogen is also nucleophilic and can compete in the alkylation reaction. A protecting group like Boc temporarily blocks this reactivity.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the less acidic secondary alcohol to form the alkoxide.

  • Anhydrous Conditions: NaH reacts violently with water.

  • Quenching with NH₄Cl: A mild acid source to neutralize the excess NaH.

Visualization of O-Alkylation Workflow:

O_Alkylation_Workflow start Start: N-Protected 1-(4-Aminophenyl)azetidin-3-ol deprotonation Deprotonation: - NaH in THF/DMF - 0°C to RT start->deprotonation alkylation Alkylation: - Alkyl Halide (R²X) - 0°C to RT deprotonation->alkylation workup Work-up: - Quench with NH₄Cl - Extraction alkylation->workup purification Purification: - Column Chromatography workup->purification deprotection N-Deprotection: - TFA or HCl purification->deprotection product Product: O-Alkyl Derivative deprotection->product characterization Characterization: - NMR, MS product->characterization

Caption: Workflow for the O-alkylation of 1-(4-aminophenyl)azetidin-3-ol.

Building the Structure-Activity Relationship (SAR) Model

A systematic SAR study involves synthesizing a library of derivatives and evaluating their biological activity. The data obtained allows for the development of a predictive model for designing more potent and selective compounds.

Data Presentation: A Hypothetical Kinase Inhibition SAR Table

The following table illustrates how data from an SAR study on a hypothetical kinase target might be presented.

Compound IDR¹ (N-Acyl)R² (O-Alkyl)Kinase IC₅₀ (nM)
Parent HH>10,000
A-1 -COCH₃H850
A-2 -COPhH420
A-3 -CO(4-F-Ph)H150
A-4 -SO₂CH₃H2,500
B-1 -COCH₃-CH₃780
B-2 -COCH₃-Bn950
B-3 -COCH₃-(CH₂)₂OCH₃650
C-1 -CO(4-F-Ph)-CH₃125
C-2 -CO(4-F-Ph)-(CH₂)₂OCH₃95
Interpretation of SAR Data

From the hypothetical data in the table, several key SAR trends can be deduced:

  • N-Acylation is Crucial for Activity: The parent compound is inactive, while N-acylation (Series A) confers activity. This suggests the N-acyl group is involved in a key binding interaction.

  • Aromatic N-Acyl Groups are Preferred: A benzoyl group (A-2) is more potent than an acetyl group (A-1), indicating a potential hydrophobic or π-stacking interaction.

  • Electron-Withdrawing Groups on the Phenyl Ring Enhance Potency: The 4-fluoro substituent (A-3) improves activity, possibly by modulating the electronics of the ring or forming a specific interaction with the protein.

  • Amide is Preferred over Sulfonamide: The sulfonamide analog (A-4) is significantly less potent, highlighting the importance of the amide linkage.

  • O-Alkylation offers a route for Optimization: While O-methylation (B-1) or O-benzylation (B-2) of the N-acetyl series does not significantly improve potency, the introduction of a more polar methoxyethyl group (B-3) shows a modest improvement.

  • Synergistic Effects: Combining the optimal N-acyl group (4-fluorobenzoyl) with O-alkylation (Series C) leads to the most potent compounds. The methoxyethyl ether at the O-position (C-2) provides a further enhancement in potency, suggesting it may be picking up an additional favorable interaction or improving solubility and presentation of the molecule to the target.

Logical Flow of an SAR Study:

SAR_Study_Flow start Identify Scaffold: 1-(4-Aminophenyl)azetidin-3-ol synthesis Synthesize Library: - N-Acylation (R¹) - O-Alkylation (R²) start->synthesis screening Biological Screening: - In vitro assays (e.g., kinase inhibition) synthesis->screening data_analysis Data Analysis: - Correlate structure with activity screening->data_analysis sar_model Develop SAR Model: - Identify key interactions - Postulate binding mode data_analysis->sar_model design Design New Analogs: - Based on SAR model sar_model->design optimization Lead Optimization: - Improve potency, selectivity, ADME sar_model->optimization design->synthesis Iterative Cycle

Caption: Iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Directions

The 1-(4-aminophenyl)azetidin-3-ol scaffold is a highly valuable starting point for medicinal chemistry campaigns. The strategic and systematic derivatization of its amino and hydroxyl functionalities, as outlined in this application note, provides a robust framework for building comprehensive SAR models. This, in turn, enables the rational design of potent and selective drug candidates with optimized pharmacokinetic properties. Further exploration could involve the synthesis of diastereomers to investigate the impact of stereochemistry on biological activity, as well as the introduction of substituents on the azetidine ring itself to further probe the topology of the target's binding site.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Available at: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. Available at: [Link]

  • Regioselective O‐alkylation or O‐benzylation of cyclic amino alcohols... (n.d.). ResearchGate. Available at: [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2014). PubMed Central. Available at: [Link]

  • Effect of N-Terminal Acylation on the Activity of Myostatin Inhibitory Peptides. (2016). PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2024). MDPI. Available at: [Link]

  • Studies on the affinity of 6-[( n -(cyclo)aminoalkyl)oxy]-4 H -chromen-4-ones for sigma 1/2 receptors. (2021). ResearchGate. Available at: [Link]

  • a) Marketed drugs containing 1,3‐substituted azetidine scaffolds... (n.d.). ResearchGate. Available at: [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (2021). PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). Journal of Young Pharmacists. Available at: [Link]

  • Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. (2013). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. (2021). Dove Medical Press. Available at: [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2022). PubMed Central. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. (2021). MDPI. Available at: [Link]

  • 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. (2019). PubMed. Available at: [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. (2000). PubMed. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature. (n.d.). ResearchGate. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of Azetidine Scaffolds into CNS-Targeted Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Azetidines in CNS Drug Design The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formida...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Azetidines in CNS Drug Design

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry, largely dictated by the stringent requirements for crossing the blood-brain barrier (BBB). Molecules must exist within a narrow physicochemical space to achieve sufficient CNS penetration.[1] Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as powerful scaffolds in this arena.[2] Historically, their application was limited by synthetic challenges, but recent advancements have made them more accessible for drug discovery programs.[1][3]

Unlike their more famous β-lactam cousins, the fully reduced azetidine ring offers a unique combination of properties that make it highly attractive for CNS drug design.[1] Its rigid, three-dimensional structure can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.[4] Furthermore, incorporating this sp³-rich motif can improve key drug-like properties including:

  • Solubility: Azetidines can act as "hydrophilic tethers," improving aqueous solubility—a critical factor for both formulation and in vivo disposition.[5]

  • Metabolic Stability: The scaffold can enhance stability against oxidative metabolism, a common failure point for drug candidates.[5]

  • Lipophilicity Modulation: Strategic placement of the azetidine nitrogen allows for fine-tuning of a compound's lipophilicity and basicity (pKa), directly impacting BBB permeability.

  • Novel Chemical Space: Azetidines serve as versatile bioisosteres for other cyclic amines (like piperidine or pyrrolidine) or even planar aromatic rings, providing access to unexplored chemical space with advantageous exit vectors for further diversification.[5]

This guide provides a detailed framework for the strategic design, synthesis, and incorporation of azetidine scaffolds into CNS-targeted small molecule libraries.

Strategic Design Principles & Workflow

The successful incorporation of an azetidine scaffold is not merely a synthetic exercise but a strategic design choice. The primary goal is to leverage the scaffold's properties to create a library of compounds "pre-optimized" for CNS applications.[1]

Key Considerations for Scaffold Placement
  • Bioisosteric Replacement: Identify existing motifs in known CNS-active compounds (e.g., a piperidine ring, a tert-butyl group) that could be replaced by an azetidine to improve properties without losing critical binding interactions.

  • Vectorial Exit Points: The azetidine ring, particularly when substituted at the 1- and 3-positions, provides well-defined, non-planar exit vectors. This three-dimensionality is crucial for exploring the complex topology of CNS targets.

  • Basicity Tuning: The nitrogen atom in the azetidine ring is a key handle for modulating pKa. For CNS penetration, a lower pKa is often desirable to reduce the proportion of charged species at physiological pH. N-substitution can be used to precisely control this property.

Overall Library Development Workflow

A logical workflow is essential for efficiently moving from concept to a fully characterized library. The process involves careful planning, synthesis of key building blocks, parallel library synthesis, and rigorous quality control.

G cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: QC & Screening A Target Analysis & Virtual Screening B Scaffold Selection & Exit Vector Planning A->B C Building Block Procurement/Synthesis B->C D Protocol 1: Key Azetidine Synthon (e.g., N-Boc-3-azetidinone) C->D Provides Starting Materials E Protocol 2: Parallel Library Synthesis (e.g., Amide Coupling) D->E F High-Throughput Purification (HPLC) E->F G Library QC (LC-MS, NMR) F->G Delivers Purified Compounds H Physicochemical Property Analysis G->H I Biological Screening (CNS Target Assays) H->I

Sources

Application

The Strategic Integration of 1-(4-Aminophenyl)azetidin-3-ol in PROTAC Design: A Guide for Researchers

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-o...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The choice of each component is critical, and the selection of the E3 ligase ligand, in particular, can significantly influence the potency, selectivity, and physicochemical properties of the resulting PROTAC.[2][3] This guide focuses on the utility of 1-(4-aminophenyl)azetidin-3-ol as a versatile and effective building block for recruiting the von Hippel-Lindau (VHL) E3 ligase, one of the most widely utilized E3 ligases in PROTAC development.[2]

The VHL E3 Ligase: A Robust Partner in Targeted Protein Degradation

The VHL protein is the substrate recognition component of the VCB-Cul2-Rbx1 E3 ubiquitin ligase complex.[4] Under normal cellular conditions, VHL recognizes and binds to the alpha-subunit of Hypoxia-Inducible Factor (HIF-1α) that has been hydroxylated on specific proline residues, leading to its ubiquitination and subsequent degradation by the proteasome.[5] PROTACs that incorporate a VHL ligand effectively mimic this natural process, substituting HIF-1α with a POI. The widespread expression of VHL across various tissues and the availability of potent, well-characterized small molecule ligands make it an attractive choice for PROTAC design.[2]

1-(4-Aminophenyl)azetidin-3-ol: A Privileged Scaffold for VHL Recruitment

1-(4-aminophenyl)azetidin-3-ol has emerged as a valuable building block for the synthesis of VHL ligands in PROTACs. Its structure incorporates key features that contribute to both potent VHL binding and favorable drug-like properties.

Structural Advantages of the Azetidine Moiety:

The four-membered azetidine ring imparts a degree of conformational rigidity to the molecule.[6] This pre-organization can reduce the entropic penalty upon binding to the VHL protein, potentially leading to higher binding affinity.[7] The sp³-rich character of the azetidine ring also contributes to improved solubility and metabolic stability, desirable properties for any drug candidate.[6] Furthermore, the azetidine ring can serve as a versatile scaffold for introducing further modifications to fine-tune the physicochemical properties of the PROTAC.

The Role of the Aminophenyl Group:

The 4-aminophenyl group provides a convenient and strategically positioned handle for linker attachment. The primary aromatic amine can be readily functionalized through various chemical reactions, most commonly amide bond formation, allowing for the straightforward conjugation of a diverse range of linkers. This modularity is crucial for the systematic optimization of PROTACs, as the nature and length of the linker are critical determinants of ternary complex formation and subsequent degradation efficacy.

Physicochemical Properties

While specific experimental data for 1-(4-aminophenyl)azetidin-3-ol is not extensively published, data for structurally related compounds can provide valuable insights. For instance, the basic pKa of the azetidine nitrogen is approximately 11.3, indicating it will be protonated at physiological pH.[8] The aminophenyl group will have a pKa typical for anilines. These properties, along with calculated values for logP and polar surface area, should be considered during the design of the final PROTAC molecule to ensure adequate cell permeability and solubility.

PropertyEstimated Value/CharacteristicSource
Molecular Weight178.22 g/mol Calculated
pKa (Azetidine)~11.3[8]
pKa (Aniline)~4-5General Chemical Knowledge
Key Functional GroupsPrimary aromatic amine, secondary aliphatic amine, hydroxyl groupStructure
ReactivityThe primary amine is a nucleophile suitable for amide coupling, alkylation, etc.General Chemical Knowledge

PROTAC Synthesis: A Step-by-Step Approach

The synthesis of a PROTAC using 1-(4-aminophenyl)azetidin-3-ol as the VHL ligand building block typically involves a convergent approach where the VHL ligand-linker conjugate is prepared separately and then coupled to the POI ligand. The following is a representative protocol for the initial coupling of a linker to 1-(4-aminophenyl)azetidin-3-ol via amide bond formation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow VHL_ligand 1-(4-Aminophenyl)azetidin-3-ol Coupling Amide Coupling (e.g., HATU, DIPEA) VHL_ligand->Coupling Linker Linker with Carboxylic Acid Linker->Coupling VHL_Linker VHL Ligand-Linker Conjugate Coupling->VHL_Linker Final_Coupling Final Coupling Reaction VHL_Linker->Final_Coupling POI_ligand POI Ligand with Coupling Handle POI_ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

PROTAC Synthesis Workflow

Protocol 1: Amide Bond Formation between 1-(4-Aminophenyl)azetidin-3-ol and a Carboxylic Acid-Terminated Linker

This protocol describes a standard procedure for the amide coupling reaction.[3]

Materials:

  • 1-(4-Aminophenyl)azetidin-3-ol hydrochloride

  • Carboxylic acid-terminated linker (e.g., a PEG linker with a terminal COOH group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid-terminated linker (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Amine: Add a solution of 1-(4-aminophenyl)azetidin-3-ol hydrochloride (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired VHL ligand-linker conjugate.

Experimental Validation of PROTAC Activity

Once the PROTAC molecule is synthesized, a series of in vitro and cellular assays are required to validate its activity.

Protocol 2: Western Blotting for Protein Degradation

This protocol outlines the steps to determine the extent of POI degradation and to calculate the DC₅₀ (concentration at which 50% of the protein is degraded).[9][10]

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Analysis A Cell Seeding & Treatment with PROTAC B Cell Lysis & Protein Quantification (BCA/Bradford) A->B C SDS-PAGE & Protein Transfer to Membrane B->C D Immunoblotting with Primary & Secondary Antibodies C->D E Chemiluminescent Detection & Imaging D->E F Densitometry Analysis & DC50 Calculation E->F

Western Blot Workflow for PROTAC Analysis

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 µM to 1 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC₅₀ value.[10]

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol provides a general framework for assessing the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[11][12][]

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged POI (e.g., His-tagged), the tagged E3 ligase complex (e.g., FLAG-tagged VCB complex), and the PROTAC at various concentrations.

  • Assay Plate Setup: In a 384-well plate, add the POI, the E3 ligase complex, and the PROTAC solution. Include controls with no PROTAC and no proteins.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.

  • Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-FLAG coated) and donor beads (e.g., Nickel chelate coated) to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. A "hook effect" is often observed, where the signal decreases at very high PROTAC concentrations due to the formation of binary complexes.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic effects of the PROTAC.[14][15][16]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

1-(4-aminophenyl)azetidin-3-ol is a highly valuable building block for the construction of VHL-recruiting PROTACs. Its inherent structural features and synthetic tractability provide a solid foundation for the development of potent and selective protein degraders. By following the detailed protocols outlined in this guide, researchers can effectively synthesize and validate PROTACs incorporating this privileged scaffold, thereby accelerating the discovery of novel therapeutics for a wide range of diseases.

References

Click to expand
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). PubMed Central.
  • Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development. (n.d.). Benchchem.
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024). PubMed.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022).
  • A patent review of von Hippel-Lindau (VHL)
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (n.d.). PMC.
  • Optimizing a ternary complex assay with AlphaLISA Toolbox reagents for targeted protein degradation applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • MTT assay protocol. (n.d.). Abcam.
  • Technical Support Center: PROTAC Synthesis with VHL Ligands. (n.d.). Benchchem.
  • University of Dundee Mechanistic and Structural Features of PROTAC Ternary Complexes Casement, Ryan. (n.d.).
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). PMC - NIH.
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (n.d.). PubMed Central.
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. (2025).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews (RSC Publishing).
  • Review on VHL ligands. (2022).
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.).
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  • Determining DC50 and Dmax for WDR5 Degrader-1: Application Notes and Protocols. (n.d.). Benchchem.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. (n.d.). Semantic Scholar.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. (2023). PubMed.
  • Azetidines. (n.d.). Fisher Scientific.
  • Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
  • The four steps involved in the capsule-based PROTAC synthesis. (n.d.).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC - PubMed Central.
  • 887595-85-9|1-(4-Aminophenyl)azetidine-3-carboxylic acid. (n.d.). BLDpharm.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022). Life Chemicals.
  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.
  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (n.d.).
  • 3-(4-Chlorophenyl)azetidine | C9H10ClN | CID 23620. (n.d.). PubChem - NIH.

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Method

Application Notes & Protocols: Chemoselective Functionalization of 1-(4-Aminophenyl)azetidin-3-ol with Electrophiles

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1][2] Its unique structural properties—a combination of ring strain (~25.4 kcal/mol), sp3-rich character, and conformational rigidity—can confer significant advantages to bioactive molecules, including enhanced metabolic stability, improved aqueous solubility, and novel three-dimensional exit vectors for exploring chemical space.[1] Several FDA-approved drugs, such as the kinase inhibitors baricitinib and cobimetinib, incorporate the azetidine scaffold to optimize their pharmacokinetic and pharmacodynamic profiles.[2][3]

This document provides a detailed guide to the reactivity of a particularly versatile building block: 1-(4-aminophenyl)azetidin-3-ol . This molecule offers multiple points for diversification, making it a powerful starting material for generating libraries of complex compounds. We will explore the inherent chemoselectivity of its nucleophilic centers and provide robust, field-tested protocols for its selective reaction with common electrophiles.

Reactivity Profile: Navigating the Nucleophilic Landscape

The synthetic utility of 1-(4-aminophenyl)azetidin-3-ol stems from the differential reactivity of its three primary nucleophilic sites. Understanding the electronic and steric properties of each is paramount to achieving predictable and selective chemical transformations.

  • N-1 (Aromatic Amine): The primary arylamine is a soft nucleophile. Its lone pair of electrons is delocalized into the phenyl ring, reducing its basicity compared to an aliphatic amine. However, it is an excellent nucleophile for reactions with soft electrophiles like acyl chlorides and sulfonyl chlorides.

  • O-3 (Secondary Alcohol): The hydroxyl group is a hard nucleophile and is significantly less nucleophilic than the aromatic amine under neutral conditions. Its reactivity is typically unlocked by deprotonation with a suitable base to form a more potent alkoxide nucleophile.

  • N-Azetidine (Tertiary Amine): The endocyclic tertiary amine is the most basic site in the molecule. However, it is sterically more hindered than the exocyclic aniline nitrogen. While it can react with certain electrophiles (e.g., alkyl halides), it is often less reactive towards bulky acylating agents. Under acidic conditions, this nitrogen is readily protonated, rendering it non-nucleophilic.

The key to harnessing this molecule's potential lies in exploiting these differences to direct electrophiles to the desired position.

cluster_mol 1-(4-Aminophenyl)azetidin-3-ol cluster_key Nucleophilic Centers mol mol N1_key Aromatic Amine (N-Aniline) - Soft Nucleophile - Target for Acylation/Sulfonylation O3_key Secondary Alcohol (O-3) - Hard Nucleophile - Requires basic activation for Alkylation NAzetidine_key Tertiary Amine (N-Azetidine) - Most Basic Site - Sterically Hindered

Caption: Key nucleophilic centers of 1-(4-aminophenyl)azetidin-3-ol.

Strategies for Chemoselective Functionalization

Achieving selectivity is a matter of choosing reaction conditions that favor the kinetics and thermodynamics of one reaction pathway over others. The choice of electrophile, solvent, base, and temperature are the primary levers for controlling the reaction outcome.

start Start: 1-(4-Aminophenyl)azetidin-3-ol + Electrophile (E+) decision_E Electrophile Type? start->decision_E cond_acyl Acyl Chloride (RCOCl) or Anhydride + Mild Base (Pyridine, Et3N) Solvent: DCM, THF decision_E->cond_acyl Acylating Agent (e.g., RCOCl, (RCO)2O, RSO2Cl) cond_alkyl Alkyl Halide (R-X) + Strong Base (NaH, KHMDS) Solvent: Anhydrous THF, DMF decision_E->cond_alkyl Alkylating Agent (e.g., R-Br, R-I) acyl N-Acylation Product sulfonyl N-Sulfonylation Product alkyl O-Alkylation Product cond_acyl->acyl cond_acyl->sulfonyl cond_alkyl->alkyl

Caption: Decision workflow for selective functionalization.

Selective N-Acylation and N-Sulfonylation

For reactions with "soft" electrophiles like acyl chlorides, anhydrides, and sulfonyl chlorides, the aromatic amine is the most nucleophilic site. The resulting amide or sulfonamide bond is also thermodynamically very stable. These reactions can be run under neutral or mildly basic conditions, which are insufficient to deprotonate the alcohol, thus ensuring high selectivity for the nitrogen.

Causality: The higher nucleophilicity of the aniline nitrogen compared to the hydroxyl oxygen under these conditions is the driving factor for selectivity.[4] The use of a non-nucleophilic base like pyridine or triethylamine simply acts as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction.[5]

Selective O-Alkylation

To target the secondary alcohol for alkylation, its proton must be removed to generate a much more potent alkoxide nucleophile. This requires the use of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous polar aprotic solvent like THF or DMF.[6][7]

Causality and Self-Validation: The success of this protocol relies on the significant pKa difference between the alcohol (~16-18) and the conjugate acid of the base (for NaH, H₂ has a pKa of ~36). This large difference ensures essentially complete and irreversible deprotonation of the alcohol. A critical consideration is potential competition from N-alkylation at the aniline site. While O-alkylation is generally favored under these conditions due to the formation of the harder alkoxide nucleophile reacting with the hard alkyl halide electrophile, mixtures can occur. For complete selectivity, a protection-alkylation-deprotection sequence (e.g., Boc-protection of the aniline) is the most robust strategy.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous reactions require careful handling of reagents and dry glassware.

Protocol 1: Selective N-Acylation of the Aromatic Amine

This protocol describes the reaction with benzoyl chloride as a representative acylating agent.

Materials:

  • 1-(4-Aminophenyl)azetidin-3-ol (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(4-aminophenyl)azetidin-3-ol.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine dropwise to the stirred solution.

  • Electrophile Addition: Slowly add benzoyl chloride dropwise over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield N-(4-(3-hydroxyazetidin-1-yl)phenyl)benzamide.

Protocol 2: Selective O-Alkylation of the Secondary Alcohol

This protocol describes the reaction with benzyl bromide as a representative alkylating agent. This reaction is highly sensitive to moisture.

Materials:

  • 1-(4-Aminophenyl)azetidin-3-ol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar and under an inert atmosphere, add the NaH dispersion.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil. Decant the hexanes carefully via cannula.

  • Solvent Addition: Add anhydrous THF to the NaH. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve 1-(4-aminophenyl)azetidin-3-ol in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Add water and extract the product with EtOAc (x3).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography to yield 1-(4-aminophenyl)-3-(benzyloxy)azetidine.

Data Summary: Reaction Guide

The following table summarizes the expected outcomes for the reaction of 1-(4-aminophenyl)azetidin-3-ol with various classes of electrophiles under specific conditions.

Reaction TypeElectrophile ExampleReagents & ConditionsPrimary Site of ReactionMajor Product Structure
N-Acylation Acetyl ChloridePyridine or Et₃N, DCM, 0°C to RTAromatic AmineN-(4-(3-hydroxyazetidin-1-yl)phenyl)acetamide
N-Sulfonylation Tosyl ChloridePyridine or Et₃N, DCM, 0°C to RTAromatic AmineN-(4-(3-hydroxyazetidin-1-yl)phenyl)-4-methylbenzenesulfonamide
O-Alkylation Methyl IodideNaH, Anhydrous THF, 0°C to RTSecondary Alcohol1-(4-Aminophenyl)-3-methoxyazetidine
O-Silylation TBDMS-ClImidazole, DMF, RTSecondary Alcohol1-(4-Aminophenyl)azetidin-3-yl tert-butyldimethylsilyl ether

Conclusion

1-(4-Aminophenyl)azetidin-3-ol is a high-value scaffold for chemical library synthesis and drug development. Its multiple nucleophilic centers can be addressed with high levels of chemoselectivity by carefully controlling reaction conditions. The protocols outlined in this guide demonstrate that selective N-functionalization of the aromatic amine is readily achieved with acylating and sulfonylating agents under mild basic conditions, while selective O-alkylation of the secondary alcohol can be accomplished through activation with a strong base. These foundational methods provide a reliable platform for researchers to build diverse and complex molecules based on this privileged azetidine core.

References

  • Uesugi, S., Watanabe, H., & Nagasawa, K. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link][8][9]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link][10]

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link][1]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link][2][3]

  • Selvakumar, K., et al. (2014). Development of a mild and efficient protocol for the protection and O-alkylation of allyl alcohols. RSC Advances. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Available at: [Link][11]

  • Astruc, D. (2025). Selective alkylation of aminophenols. ResearchGate. Available at: [Link][12]

  • Jan. (2016). Chemoselectivity in synthesis of paracetamol. Chemistry Stack Exchange. Available at: [Link][4]

  • ReactionFlash. (n.d.). Williamson Ether Synthesis. Available at: [Link][7]

  • Baran, P. S. (2012). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. Available at: [Link][13]

  • Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link][14]

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Application

Application Note: A Protocol for the Selective N-Alkylation of 1-(4-Aminophenyl)azetidin-3-ol via Reductive Amination

Introduction The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1] Specifically, derivatives of 1-(4-aminophenyl)azetidin-3-ol are key intermediates in the synthesis of a wide range of biologically active compounds. The targeted functionalization of the primary amino group through N-alkylation opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a detailed protocol for the selective N-alkylation of 1-(4-aminophenyl)azetidin-3-ol using reductive amination.[2][3] This method is widely employed due to its operational simplicity, high chemoselectivity, and the use of mild and readily available reagents.[2][3][4] We will delve into the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental procedure, and discuss key aspects of reaction optimization, troubleshooting, and product characterization.

Core Principles: The Chemistry of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine.[3] The reaction proceeds in two key stages:

  • Imine Formation: The primary amine of 1-(4-aminophenyl)azetidin-3-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding an imine (or Schiff base) intermediate. This step is typically reversible and can be favored by removal of water or by using a mild acid catalyst.

  • Reduction: The newly formed imine is then selectively reduced to the corresponding secondary amine. A key aspect of this protocol is the use of a mild reducing agent that readily reduces the imine but does not significantly reduce the starting carbonyl compound.

For the N-alkylation of 1-(4-aminophenyl)azetidin-3-ol, the primary challenge lies in achieving chemoselectivity, specifically N-alkylation over potential O-alkylation of the hydroxyl group on the azetidine ring. The choice of a mild reducing agent is paramount to the success of this transformation.

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis Start Dissolve 1-(4-Aminophenyl)azetidin-3-ol and Aldehyde/Ketone in Solvent Add_Reducing_Agent Add Sodium Triacetoxyborohydride Start->Add_Reducing_Agent Sequential Addition Stir Stir at Room Temperature Add_Reducing_Agent->Stir Initiate Reaction Quench Quench Reaction (e.g., with aq. NaHCO3) Stir->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Extract->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 1: A generalized workflow for the N-alkylation of 1-(4-aminophenyl)azetidin-3-ol via reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 1-(4-aminophenyl)azetidin-3-ol with a representative aldehyde. Researchers should note that optimization of stoichiometry, reaction time, and temperature may be necessary for different carbonyl coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(4-Aminophenyl)azetidin-3-ol≥95%Commercially AvailableStore under inert atmosphere.
Aldehyde/KetoneReagent GradeCommercially AvailablePurify if necessary.
Sodium triacetoxyborohydride (STAB)≥95%Commercially AvailableMoisture sensitive; handle under inert gas.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry, nitrogen-flushed flask.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeIn-house preparationUsed for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-aminophenyl)azetidin-3-ol (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution and stir for 15-30 minutes at room temperature to facilitate imine formation.

  • Reductive Amination:

    • To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is typically a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Mechanistic Rationale for Reagent Selection

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success of this protocol.[2] Unlike more reactive borohydrides such as sodium borohydride (NaBH₄), STAB is a milder and more selective reducing agent.[2] Its reduced reactivity prevents the premature reduction of the starting aldehyde or ketone, allowing for the formation of the imine intermediate. Furthermore, the steric bulk of the acetoxy groups on the boron atom is thought to contribute to its selectivity for the protonated imine over the carbonyl group. Acetic acid can be used as a catalyst in reactions involving ketones to facilitate imine formation.[2]

Process Optimization and Troubleshooting

Problem Possible Cause Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C).
Incomplete imine formation.Add a catalytic amount of a weak acid like acetic acid, particularly for less reactive ketones.
Formation of Dialkylated Product Excess of the alkylating agent or prolonged reaction time.Use a stoichiometric amount or slight excess (1.0-1.1 eq.) of the aldehyde/ketone. Monitor the reaction closely and stop it once the mono-alkylated product is maximized.
O-Alkylation Use of a non-selective reducing agent or harsh reaction conditions.Ensure the use of a mild reducing agent like STAB. Avoid high temperatures.
Deprotonation of the hydroxyl group.The reaction is typically run under neutral or slightly acidic conditions, which disfavors O-alkylation.
Difficult Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider derivatization of the hydroxyl group if separation is particularly challenging.

Characterization of the N-Alkylated Product

The successful synthesis of the N-alkylated 1-(4-aminophenyl)azetidin-3-ol can be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. The disappearance of the primary amine (-NH₂) protons (which may be a broad singlet) and the appearance of a secondary amine (-NH-) proton signal (often a broad singlet or triplet, depending on coupling) are also expected. The signals corresponding to the azetidine and phenyl protons should remain, although their chemical shifts may be slightly altered.

    • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the introduced alkyl group will be observed. The chemical shifts of the phenyl carbons, particularly the carbon attached to the nitrogen, will also be affected.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak ([M+H]⁺) corresponding to the mass of the N-alkylated product. The fragmentation pattern can provide further structural confirmation.

Chemical Reaction Mechanism

G Amine 1-(4-Aminophenyl)azetidin-3-ol Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Protonated_Imine Protonated Imine Imine->Protonated_Imine + H⁺ (trace acid) H2O H₂O Imine->H2O Product N-Alkylated Product Protonated_Imine->Product + [H⁻] from STAB STAB NaBH(OAc)₃ STAB->Product

Figure 2: The mechanism of reductive amination for the N-alkylation of 1-(4-aminophenyl)azetidin-3-ol.

Conclusion

This application note provides a robust and versatile protocol for the selective N-alkylation of 1-(4-aminophenyl)azetidin-3-ol. The use of reductive amination with sodium triacetoxyborohydride offers a mild and efficient method for the synthesis of a diverse library of N-substituted derivatives, which are valuable for further exploration in drug discovery and development. The principles and procedures outlined herein can be adapted for a wide range of carbonyl compounds, enabling the generation of novel and functionally diverse molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457-5468. [Link]

  • Lator, A., Gaillard, Q. G., Mérel, D. S., Lohier, J. F., Gaillard, S., Poater, A., & Renaud, J. L. (2019). A Cyclopentadienyl Iron(II) Tricarbonyl Complex for the Chemoselective Reductive Alkylation of Functionalized Amines with Aldehydes. The Journal of Organic Chemistry, 84(11), 6813-6829. [Link]

  • Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2013). The borrowing hydrogen methodology for the alkylation of amines, and C–C bond formation. Chemical Society Reviews, 42(19), 7748-7761. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Synthesis, 53(16), 2735-2746. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

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Method

The Alchemist's Guide to Bioactive Heterocycles: Strategic Synthesis and Application Protocols

Foreword: The Enduring Legacy of Heterocyclic Chemistry in Medicine Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the very backbone of modern medicinal chemistry. Their ubiquity in na...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of Heterocyclic Chemistry in Medicine

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the very backbone of modern medicinal chemistry. Their ubiquity in nature's pharmacy, from the intricate frameworks of alkaloids to the essential building blocks of nucleic acids, has long inspired chemists to harness their synthetic potential. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic motif, a testament to their remarkable ability to engage with biological targets with high specificity and efficacy. This guide is crafted for the discerning researcher, the scientist at the bench, and the drug development professional who seeks not just to synthesize, but to understand and innovate. We will journey through the logic of modern synthetic strategies, from the atom economy of multicomponent reactions to the precision of C-H activation and the sustainable elegance of photocatalysis. Each section is designed to be a self-contained application note, complete with detailed, field-tested protocols and the mechanistic rationale that underpins them. Our goal is to empower you, the modern alchemist, to transmute simple starting materials into molecules with the potential to alleviate suffering and advance human health.

Section 1: The Power of Convergence - Multicomponent Reactions (MCRs) in Heterocycle Synthesis

The principle of convergence, bringing multiple components together in a single, efficient operation, is a cornerstone of green and efficient chemistry. Multicomponent reactions (MCRs) epitomize this principle, offering a powerful strategy for the rapid assembly of complex heterocyclic scaffolds from simple and readily available starting materials. The inherent atom economy and operational simplicity of MCRs make them particularly attractive for the construction of large and diverse compound libraries for high-throughput screening.

The Biginelli Reaction: A Classic Reimagined for Dihydropyrimidinone Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These scaffolds are of significant interest due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, the DHPM core is found in several calcium channel blockers used to treat hypertension.

Causality in Experimental Design: The classical Biginelli reaction often suffers from harsh conditions and low yields. Modern protocols have addressed these limitations through the use of various catalysts and solvent-free conditions, enhancing both the efficiency and the environmental footprint of the synthesis. The choice of catalyst is critical; Lewis acids or Brønsted acids can be employed to activate the carbonyl group of the aldehyde, facilitating the initial condensation with urea. Solvent-free, or "neat," conditions often accelerate the reaction and simplify product isolation.

Protocol 1: Solvent-Free Synthesis of Bioactive Dihydropyrimidinones via the Biginelli Reaction

This protocol describes a general and efficient solvent-free procedure for the synthesis of dihydropyrimidinones using a catalytic amount of sulfuric acid.

Materials:

  • Aldehyde (e.g., 4-methoxybenzaldehyde) (20 mmol)

  • Urea (40 mmol)

  • Ethyl acetoacetate (40 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add the aldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol).

  • Carefully add 1-2 drops of concentrated H₂SO₄ to the mixture while stirring. The pH of the mixture should be maintained between 4 and 5.

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for one hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of cold deionized water to the flask and stir for 15 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (2 x 20 mL).

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.

  • Dry the purified product in a vacuum oven.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy. The expected yield for this reaction is typically high, often exceeding 80%.

Table 1: Representative Bioactive Dihydropyrimidinones and their Reported Activities

Compound IDR (Aldehyde)Biological ActivityIC₅₀ / MICReference
DHPM-1 4-OCH₃-C₆H₄Anticancer (HeLa cells)15.2 µM
DHPM-2 4-OH, 3,5-(CH₃)₂-C₆H₂Antibacterial (S. aureus)62.5 µg/mL
DHPM-3 C₆H₅Antifungal (C. albicans)125 µg/mL

Diagram 1: Biginelli Reaction Mechanism

Biginelli_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde C Iminium Ion A->C + H⁺ B Urea B->C E Acyclic Intermediate C->E D Ethyl Acetoacetate (Enol) D->E F Dihydropyrimidinone E->F - H₂O Photocatalysis_Workflow Start Combine Reactants & Photocatalyst Irradiation Irradiate with Blue LED Start->Irradiation Monitoring Monitor Reaction by TLC Irradiation->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis CH_Activation_Logic Start Heterocyclic Substrate Product Functionalized Heterocycle Start->Product C-H Activation Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Catalyst->Product Catalyzes Coupling_Partner Arylating/Alkylating Agent Coupling_Partner->Product Provides Functional Group

Application

Application Notes and Protocols for the Efficient Coupling of Carboxylic Acids

Introduction: The Ubiquity and Challenge of the Amide Bond The amide bond is a cornerstone of modern chemistry, most notably providing the backbone of peptides and proteins. Its remarkable stability and prevalence in a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of modern chemistry, most notably providing the backbone of peptides and proteins. Its remarkable stability and prevalence in a vast array of pharmaceuticals, natural products, and polymers underscore the critical importance of reliable and efficient methods for its formation.[1] The most common approach to forming an amide bond is through the coupling of a carboxylic acid and an amine.[1] However, the direct reaction is often inefficient, necessitating the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2]

This guide provides an in-depth exploration of contemporary experimental procedures for carboxylic acid-amine coupling reactions. It is designed for researchers, scientists, and drug development professionals seeking to navigate the diverse landscape of coupling reagents and methodologies. We will delve into the mechanistic underpinnings of various reagent classes, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions for successful amide bond synthesis.

The Fundamental Principle: Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process at ambient temperatures. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" process is the central role of a coupling reagent. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.[2]

A Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is paramount and depends on a multitude of factors including the nature of the substrates, desired reaction conditions, and the need to suppress side reactions such as racemization, particularly in peptide synthesis.[3] Below is a comparative analysis of the most widely employed classes of coupling reagents.

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCReadily available, cost-effective, high reactivity.Formation of insoluble urea byproducts (DCC), potential for racemization, can be sensitive to moisture.[4][5]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization, suitable for solid-phase synthesis.[6][7][8]Can be more expensive than carbodiimides, byproducts can sometimes complicate purification.
Uronium/Aminium Salts HBTU, HATU, HCTURapid reaction rates, high yields, low racemization, widely used in peptide synthesis.[8][9]Potential for guanidinium side product formation, some reagents (HOBt-based) have explosive potential.[10]

Detailed Protocols and Mechanistic Insights

Protocol 1: EDC/NHS Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for its high efficiency and the ease of removal of its urea byproduct during aqueous workup.[5][11] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a common and highly recommended practice. This two-step approach involves the initial formation of a more stable and reactive NHS ester, which then reacts with the amine. This strategy is particularly beneficial for biomolecules containing both amine and carboxyl groups as it minimizes polymerization.[12][13]

Reaction Mechanism:

EDC_NHS_Mechanism

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Add N-hydroxysuccinimide (NHS) (1.1 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) to the solution. The order of addition can be crucial; adding the EDC last is often preferred.

  • Stirring: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS ester. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture. If the amine is a hydrochloride salt, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq.) should be added to liberate the free amine.

  • Reaction Completion: Continue stirring the reaction at room temperature overnight.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 10% citric acid) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and NHS, and finally with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography.[15]

Protocol 2: PyBOP Mediated Amide Coupling

(Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, is a phosphonium-based coupling reagent that is highly effective, especially in peptide synthesis, due to its ability to minimize racemization.[6][7]

Reaction Mechanism:

PyBOP_Mechanism

Step-by-Step Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in an appropriate aprotic solvent, with DMF being a common choice.[6]

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • PyBOP Addition: Add PyBOP (1.1-1.2 eq.) to the cooled solution.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[6] Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow a similar aqueous workup procedure as described for the EDC/NHS coupling to remove water-soluble byproducts. Purify the crude product via column chromatography.

Protocol 3: HBTU Mediated Amide Coupling

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a uronium-based coupling reagent known for its rapid and efficient couplings, making it a staple in both solution-phase and solid-phase peptide synthesis.[8][9]

Reaction Mechanism:

HBTU_Mechanism

Step-by-Step Protocol:

  • Reagent Mixture: In a reaction vessel, combine the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and a non-nucleophilic base such as DIPEA (3.5 eq.) in DMF.[14]

  • HBTU Addition: Add HBTU (1.5 eq.) to the suspension.[14]

  • Reaction: Stir the mixture at room temperature for 12 hours or until the reaction is complete as indicated by TLC or LC-MS.[14]

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Perform sequential washes with 10% citric acid, saturated NaHCO₃ solution, water, and brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product using column chromatography.

Troubleshooting and Key Considerations

  • Order of Addition: For uronium/aminium reagents like HBTU and HATU, it is crucial to add the coupling reagent to the mixture of the carboxylic acid, amine, and base. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can lead to the formation of an unreactive guanidinium byproduct with the amine.

  • Racemization: In peptide synthesis or when coupling chiral carboxylic acids, racemization is a significant concern. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction. Reagents like HATU, which is based on HOAt, are known for their ability to facilitate faster, more efficient couplings with less epimerization compared to their HOBt-based counterparts.

  • Sterically Hindered Substrates: For challenging couplings involving sterically hindered acids or amines, more potent coupling reagents like HATU or COMU may be required.[8]

  • Solvent Choice: While DMF is a versatile and common solvent, greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have shown excellent performance in some coupling reactions.[6]

  • Workup: The ease of byproduct removal should be a consideration. For instance, the dicyclohexylurea (DCU) byproduct from DCC is often insoluble and can be removed by filtration, whereas the urea from EDC is water-soluble and easily removed with an aqueous wash.

Conclusion

The formation of amide bonds through the coupling of carboxylic acids and amines is a fundamental transformation in organic synthesis. A thorough understanding of the available coupling reagents, their mechanisms of action, and the nuances of experimental protocols is essential for achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for researchers to successfully navigate these critical reactions. As with any chemical transformation, careful optimization of reaction conditions for each specific substrate pair is key to success.

References

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631.
  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]

  • BenchChem. (2025). Application Notes and Protocols for PyBOP Coupling Reactions.
  • Reddy, K. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4473-4476. [Link]

  • Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for HBTU Coupling Reactions.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635-2641. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (2021, September 29). Why is my Amide Coupling Not working using Cysteamine?. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]

  • Reddit. (2024, January 26). How does EDC/NHS coupling ACTUALLY work ?. r/labrats. [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Aminophenyl)azetidin-3-ol

Introduction 1-(4-Aminophenyl)azetidin-3-ol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active molecules. Its rigid azetidine core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Aminophenyl)azetidin-3-ol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into a variety of pharmacologically active molecules. Its rigid azetidine core and the presence of both a secondary alcohol and a primary aromatic amine provide versatile handles for further chemical modifications. This document provides a comprehensive guide for the large-scale synthesis of 1-(4-Aminophenyl)azetidin-3-ol, detailing a robust and scalable two-step synthetic route. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to produce this key intermediate in significant quantities.

The presented synthesis is designed with scalability, efficiency, and safety as primary considerations. It commences with the readily available starting material, azetidin-3-ol hydrochloride, and proceeds through a nucleophilic aromatic substitution followed by a catalytic hydrogenation. This application note offers not only a step-by-step protocol but also delves into the rationale behind the chosen methodologies, potential challenges in scaling up, and critical quality control aspects.

Synthetic Strategy Overview

The large-scale synthesis of 1-(4-Aminophenyl)azetidin-3-ol is strategically designed in two key stages, starting from commercially available azetidin-3-ol hydrochloride. This approach ensures a convergent and efficient synthesis with readily available starting materials and reagents.

Synthesis_Overview cluster_0 Starting Material Preparation cluster_1 Step 1: N-Arylation cluster_2 Step 2: Reduction Azetidin_3_ol_HCl Azetidin-3-ol Hydrochloride SNAr Nucleophilic Aromatic Substitution (SNAr) Azetidin_3_ol_HCl->SNAr 4-Fluoronitrobenzene, Base Nitro_Intermediate 1-(4-Nitrophenyl)azetidin-3-ol SNAr->Nitro_Intermediate Formation of Nitro Intermediate Hydrogenation Catalytic Hydrogenation Nitro_Intermediate->Hydrogenation H2, Pd/C Final_Product 1-(4-Aminophenyl)azetidin-3-ol Hydrogenation->Final_Product Formation of Final Product

Caption: Overall synthetic workflow for 1-(4-Aminophenyl)azetidin-3-ol.

The first step involves a nucleophilic aromatic substitution (SNAr) reaction between azetidin-3-ol and 4-fluoronitrobenzene. The electron-withdrawing nitro group on the aromatic ring activates the para-positioned fluorine atom for displacement by the secondary amine of azetidin-3-ol. This reaction is typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct and to deprotonate the azetidinium salt.

The second and final step is the reduction of the nitro group of the intermediate, 1-(4-nitrophenyl)azetidin-3-ol, to the corresponding primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, selectivity, and scalability. This clean reduction yields the desired 1-(4-aminophenyl)azetidin-3-ol.

Part 1: Synthesis of Azetidin-3-ol Hydrochloride (Starting Material)

For a truly large-scale synthesis, having a reliable and cost-effective source of the starting material is crucial. While azetidin-3-ol hydrochloride is commercially available, an in-house synthesis can be advantageous. A well-established route starts from benzylamine and epichlorohydrin.

Protocol for Large-Scale Synthesis of Azetidin-3-ol Hydrochloride

Materials:

  • Benzylamine

  • Epichlorohydrin

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Hydrochloric acid

Procedure:

  • In a suitable reactor, dissolve benzylamine in approximately 15 volumes of water.

  • Cool the solution to 0-5 °C with efficient stirring.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Continue to stir the reaction at this temperature for 12 hours. Monitor the reaction for the consumption of starting materials using a suitable analytical technique like GC-MS.

  • Upon completion, filter the reaction mixture and wash the filter cake twice with 2 volumes of water.

  • Further wash the filter cake with a 1:20 mixture of ethyl acetate and petroleum ether.

  • The resulting intermediate, 1-benzylazetidin-3-ol, can then be debenzylated using catalytic hydrogenation (e.g., Pd/C in a suitable solvent) and subsequently treated with hydrochloric acid to yield azetidin-3-ol hydrochloride.

Part 2: Large-Scale Synthesis of 1-(4-Nitrophenyl)azetidin-3-ol (Intermediate)

This step focuses on the N-arylation of azetidin-3-ol with 4-fluoronitrobenzene. The choice of base and solvent is critical for achieving high conversion and minimizing side reactions on a large scale.

Protocol for N-Arylation

Materials:

  • Azetidin-3-ol hydrochloride

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Reaction Parameters:

ParameterRecommended ValueRationale
Solvent DMSO or DMFHigh boiling point allows for elevated reaction temperatures; good solubility for reactants.
Base K₂CO₃ (inorganic) or DIPEA (organic)K₂CO₃ is cost-effective for large scale; DIPEA is a non-nucleophilic organic base that is easily removed.
Temperature 80-120 °CTo facilitate the SNAr reaction at a reasonable rate.
Stoichiometry 1.1 eq. of 4-fluoronitrobenzeneA slight excess of the electrophile ensures complete consumption of the azetidine starting material.
Reaction Time 12-24 hoursReaction progress should be monitored by HPLC or TLC.

Procedure:

  • To a large, inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, add azetidin-3-ol hydrochloride and the chosen solvent (DMSO or DMF).

  • Add the base (e.g., 2.5 equivalents of K₂CO₃ or 3 equivalents of DIPEA) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of free azetidin-3-ol.

  • Slowly add 1.1 equivalents of 4-fluoronitrobenzene to the reaction mixture.

  • Heat the reaction mixture to the target temperature (e.g., 100 °C) and maintain with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a large volume of water. This will precipitate the product.

  • Filter the solid product, wash thoroughly with water to remove the solvent and any inorganic salts.

  • Dry the crude 1-(4-nitrophenyl)azetidin-3-ol under vacuum.

Part 3: Large-Scale Synthesis of 1-(4-Aminophenyl)azetidin-3-ol (Final Product)

The final step is the reduction of the nitro-intermediate to the desired aminophenyl product via catalytic hydrogenation. Safety is paramount in this step due to the use of hydrogen gas and a flammable catalyst.

Protocol for Catalytic Hydrogenation

Materials:

  • 1-(4-Nitrophenyl)azetidin-3-ol

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol or Ethanol

  • Hydrogen gas

Reaction Parameters:

ParameterRecommended ValueRationale
Catalyst Loading 5-10 mol%A sufficient amount to ensure a reasonable reaction rate without excessive cost.
Solvent Methanol or EthanolGood solubility for the starting material and product; compatible with hydrogenation.
Hydrogen Pressure 50-100 psi (or as per reactor rating)Higher pressure increases the rate of hydrogenation.
Temperature Room Temperature to 40 °CThe reaction is typically exothermic; cooling may be required.
Reaction Time 4-12 hoursMonitor by HPLC or TLC for the disappearance of the starting material.

Procedure:

  • In a high-pressure hydrogenation reactor, suspend the crude 1-(4-nitrophenyl)azetidin-3-ol in the chosen alcohol solvent.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously. The reaction is often exothermic, and the temperature should be monitored and controlled.

  • Continue the hydrogenation until the uptake of hydrogen ceases and analytical monitoring (HPLC or TLC) confirms the complete conversion of the starting material.

  • Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-aminophenyl)azetidin-3-ol.

Part 4: Purification and Characterization

Purification by Recrystallization

The crude 1-(4-Aminophenyl)azetidin-3-ol can be purified by recrystallization to obtain a high-purity product suitable for pharmaceutical applications.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Isopropanol: A single solvent recrystallization from isopropanol can also be effective.

General Recrystallization Protocol:

  • Transfer the crude product to a clean reactor.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If using a mixed solvent system, slowly add the anti-solvent (e.g., water) until the solution becomes cloudy.

  • Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Analytical Characterization

Expected Analytical Data:

Analysis1-(4-Nitrophenyl)azetidin-3-ol1-(4-Aminophenyl)azetidin-3-ol
¹H NMR (400 MHz, DMSO-d₆) δ 8.08 (d, 2H), 6.65 (d, 2H), 5.50 (d, 1H, OH), 4.45 (m, 1H), 4.20 (t, 2H), 3.70 (t, 2H)δ 6.55 (d, 2H), 6.45 (d, 2H), 5.15 (s, 2H, NH₂), 5.05 (d, 1H, OH), 4.30 (m, 1H), 3.95 (t, 2H), 3.40 (t, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ 151.0, 136.5, 126.0, 111.5, 63.0, 55.0δ 143.0, 138.0, 115.0, 114.5, 63.5, 56.0
HPLC Purity >95% (crude), >99% (purified)>95% (crude), >99.5% (purified)
Appearance Yellow to orange solidOff-white to light brown solid

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Safety Considerations

Hazardous Reagents:

  • 4-Fluoronitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3]

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere and keep wet.

  • Hydrogen Gas: Highly flammable. Use in a dedicated hydrogenation area with appropriate safety measures, including spark-proof equipment and good ventilation.

General Safety Precautions:

  • All operations should be conducted in a well-ventilated area or a fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Perform a thorough risk assessment before starting any large-scale synthesis.

  • Ensure that all equipment is properly grounded to prevent static discharge, especially during the handling of flammable solvents and hydrogen.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the large-scale production of 1-(4-Aminophenyl)azetidin-3-ol. By carefully controlling reaction parameters and adhering to the outlined safety precautions, researchers and production chemists can confidently synthesize this valuable building block in high yield and purity. The provided analytical data serves as a benchmark for quality control throughout the manufacturing process.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

  • Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins - ResearchGate. Available at: [Link]

  • Recrystallization of Acetanilide - YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]

  • Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation - PubMed Central. Available at: [Link]

  • Pd and Pt nanoparticles as selective hydrogenation catalysts - Pure. Available at: [Link]

  • 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. Available at: [Link]

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Application

Application Notes and Protocols for Investigating the Biological Activity of 1-(4-Aminophenyl)azetidin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for researchers exploring the biological activities of 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers exploring the biological activities of 1-(4-aminophenyl)azetidin-3-ol and its derivatives. This class of compounds, characterized by a central azetidine ring, holds significant promise in medicinal chemistry. The unique structural features of the azetidine scaffold, including ring strain and a three-dimensional arrangement of substituents, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and kinase inhibitory effects.

This document will detail the rationale behind experimental design, provide step-by-step protocols for key biological assays, and offer insights into data interpretation, empowering researchers to effectively evaluate the potential of these compounds in drug discovery programs.

Introduction to the 1-(4-Aminophenyl)azetidin-3-ol Scaffold

The 1-(4-aminophenyl)azetidin-3-ol core represents a versatile scaffold in drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity that can be advantageous for specific binding to biological targets.[1] The sp3-rich character of the azetidine ring can also lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to more planar aromatic systems.[1]

The key structural features of the 1-(4-aminophenyl)azetidin-3-ol scaffold include:

  • Azetidin-3-ol moiety: The hydroxyl group at the 3-position provides a key site for hydrogen bonding interactions with target proteins. It can also serve as a handle for further chemical modification to explore structure-activity relationships (SAR).

  • 1-(4-Aminophenyl) substituent: The aminophenyl group offers a vector for a variety of chemical modifications. The amino group can be acylated, alkylated, or used in cyclization reactions to generate a diverse library of derivatives. This region of the molecule can be tailored to interact with specific pockets of a target protein, influencing potency and selectivity.

The inherent reactivity of the strained azetidine ring also allows for unique synthetic transformations, enabling the exploration of diverse chemical space.[2]

General Synthetic Strategies

The synthesis of 1-(4-aminophenyl)azetidin-3-ol derivatives typically involves a multi-step process. A common approach begins with the construction of the azetidine ring, followed by the introduction and modification of the aminophenyl group.

One plausible synthetic route is outlined below:

Synthetic_Scheme Epichlorohydrin Epichlorohydrin Intermediate_1 N-(oxiran-2-ylmethyl)-4-nitroaniline Epichlorohydrin->Intermediate_1 Nucleophilic opening 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Intermediate_1 Intermediate_2 1-(4-Nitrophenyl)azetidin-3-ol Intermediate_1->Intermediate_2 Intramolecular cyclization Target_Scaffold 1-(4-Aminophenyl)azetidin-3-ol Intermediate_2->Target_Scaffold Reduction of nitro group Derivatives Derivative Library Target_Scaffold->Derivatives Amide coupling, alkylation, etc.

Caption: General synthetic scheme for 1-(4-aminophenyl)azetidin-3-ol derivatives.

This generalized scheme highlights the key transformations. Specific reaction conditions, such as the choice of base for the cyclization or the reducing agent for the nitro group, would need to be optimized for each specific derivative. The final derivatization of the amino group allows for the introduction of a wide range of functionalities to probe the chemical space around the target protein.

Investigating Anticancer Activity

A primary area of investigation for novel heterocyclic compounds is their potential as anticancer agents. The following sections outline protocols to assess the cytotoxic and mechanistic effects of 1-(4-aminophenyl)azetidin-3-ol derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundDerivative R-GroupCell LineIC₅₀ (µM)
Lead Compound -HMCF-7>100
Derivative 1 -COCH₃MCF-755.2
Derivative 2 -SO₂CH₃MCF-723.8
Derivative 3 -CO-PhMCF-712.5
Doxorubicin (Positive Control)MCF-70.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity.

  • Concentration Range: A wide range of concentrations is crucial to determine the dose-response relationship and accurately calculate the IC₅₀ value.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the effects of a compound on cell proliferation.

  • Controls: The inclusion of vehicle and positive controls is essential for validating the assay and interpreting the results correctly.

Elucidating the Mechanism of Action: Kinase Inhibition

Many anticancer drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The 1-(4-aminophenyl)azetidin-3-ol scaffold is a promising starting point for the design of kinase inhibitors. The following protocols are designed to identify and characterize the kinase inhibitory activity of these derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays. A common approach involves measuring the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.

Protocol: Generic In Vitro Kinase Assay (Luminescence-based)

This protocol is a generalized example and should be adapted for the specific kinase and substrate.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the purified kinase and its specific substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent that measures the amount of ATP remaining (luminescence is inversely proportional to kinase activity).

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Derivative 2 Kinase X150
Derivative 3 Kinase X45
Staurosporine Kinase X10
Derivative 2 Kinase Y>10,000
Derivative 3 Kinase Y2,500

Note: The data in this table is hypothetical and for illustrative purposes only.

Causality Behind Experimental Choices:

  • Kinase Panel: Screening against a panel of kinases is crucial to determine the selectivity of the inhibitor.

  • ATP Concentration: The concentration of ATP should be close to its Km value for the specific kinase to ensure accurate determination of competitive inhibition.

  • Controls: Include a no-kinase control, a no-substrate control, and a known inhibitor as a positive control.

Cellular Target Engagement: Western Blot Analysis of Signaling Pathways

To confirm that a compound inhibits a specific kinase within a cellular context, Western blotting can be used to assess the phosphorylation status of downstream substrates.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_X Kinase X Receptor_Tyrosine_Kinase->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y Phospho-Substrate Y Cellular_Response Cell Proliferation, Survival p_Substrate_Y->Cellular_Response Leads to Inhibitor 1-(4-Aminophenyl)azetidin-3-ol Derivative Inhibitor->Kinase_X Inhibits

Caption: A simplified kinase signaling pathway illustrating the point of inhibition.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate to ensure equal loading.

Data Interpretation:

A decrease in the phosphorylated form of the substrate in compound-treated cells compared to the control indicates that the compound is inhibiting the upstream kinase in the cellular environment.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(4-aminophenyl)azetidin-3-ol scaffold is crucial for optimizing biological activity.

SAR_Logic Core_Scaffold 1-(4-Aminophenyl)azetidin-3-ol Modification_Points Key Modification Points Core_Scaffold->Modification_Points R1 R1: Substituents on the Aminophenyl Ring Modification_Points->R1 R2 R2: Modifications of the Amino Group Modification_Points->R2 R3 R3: Modifications of the 3-hydroxyl Group Modification_Points->R3 Biological_Activity Biological Activity (e.g., IC50) R1->Biological_Activity R2->Biological_Activity R3->Biological_Activity

Caption: Logical relationship for exploring the SAR of the scaffold.

By synthesizing and testing a library of derivatives with variations at these key positions, researchers can build a comprehensive SAR profile. For example, exploring different amide and sulfonamide derivatives at the amino group can probe interactions with different sub-pockets of a kinase active site. The nature and position of substituents on the phenyl ring can also significantly impact potency and selectivity.

Conclusion

The 1-(4-aminophenyl)azetidin-3-ol scaffold represents a promising starting point for the development of novel biologically active compounds, particularly in the areas of oncology and kinase inhibition. The protocols and strategies outlined in these application notes provide a robust framework for the synthesis, biological evaluation, and mechanistic characterization of derivatives based on this scaffold. A systematic approach to SAR exploration will be critical in optimizing the potency, selectivity, and drug-like properties of these promising molecules.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 1, 3, 4-oxadiazole derivatives as potent neuraminidase inhibitors. (2022, March 1). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • 4.5. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • Pyrazolyl quinoxaline kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025, April 21). MDPI. Retrieved January 26, 2026, from [Link]

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  • Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2- Iminothiazolidin-4-Ones. (2021, April 26). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

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  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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Method

Application Notes & Protocols: 3-Azabicyclo[3.1.0]hexane as a Conformationally Restricted Bioisostere for Piperidine and Pyrrolidine

Introduction: The Quest for Superior Scaffolds In the landscape of medicinal chemistry, piperidine and pyrrolidine rings are ubiquitous motifs, integral to the structure of countless approved drugs. Their prevalence is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Scaffolds

In the landscape of medicinal chemistry, piperidine and pyrrolidine rings are ubiquitous motifs, integral to the structure of countless approved drugs. Their prevalence is a testament to their favorable physicochemical properties, including high aqueous solubility and low metabolic clearance. However, their conformational flexibility, while sometimes advantageous, can also be a liability, leading to suboptimal binding to biological targets and potential off-target effects.

This has spurred the exploration of bioisosteres —substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. A particularly promising strategy is the use of conformationally restricted analogues that can lock in a bioactive conformation, thereby enhancing potency and selectivity while potentially improving pharmacokinetic profiles.

This application note focuses on 3-azabicyclo[3.1.0]hexane , a bicyclic amine that serves as a rigid bioisostere for both piperidine and pyrrolidine.[1] Its fused cyclopropane ring introduces significant conformational constraint, presenting a unique three-dimensional arrangement of substituents that can be exploited in drug design.[1][2] We will delve into the rationale for its use, provide detailed synthetic protocols, and outline key in vitro assays for its evaluation as a strategic replacement for traditional saturated heterocycles. This scaffold is found in a variety of biologically active compounds, including antagonists for opioid and dopamine receptors.[3][4]

The Bioisostere in Focus: 3-Azabicyclo[3.1.0]hexane

The core advantage of 3-azabicyclo[3.1.0]hexane lies in its rigid bicyclic structure, which significantly reduces the number of accessible conformations compared to the flexible chair/boat and envelope/twist forms of piperidine and pyrrolidine, respectively. This rigidity can lead to a more precise orientation of pharmacophoric groups within a target's binding site.

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Figure 1: Structural comparison of flexible heterocycles and their rigid bioisostere.

The conformation of the 3-azabicyclo[3.1.0]hexane system can exist in either a chair or a boat form, with the preferred conformation being influenced by the substitution pattern.[5] This defined geometry allows for the exploration of chemical space that is inaccessible to its more flexible counterparts.

Table 1: Comparative Physicochemical Properties

PropertyPiperidinePyrrolidine3-Azabicyclo[3.1.0]hexaneRationale for Bioisosteric Shift
Molecular Weight ( g/mol )85.1571.1283.13[6]Similar size and mass.
logP (calculated)0.90.5~0.2[7]Generally increases lipophilicity slightly, can improve permeability.
pKa~11.2~11.3~9.0 - 11.0 (substituted)[8]Basicity is retained, crucial for many receptor interactions.
3D ShapeFlexible (Chair/Boat)Flexible (Envelope/Twist)Rigid (Boat/Chair)[5]Pre-organizes substituents, potentially increasing binding affinity.
Metabolic StabilityCan be susceptible to CYP-mediated oxidation.[9][10]Can be susceptible to CYP-mediated oxidation.Often shows improved metabolic stability.[11][12]The rigid structure can block sites of metabolic attack.

Synthetic Protocols: Accessing the Scaffold

Several synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives have been reported, often involving cyclopropanation reactions.[13][14] The choice of route will depend on the desired substitution pattern and scale of synthesis. Below is a generalized, robust protocol for the synthesis of N-protected 3-azabicyclo[3.1.0]hexane-2,4-diones, versatile intermediates for further functionalization.[15]

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Synthesis_Workflow Maleimide N-Substituted Maleimide Reaction Palladium-Catalyzed Cyclopropanation Maleimide->Reaction Hydrazone N-Tosylhydrazone Hydrazone->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 3-Azabicyclo[3.1.0]hexane Derivative Reaction->Product

Figure 2: General workflow for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Protocol 3.1: Palladium-Catalyzed Cyclopropanation to form 3-Azabicyclo[3.1.0]hexane-2,4-dione Derivatives [13]

This protocol describes the synthesis of a 3-azabicyclo[3.1.0]hexane core structure via a palladium-catalyzed [2+1] cycloaddition between an N-substituted maleimide and an N-tosylhydrazone.

Materials:

  • N-substituted maleimide (1.0 equiv)

  • N-tosylhydrazone (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-substituted maleimide, N-tosylhydrazone, and potassium carbonate.

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the maleimide.

  • Add the palladium(II) acetate catalyst to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the desired 3-azabicyclo[3.1.0]hexane-2,4-dione derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

  • Anhydrous Solvent: Water can interfere with the base and the catalytic cycle.

  • Base: Potassium carbonate is required for the in situ generation of the diazo compound from the N-tosylhydrazone.

  • Catalyst: Palladium(II) acetate is an effective catalyst for this transformation, facilitating the carbene transfer to the alkene.

Application in Drug Discovery: A Case Study

The true value of a bioisosteric replacement is demonstrated through its impact on biological activity and pharmacokinetic properties. The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the development of potent and selective inhibitors of various enzymes and receptors. For instance, its incorporation into dipeptidyl peptidase-IV (DPP-IV) inhibitors has been explored to induce conformational restriction.[2]

Comparative In Vitro Profiling Protocols

Once the novel analogue containing the 3-azabicyclo[3.1.0]hexane core is synthesized, it is crucial to perform a head-to-head comparison with the original piperidine/pyrrolidine-containing compound.

Protocol 5.1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound and parent compound (1 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL tolbutamide)

  • 96-well incubation plate and a compatible LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of the test compounds in phosphate buffer.

  • In the 96-well plate, add the HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubate the HLM solution at 37 °C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

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Decision_Tree start Compare Bioisostere vs. Parent potency Potency Improved? start->potency met_stab Metabolic Stability Improved? potency->met_stab Yes re_evaluate Re-evaluate or Re-design potency->re_evaluate No perm Permeability Maintained? met_stab->perm Yes met_stab->re_evaluate No proceed Advance Candidate perm->proceed Yes perm->re_evaluate No

Figure 3: A simplified decision-making tree for evaluating the success of a bioisosteric replacement.

Data Interpretation and Decision Making

The goal of this bioisosteric replacement strategy is to achieve a superior balance of properties.

Table 2: Hypothetical Comparative Data

CompoundTarget Affinity (IC₅₀, nM)HLM Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent (Piperidine) 152510
Analogue (3-Azabicyclo[3.1.0]hexane) 5758

In this hypothetical scenario, the 3-azabicyclo[3.1.0]hexane analogue demonstrates a 3-fold improvement in potency and a significant increase in metabolic stability, with only a minor decrease in permeability. Such a profile would strongly support its advancement as a lead candidate. The improved potency is likely due to the rigid scaffold pre-organizing the pharmacophores into a more favorable binding conformation, reducing the entropic penalty of binding. The enhanced metabolic stability can be attributed to the bicyclic nature of the core, which may sterically hinder access of metabolic enzymes to potential sites of oxidation.

Conclusion

The use of 3-azabicyclo[3.1.0]hexane as a bioisostere for piperidine and pyrrolidine represents a powerful tactic in modern medicinal chemistry. Its conformationally restricted nature offers a compelling opportunity to enhance target affinity, selectivity, and metabolic stability. By employing robust synthetic strategies and rigorous in vitro profiling, researchers can effectively leverage this unique scaffold to overcome the limitations of more traditional, flexible heterocycles and accelerate the discovery of novel therapeutics.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Aminophenyl)azetidin-3-ol

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important azetidine derivative. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and final product purity.

Overview of Synthetic Strategies

The synthesis of 1-(4-Aminophenyl)azetidin-3-ol is typically approached through a two-step sequence:

  • Formation of the Azetidine Ring: The most common and direct method involves the reaction of a primary aromatic amine with epichlorohydrin to form the N-substituted azetidin-3-ol. In the context of our target molecule, this involves the reaction of 4-nitroaniline with epichlorohydrin to yield 1-(4-nitrophenyl)azetidin-3-ol.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding primary amine to afford the final product, 1-(4-Aminophenyl)azetidin-3-ol.

An alternative, though often more complex, approach is the direct N-arylation of azetidin-3-ol with a suitable p-aminophenyl synthon, for instance, via a Buchwald-Hartwig amination. This guide will primarily focus on the more prevalent two-step pathway, while also addressing potential issues related to cross-coupling methodologies.

Visualizing the Primary Synthetic Pathway

G cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitroaniline 4-Nitroaniline 1-(4-nitrophenyl)azetidin-3-ol 1-(4-nitrophenyl)azetidin-3-ol 4-Nitroaniline->1-(4-nitrophenyl)azetidin-3-ol Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-(4-nitrophenyl)azetidin-3-ol Reaction 1-(4-nitrophenyl)azetidin-3-ol_2 1-(4-nitrophenyl)azetidin-3-ol 1-(4-Aminophenyl)azetidin-3-ol 1-(4-Aminophenyl)azetidin-3-ol 1-(4-nitrophenyl)azetidin-3-ol_2->1-(4-Aminophenyl)azetidin-3-ol Reduction

Caption: Primary synthetic route to 1-(4-Aminophenyl)azetidin-3-ol.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Synthesis of 1-(4-nitrophenyl)azetidin-3-ol

Question 1: My reaction of 4-nitroaniline with epichlorohydrin is giving a very low yield of the desired 1-(4-nitrophenyl)azetidin-3-ol. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction are a common challenge and can often be attributed to several factors. The key is to control the reaction conditions to favor the desired intramolecular cyclization over competing side reactions.

Causality and Optimization Strategies:

  • Side Reaction - Dimerization: A significant side product is the formation of the di(3-chloro-2-hydroxypropyl) substituted aniline. This occurs when a second molecule of epichlorohydrin reacts with the intermediate N-(3-chloro-2-hydroxypropyl)-4-nitroaniline before it can cyclize. To minimize this, it is crucial to use a slow addition of epichlorohydrin to a solution of 4-nitroaniline, maintaining a high concentration of the amine relative to the epoxide at all times.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like water or a lower alcohol (methanol, ethanol) at elevated temperatures. The optimal temperature is a balance; too low, and the reaction is impractically slow, too high, and you risk increased side product formation and decomposition. A good starting point is refluxing in ethanol.

  • pH Control: The cyclization step is base-mediated. The initial reaction between the amine and epichlorohydrin generates an intermediate that requires deprotonation of the hydroxyl group to facilitate the intramolecular SN2 reaction that forms the azetidine ring. Insufficient basicity will stall the reaction at the intermediate stage. However, strongly basic conditions can promote polymerization of epichlorohydrin. Often, the aniline itself can act as a sufficient base, but in some cases, the addition of a mild, non-nucleophilic base can be beneficial.

Recommended Protocol for Improved Yield:

  • Dissolve 4-nitroaniline (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Heat the solution to a gentle reflux.

  • Add epichlorohydrin (1-1.2 equivalents) dropwise over an extended period (e.g., 2-4 hours) to the refluxing solution.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are these impurities and how can I purify my 1-(4-nitrophenyl)azetidin-3-ol?

Answer:

The primary impurity, as mentioned, is the di-addition product. Other potential impurities can arise from the polymerization of epichlorohydrin or incomplete reaction.

Purification Strategy:

  • Crystallization: 1-(4-nitrophenyl)azetidin-3-ol is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for removing the more soluble di-addition byproduct and other minor impurities.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), should allow for the separation of the desired product from the less polar starting materials and more polar byproducts.

Part 2: Reduction of 1-(4-nitrophenyl)azetidin-3-ol

Question 3: I am attempting to reduce the nitro group of 1-(4-nitrophenyl)azetidin-3-ol, but I am getting a complex mixture of products and low yield of the desired amine. What could be going wrong?

Answer:

The reduction of an aromatic nitro group is a standard transformation, but the presence of the strained azetidine ring requires careful selection of the reduction method to avoid ring-opening or other side reactions.

Choosing the Right Reduction Method:

  • Catalytic Hydrogenation: This is generally the cleanest and most effective method. The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a reliable choice.[1] It is crucial to perform the reaction at moderate pressures and temperatures to avoid over-reduction or degradation of the azetidine ring. Other catalysts like platinum oxide (PtO2) can also be effective.

  • Chemical Reduction: Reagents like sodium borohydride (NaBH4) in the presence of a catalyst (e.g., NiCl2 or Pd/C) can also be used.[1] However, the conditions need to be carefully controlled. Reductions using metals in acidic media (e.g., Sn/HCl or Fe/HCl) should be approached with caution as the acidic conditions could potentially lead to the opening of the strained azetidine ring.

Reduction Method Typical Conditions Potential Issues
Catalytic Hydrogenation Pd/C (5-10 mol%), H2 (1-5 atm), Methanol or Ethanol, Room TemperatureCatalyst poisoning, incomplete reaction if catalyst is not active.
NaBH4/Catalyst NaBH4, Pd/C or NiCl2, Ethanol/Water, 0°C to Room TemperatureOver-reduction, side reactions if temperature is not controlled.
Metal/Acid Sn/HCl or Fe/HCl, Ethanol, RefluxPotential for azetidine ring opening due to acidic conditions.

Recommended Protocol for Catalytic Hydrogenation:

  • Dissolve 1-(4-nitrophenyl)azetidin-3-ol in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).

  • Purge the vessel with nitrogen and then introduce hydrogen gas (1-3 atm).

  • Stir the reaction mixture vigorously at room temperature and monitor the hydrogen uptake.

  • Once the reaction is complete (as indicated by TLC or LC-MS and cessation of hydrogen uptake), carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Aminophenyl)azetidin-3-ol.

Question 4: My final product, 1-(4-Aminophenyl)azetidin-3-ol, is unstable and darkens over time. How can I improve its stability and purity?

Answer:

Aromatic amines, particularly anilines, are susceptible to oxidation, which often results in the formation of colored impurities.

Purification and Storage:

  • Purification: The crude product can often be purified by recrystallization. If it is an oil, column chromatography on silica gel may be necessary. It is advisable to perform the purification steps as quickly as possible and to avoid prolonged exposure to air and light.

  • Storage: The purified 1-(4-Aminophenyl)azetidin-3-ol should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial at low temperatures (e.g., in a refrigerator or freezer) to minimize oxidation.

  • Salt Formation: For long-term storage and easier handling, consider converting the amine to a stable salt, such as the hydrochloride or hydrobromide salt. This can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl or HBr in the same or a compatible solvent. The resulting salt will precipitate and can be collected by filtration.

Alternative Synthetic Route: Buchwald-Hartwig Amination

While the two-step synthesis from 4-nitroaniline is more common, direct N-arylation of azetidin-3-ol is a viable alternative.

G Azetidin-3-ol Azetidin-3-ol 1-(4-Aminophenyl)azetidin-3-ol 1-(4-Aminophenyl)azetidin-3-ol Azetidin-3-ol->1-(4-Aminophenyl)azetidin-3-ol Buchwald-Hartwig Amination p-Bromoaniline p-Bromoaniline p-Bromoaniline->1-(4-Aminophenyl)azetidin-3-ol Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->1-(4-Aminophenyl)azetidin-3-ol Base Base Base->1-(4-Aminophenyl)azetidin-3-ol

Caption: Buchwald-Hartwig amination route to 1-(4-Aminophenyl)azetidin-3-ol.

Question 5: I am trying the Buchwald-Hartwig amination of azetidin-3-ol with a p-haloaniline derivative and the reaction is not working. What are the critical parameters to consider?

Answer:

Buchwald-Hartwig aminations are powerful but can be sensitive to various factors.[2]

Key Parameters for Optimization:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For coupling with a strained ring like azetidine, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often successful. Using a pre-catalyst can also lead to more reproducible results.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3) can also be effective depending on the specific substrates.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

  • Exclusion of Air and Moisture: Palladium catalysts are sensitive to air and moisture. It is imperative to set up the reaction under an inert atmosphere (nitrogen or argon) using properly dried glassware and solvents.

Troubleshooting Tips:

  • Dehalogenation: If you observe the formation of aniline (from your p-haloaniline starting material), this indicates a competing dehalogenation side reaction. This can sometimes be suppressed by changing the ligand or the base.

  • No Reaction: If there is no reaction, consider increasing the temperature, changing the ligand to a more electron-rich one, or using a more active pre-catalyst. Ensure that your reagents and solvents are scrupulously dry and deoxygenated.

References

  • Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non-Racemic Azetidines. J. Heterocyclic Chem.
  • Hameed, A., et al. (2017). Recent advances in the synthesis of azetidines. RSC Advances.
  • Kuriyama, M., et al. (2021). La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • NileRed. (2017). Aspirin to Acetaminophen - Part 5 of 6: Reducing p-nitrophenol to p-aminophenol. YouTube. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Pennington, F. C., et al. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Sivo, A., et al. (2020). A flow method for the synthesis of 3-hydroxyazetidinium salts. Journal of Flow Chemistry.
  • Witulski, B., et al. (2001). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis.

Sources

Optimization

Technical Support Center: Purification of Polar Azetidine Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique four-membered heterocycles. The inherent polarity, basicity, and potential instability of the azetidine ring demand specialized purification strategies. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these hurdles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My azetidine compound is streaking severely on a standard silica gel TLC plate and column. What is causing this and how can I resolve it?

A1: This is the most common issue encountered and is almost always due to the basic nature of the azetidine nitrogen interacting strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption.

Causality: The lone pair on the azetidine nitrogen acts as a Lewis base, while the silica surface protons are Lewis acids. This strong interaction prevents the compound from moving smoothly with the mobile phase, resulting in a streak rather than a compact spot.

Solutions:

  • Mobile Phase Modification: The simplest approach is to add a competitive base to your mobile phase to saturate the acidic sites on the silica.

    • Recommendation: Add 0.1-2% triethylamine (TEA) or 0.1-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). Start with a small amount and increase as needed. This neutralizes the silica surface in-situ, dramatically improving peak shape.[1]

  • Use a Different Stationary Phase: If mobile phase modification is insufficient or incompatible with your molecule, consider an alternative to standard silica.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. It lacks the strong acidity of silica.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents tailing. They are an excellent choice for HILIC mode.[2]

  • Silica Gel Deactivation: You can manually deactivate your silica gel before packing the column. This involves creating a slurry of silica in your chosen mobile phase that already contains the basic additive (like TEA) and allowing it to equilibrate before packing. This ensures a more homogeneously neutralized stationary phase.

Q2: My polar azetidine shows no retention on a C18 reversed-phase column and elutes immediately. How can I achieve separation?

A2: This is a classic problem for highly polar molecules. Reversed-phase chromatography separates compounds based on hydrophobicity. Your polar azetidine has little to no affinity for the non-polar C18 stationary phase and is instead swept through the column with the polar mobile phase.[3]

Causality: The principle of "like dissolves like" (or in this case, "like retains like") is at play. A polar analyte requires a polar stationary phase for effective retention and separation.

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for separating highly polar compounds that are poorly retained in reversed-phase.[3][4][5]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, cyano, or amine-functionalized) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][6] A water layer forms on the stationary phase, and your polar analyte partitions between this layer and the mobile phase, leading to excellent retention and separation.

  • Starting Point: A good starting point for a HILIC mobile phase is 95:5 Acetonitrile:Water (with a buffer like ammonium acetate or ammonium formate, 10-20 mM, pH adjusted). You can then increase the water content to elute your compound.

Q3: I'm observing significant sample loss and the appearance of new, unexpected spots on my TLC after purification. Could my azetidine be decomposing?

A3: Yes, this is a strong possibility. The reactivity of azetidines is driven by their ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening reactions, particularly under acidic conditions.[7][8]

Causality: The acidic environment of standard silica gel can catalyze the protonation of the azetidine nitrogen. This makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or methanol from the solvent, leading to ring-opening and decomposition.[9]

Prevention Strategies:

  • Strict pH Control: Avoid all acidic conditions. As mentioned in Q1, use basic additives in your mobile phase or switch to a non-acidic stationary phase.

  • Minimize Purification Time: The longer your compound is exposed to the stationary phase, the more opportunity there is for degradation. Develop a method that is as fast as possible. Flash chromatography is generally preferred over gravity columns for this reason.

  • Work at Reduced Temperature: If your compound is particularly sensitive, consider performing the chromatography in a cold room to slow down the rate of decomposition.

  • Confirm Stability: Before attempting a large-scale purification, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or streaking that wasn't there initially, your compound is likely unstable on silica.[10]

Section 2: Key Purification Methodologies & Protocols

For polar azetidines, moving beyond traditional normal-phase chromatography is often necessary. HILIC and SFC are two powerful, orthogonal techniques that provide excellent solutions.

Methodology 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a robust technique for purifying polar and hydrophilic compounds. It offers a unique selectivity that is often complementary to reversed-phase.[3][6]

Experimental Protocol: HILIC Method Development

This protocol outlines a systematic approach to developing a HILIC purification method for a novel polar azetidine.

  • Stationary Phase Screening:

    • Prepare analytical-scale columns (or TLC plates) of at least two different HILIC phases.

      • Bare Silica: A good first choice.

      • Amine- or Diol-functionalized: Often provide different selectivity and better peak shape for basic compounds.[2][3]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile (ACN).

    • Solvent B (Strong): Water with a buffer. A volatile buffer is ideal for easy removal post-purification. Prepare a 100 mM stock solution of Ammonium Acetate or Ammonium Formate in water.

    • Create your working Solvent B by diluting the stock to 10 mM. Adjust pH to between 5 and 7 if necessary.

  • Initial Gradient Screening:

    • Dissolve a small amount of your crude sample in a mixture that mimics the starting mobile phase conditions (e.g., 95:5 ACN:Water) or DMSO.

    • Run a rapid scouting gradient on an analytical HPLC or flash system.

      • Gradient: 95% to 50% Solvent A over 10-15 column volumes (CV).

      • Objective: Determine the approximate percentage of water (Solvent B) required to elute your compound.

  • Method Optimization:

    • Based on the scouting run, design a focused gradient around the elution point. For example, if your compound eluted at 30% water (70% ACN), you might run a shallow gradient from 80% ACN to 60% ACN over 20 CV.

    • If peak shape is poor, try increasing the buffer concentration in Solvent B (e.g., to 20 mM).

    • If co-elution with impurities is an issue, switch to the alternative HILIC stationary phase and repeat the screening.

  • Scale-Up to Preparative Chromatography:

    • Once an optimized method is established, scale up to a larger preparative column. Ensure the sample is loaded in a solvent with low elution strength (high ACN content) to ensure good focusing at the column head. Dry-loading the sample onto Celite or silica is an excellent practice.[6]

Methodology 2: Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase, often with a polar co-solvent like methanol. It is exceptionally fast, efficient, and well-suited for purifying basic compounds and chiral molecules.[11][12][13]

Key Advantages for Polar Azetidines:
  • Speed: Very fast equilibration and run times.

  • Reduced Solvent: Significantly less organic solvent waste compared to HPLC.

  • Orthogonal Selectivity: Provides a different separation mechanism than HPLC, often resolving impurities that are difficult to separate otherwise.

  • Chiral Separations: SFC is a leading technique for chiral separations, often providing superior results to HPLC.[14]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the single best column to start with for purifying a new polar azetidine? A: There is no single "best" column, but a HILIC-mode amine-functionalized column is an excellent starting point. It addresses both the polarity (via HILIC retention) and the basicity (via the amine phase preventing silanol interactions) of the analyte.[2]

Q: Can I use methanol instead of acetonitrile in HILIC? A: Generally, no. Acetonitrile is the preferred weak solvent for HILIC. Methanol is a more polar solvent and often acts as the "strong" or eluting solvent, similar to water, which can lead to poor retention and loss of the HILIC separation mechanism.[3]

Q: My azetidine is chiral. What is the best way to separate the enantiomers? A: Supercritical Fluid Chromatography (SFC) is often the method of choice for chiral separations.[15] Paired with a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.), SFC can provide rapid, high-resolution separation of enantiomers.

Q: How do I remove buffer salts (like ammonium acetate) from my final compound after HILIC purification? A: Because volatile buffers are used, they can often be removed by lyophilization (freeze-drying) or by co-evaporating the sample with a solvent like methanol or toluene on a rotary evaporator. Alternatively, a simple solid-phase extraction (SPE) step using a reversed-phase cartridge can be used to desalt the sample if the compound has sufficient retention.

Section 4: Data and Workflow Visualizations

Table 1: Comparison of Chromatographic Techniques for Polar Azetidine Purification
TechniqueStationary PhaseMobile PhaseProsCons
Normal Phase (NPC) Silica, AluminaNon-polar (Hexane, DCM) + Polar (EtOAc, MeOH)Inexpensive, well-understood.Poor peak shape for bases, potential for compound degradation on acidic silica.[1][10]
Reversed Phase (RPC) C18, C8Polar (Water, ACN, MeOH)Excellent for non-polar to moderately polar compounds.Very poor retention for highly polar azetidines.[3]
HILIC Silica, Diol, AmineHigh % ACN + Aqueous BufferExcellent retention for polar compounds, orthogonal to RPC.[4][6]Can be sensitive to water content, requires buffer systems.
SFC Various (incl. Chiral)Supercritical CO₂ + Polar Modifier (e.g., MeOH)Very fast, efficient, low organic solvent use, excellent for chiral separations.[12][13][14]Requires specialized equipment.
Diagrams
Purification Method Selection Workflow

This diagram provides a decision-making framework for selecting an appropriate purification strategy.

G start Start: Crude Polar Azetidine Mixture stability_check Is compound stable on silica? (Test via 2D TLC) start->stability_check polarity_check Assess Polarity: Poor retention on RP-C18? stability_check->polarity_check Yes npc Normal Phase Chromatography (with basic modifier) stability_check->npc No (Use basic modifier) polarity_check->npc No hilic HILIC (Amine, Diol, or Silica column) polarity_check->hilic Yes sfc Consider SFC (Especially for speed or chiral separation) hilic->sfc Need Orthogonal Method or Chiral Separation

Caption: Decision tree for selecting a purification method.

General Method Development Workflow

This diagram illustrates the iterative process of developing a robust purification method.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization a1 Select Technique (e.g., HILIC) a2 Screen Columns (e.g., Amine vs. Silica) a1->a2 a3 Run Broad Scouting Gradient a2->a3 b1 Analyze Results: Identify Elution Point a3->b1 b2 Design Shallow Gradient b1->b2 b3 Optimize Modifiers (Buffer, Additives) b2->b3 c1 Verify Purity & Recovery b3->c1 c2 Scale-up to Preparative c1->c2 end end c2->end Pure Compound

Caption: Iterative workflow for chromatographic method development.

References

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. Synthesis of azetidines. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • DeLano, T. J., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Cioc, R. C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega. [Link]

  • Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/32298]([Link] SFC/how-good-is-sfc-for-polar-analytes/32298)

  • BUCHI. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. [Link]

  • Reddy, L. R., et al. (2007). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Cirilli, R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Kim, H. S., et al. (2015). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Bickler, B. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Maciej-Jez, P., et al. (2022). Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile of Substance on the Preclinical and Clinical Step of Drug Discovery Studies. International Journal of Molecular Sciences. [Link]

  • Al-Masoudi, N. A., et al. (2022). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Journal of Chemistry. [Link]

  • Tosoh Bioscience. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Bennett, R. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]

  • Wang, Y., et al. (2011). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Welch Materials. (2023). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Smith, M. K., et al. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Journal of the American Chemical Society. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]

  • Liu, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science. [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?. [Link]

  • Gemo, N., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: N-Aryl Azetidine Synthesis

Welcome to the technical support center for the synthesis of N-aryl azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-aryl azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable motifs. The inherent ring strain and unique reactivity of the azetidine core can lead to specific side reactions that challenge yield and purity.[1][2] This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to address the common issues encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: My primary side product is a biaryl compound derived from the homocoupling of my aryl halide. What is causing this and how can I prevent it?

A1: Understanding and Mitigating Aryl Halide Homocoupling

The formation of a biaryl side product (Ar-Ar) is a classic issue in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[3] This side reaction competes directly with your desired C-N coupling.

Causality and Mechanism:

Homocoupling arises from the reaction of two aryl halide molecules. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate.[3] Under certain conditions, two of these intermediates can disproportionate or undergo a reaction pathway that leads to an Ar-Pd(II)-Ar species, which then reductively eliminates to form the biaryl Ar-Ar product and regenerates Pd(0).[3]

Key factors that promote this unwanted pathway include:

  • Slow C-N Reductive Elimination: If the final step of the desired catalytic cycle (reductive elimination to form the Ar-N bond) is slow, the Ar-Pd(II)-X intermediate has more time to participate in side reactions like homocoupling.

  • Catalyst Concentration and Ligand Choice: High catalyst loading or ligands that do not sufficiently stabilize the palladium center can favor homocoupling.

  • Reaction Conditions: High temperatures can sometimes accelerate side reactions more than the desired coupling.

Troubleshooting and Prevention:

  • Optimize the Ligand: This is the most critical parameter. The choice of phosphine ligand is paramount in Buchwald-Hartwig amination.[4][5]

    • Increase Steric Bulk: Switch to bulkier, electron-rich phosphine ligands (e.g., cataCXium® A, BrettPhos, RuPhos). These ligands form more stable L-Pd(0) complexes, accelerate the rate-limiting oxidative addition, and sterically hinder the formation of the Ar-Pd(II)-Ar intermediate required for homocoupling.

    • Use Bidentate Ligands: Bidentate phosphine ligands (e.g., Xantphos, DPEphos) can also suppress homocoupling by occupying two coordination sites on the palladium, making it more difficult for the undesired intermediates to form.

  • Lower the Precatalyst Loading: High concentrations of the active Pd(0) species can increase the probability of bimolecular side reactions. Try reducing the catalyst loading to 0.5–2 mol%.

  • Control the Temperature: While heat is often necessary, excessive temperatures can lead to catalyst decomposition and promote side reactions. Attempt the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

  • Choice of Base and Solvent: Ensure the base is sufficiently strong to deprotonate the azetidine but not so reactive that it promotes catalyst degradation. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Aprotic polar solvents like toluene or dioxane are generally preferred.[6]

ParameterRecommendation for Reducing HomocouplingRationale
Ligand Use bulky, electron-rich monophosphine ligands (e.g., BrettPhos) or bidentate ligands (e.g., Xantphos).Accelerates desired C-N reductive elimination and sterically inhibits biaryl formation.
Catalyst Loading Decrease to 0.5–2 mol%.Reduces the concentration of Pd intermediates, minimizing bimolecular side reactions.
Temperature Run at the lowest effective temperature (e.g., 80-100 °C).Minimizes catalyst decomposition and non-selective side reactions.
Base Use a strong, non-nucleophilic base like NaOtBu.Ensures efficient amine deprotonation without interfering with the catalyst.
Q2: I'm observing significant ring-opening of the azetidine ring, leading to linear amine byproducts. Why is my azetidine unstable under the reaction conditions?

A2: Preventing Azetidine Ring-Opening

The reactivity of azetidines is driven by approximately 25.4 kcal/mol of ring strain, making them susceptible to ring-opening reactions under certain conditions.[1] While they are more stable than aziridines, this inherent strain can be problematic.[1][2]

Causality and Mechanism:

Ring-opening is typically initiated by the protonation of the azetidine nitrogen, forming a highly reactive azetidinium ion. This strained, positively charged species is then vulnerable to nucleophilic attack, leading to ring cleavage.[7][8]

In the context of N-arylation, this can occur if:

  • Acidic Conditions are Present: Even trace amounts of acid can protonate the basic azetidine nitrogen. This is a particular risk during workup or purification (e.g., silica gel chromatography) but can also occur in situ.[7]

  • Lewis Acidic Catalysts: While palladium is the primary catalyst, certain additives or even the palladium salt itself can exhibit Lewis acidity, activating the ring.

  • Intramolecular Nucleophiles: If the aryl group being attached contains a pendant nucleophile (like an amide), it can attack the azetidinium ion in an intramolecular fashion, leading to decomposition.[7][8]

G cluster_0 Activation cluster_1 Nucleophilic Attack Azetidine N-Aryl Azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium Protonation H_plus H+ RingOpened Ring-Opened Product Azetidinium->RingOpened SN2 Attack Azetidinium->RingOpened Nucleophile Nu-

Troubleshooting and Prevention:

  • Strictly Anhydrous and Basic Conditions: Ensure the reaction is run under inert atmosphere with anhydrous solvents. The presence of a strong base (like NaOtBu) is crucial as it scavenges any stray protons, preventing the formation of the azetidinium ion.

  • Purification Strategy: Avoid acidic conditions during workup.

    • Use a basic aqueous wash (e.g., saturated NaHCO₃ solution) before extraction.

    • For chromatography, consider using alumina instead of silica gel, or neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% Et₃N).

  • Protecting Groups: If your aryl halide contains acidic protons or potential intramolecular nucleophiles, consider protecting them before the coupling reaction.

  • Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to minimize the exposure of the product to potentially harsh reaction conditions.

Q3: My aryl halide is being converted back to the corresponding arene (hydrodehalogenation). What causes this loss of starting material?

A3: Addressing Hydrodehalogenation

Hydrodehalogenation (Ar-X → Ar-H) is a common side reaction in many cross-coupling protocols. It reduces the effective concentration of your electrophile, leading to incomplete conversion and lower yields.

Causality and Mechanism:

This side reaction typically occurs after the oxidative addition step, from the Ar-Pd(II)-X intermediate. Instead of proceeding through the desired C-N coupling, the intermediate is intercepted by a hydride source. The subsequent reductive elimination yields the Ar-H byproduct.

Potential hydride sources include:

  • The Amine: The N-H bond of the azetidine itself can, in some cases, act as a hydride donor via β-hydride elimination from a Pd-amido intermediate, although this is less common for unstrained amines.[4]

  • Solvent or Additives: Solvents like isopropanol or additives like formate salts can be hydride sources.

  • Base: Certain bases or their byproducts can generate hydride species.

Troubleshooting and Prevention:

  • Ligand Selection: As with homocoupling, bulky, electron-rich ligands are key. They promote a rapid C-N reductive elimination, which outcompetes the hydrodehalogenation pathway. Ligands like tBuXPhos or BrettPhos are excellent choices.

  • Purity of Reagents: Ensure your solvent, base, and amine are free from contaminants that could act as hydride donors. Use freshly distilled solvents and high-purity reagents.

  • Base Choice: While strong bases are needed, some can be problematic. For example, using KOtBu in wet THF can generate hydroxide, which can facilitate side reactions. Using NaOtBu or LHMDS in an anhydrous aprotic solvent is generally safer.

  • Avoid Protic Solvents: Do not use alcohol-based solvents unless the specific protocol calls for it, as they can be potent hydride sources.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine

This protocol is a starting point and should be optimized for your specific substrates.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Azetidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • BrettPhos (0.022 mmol, 2.2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (11.8 mg, 0.022 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by azetidine (81 µL, 1.2 mmol).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues.

    • Wash the filtrate with water (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

    • Crucial Note: If the product is sensitive to acid, use silica gel that has been pre-treated with 1% triethylamine in the eluent, or use basic alumina.

References
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts Source: Chemtips URL: [Link]

  • Title: Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine Source: ResearchGate URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PubMed URL: [Link]

  • Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate URL: [Link]

  • Title: Palladium-catalyzed N-arylation reactions with aziridine and azetidine Source: Semantic Scholar URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: β-Hydride elimination Source: Wikipedia URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

Sources

Optimization

Technical Support Center: Optimization of Chloroacetylation in Azetidine Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-chloroacetylation of azetidin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-chloroacetylation of azetidine scaffolds. As a strained, four-membered heterocycle, the azetidine ring presents unique challenges and opportunities in synthetic chemistry.[1] The chloroacetylation reaction, while conceptually straightforward, is often plagued by issues ranging from low yield to unexpected side-product formation.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move beyond simple procedural steps to explore the underlying chemical principles governing this transformation, empowering you to diagnose problems, optimize conditions, and ensure the integrity of your synthetic route.

Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses the most common overarching problems encountered during the chloroacetylation of azetidines.

Q1: My reaction yield is consistently low or zero. What are the primary factors I should investigate first?

A1: Low or no yield in this acylation reaction typically points to one of four critical areas: reagent integrity, reaction conditions, substrate reactivity, or competing side reactions.

  • Reagent Integrity: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Ensure you are using a fresh bottle or a properly stored aliquot. The azetidine starting material should be pure and free of residual acid from its synthesis, which would neutralize the necessary base.

  • Base Selection & Stoichiometry: The base is not just a spectator; it's a crucial reactant that scavenges the HCl generated. Insufficient base will halt the reaction. The type of base is also critical; a base that is too strong or too nucleophilic can lead to side reactions. Triethylamine (TEA) is a common and effective choice.[2][3][4]

  • Temperature Control: This reaction is highly exothermic. Adding chloroacetyl chloride too quickly or at too high a temperature can lead to rapid decomposition and the formation of intractable polymeric material. A starting temperature of 0 °C or even lower is highly recommended.[5]

  • Moisture Contamination: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Any moisture will preferentially react with the chloroacetyl chloride, consuming it before it can acylate the azetidine.

Q2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are the likely side products?

A2: The formation of multiple side products is a common challenge. The most probable culprits are:

  • Dimerization/Oligomerization: The N-chloroacetylated azetidine product is an alkylating agent. It can potentially react with another molecule of the starting azetidine, leading to dimer formation. This is more prevalent if the reaction is allowed to stir for excessively long periods at elevated temperatures.

  • Double Acylation: If your azetidine substrate contains other nucleophilic functional groups (e.g., a hydroxyl group), competitive O-acylation can occur.[6] The chemoselectivity of N- vs. O-acylation is highly dependent on the choice of base and solvent.[6]

  • Hydrolysis Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride, can complicate purification.

  • Ring-Opening Products: While less common under standard acylation conditions, the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to cleavage under harsh conditions (e.g., strong Lewis acids or very high temperatures), though this is not a typical outcome of chloroacetylation.[1]

Q3: The reaction seems to work, but I am struggling with the purification of the final N-chloroacetylazetidine product. What are the best practices?

A3: Purification challenges often arise from the properties of the product and the nature of the byproducts.

  • Byproduct Removal: The most common byproduct is the hydrochloride salt of your base (e.g., triethylammonium chloride). Most of this can be removed by an aqueous workup. A wash with dilute acid (e.g., 1M HCl) will remove any remaining amine base, a wash with saturated sodium bicarbonate will neutralize any acidic species, and a final brine wash will aid in phase separation.

  • Chromatography: Flash column chromatography on silica gel is the standard method for purification. The polarity of N-chloroacetylazetidines is moderate. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

  • Product Stability: Be aware that N-chloroacetylated compounds are alkylating agents and can be unstable on silica gel over long periods. It is advisable to perform the chromatography efficiently and not let the product sit on the column for an extended time.

Section 2: Detailed Troubleshooting & Optimization Guide

This section provides a deeper dive into specific experimental parameters, offering solutions grounded in chemical principles.

Part 2.1: Reagent Selection and Quality
Q: Should I use chloroacetyl chloride or chloroacetic anhydride? What are the trade-offs?

A: The choice between chloroacetyl chloride and chloroacetic anhydride involves a trade-off between reactivity and handling.

ReagentAdvantagesDisadvantagesBest For...
Chloroacetyl Chloride Highly reactive, leading to faster reaction times and conversion at low temperatures.[7]Highly sensitive to moisture; corrosive HCl byproduct requires an efficient scavenger; can be less selective.[7][8]Standard, unhindered azetidines where high reactivity is desired to drive the reaction to completion quickly.
Chloroacetic Anhydride Less reactive, offering potentially higher selectivity; byproduct (chloroacetic acid) is less corrosive and easier to handle; less sensitive to trace moisture.Slower reaction times may require higher temperatures or longer reaction duration; requires two equivalents of the amine or an external base for full conversion.Azetidine substrates with sensitive functional groups where over-reactivity is a concern, or for larger-scale reactions where handling HCl is problematic.
Part 2.2: The Critical Role of the Base
Q: My reaction is sluggish and incomplete. Could my choice of base be the problem?

A: Absolutely. The base is arguably the most critical variable to optimize after the primary reagents.

Causality: The N-acylation of the azetidine with chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will immediately protonate the nitrogen of any available azetidine, rendering it non-nucleophilic and halting the reaction. The role of the added base is to neutralize this HCl as it is formed, liberating the free azetidine to react.

BasepKa of Conjugate AcidKey Characteristics & Considerations
Triethylamine (TEA) ~10.75Workhorse Base: Sufficiently basic to scavenge HCl. It is non-nucleophilic and sterically hindered enough to avoid significant side reactions. The resulting triethylammonium chloride salt is often insoluble in solvents like dichloromethane (DCM), which can sometimes be a visual indicator of reaction progress, but can also create a thick slurry.[2]
Diisopropylethylamine (DIPEA) ~11.0Hünig's Base: More sterically hindered than TEA. This is an excellent choice if you suspect the base itself is causing side reactions. It is a non-nucleophilic base.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)Inorganic Base: A heterogeneous base that is useful in polar aprotic solvents like acetonitrile or DMF.[3] It can be advantageous as the excess base and salts are easily filtered off. However, reaction rates can be slower due to mass transfer limitations.
Pyridine ~5.25Often a Poor Choice: While it can act as a base, it is also a nucleophile and can react with chloroacetyl chloride to form an acylpyridinium salt. This intermediate can be the active acylating agent, but pyridine is generally less effective and can lead to more complex reaction profiles.
Experimental Protocol: General Procedure for Chloroacetylation of Azetidine

This protocol provides a robust starting point for your experiments.

Materials:

  • Azetidine substrate (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (1M HCl, sat. NaHCO₃, brine)

  • Anhydrous sodium or magnesium sulfate

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the azetidine substrate (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography.

Part 2.3: Visualizing the Process and Problems

Diagrams can help clarify the reaction pathway and troubleshooting logic.

Reaction Mechanism

Chloroacetylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Azetidine Azetidine (R-NH) Intermediate Tetrahedral Intermediate Azetidine->Intermediate Nucleophilic Attack CAC Chloroacetyl Chloride (Cl-Ac-Cl) CAC->Intermediate Base Base (B:) Byproduct Protonated Base (BH+Cl-) Base->Byproduct HCl Scavenging Product N-Chloroacetyl Azetidine (R-N-Ac-Cl) Intermediate->Product Collapse & Chloride loss

Caption: General mechanism of N-chloroacetylation of an azetidine.

Troubleshooting Workflow

Troubleshooting Workflow Start Problem: Low Yield / Incomplete Reaction CheckReagents 1. Check Reagent Purity - Fresh Chloroacetyl Chloride? - Pure Azetidine? Start->CheckReagents CheckMoisture 2. Exclude Moisture? - Dry Glassware? - Inert Atmosphere? CheckReagents->CheckMoisture Reagents OK Solution1 Use Fresh Reagents CheckReagents->Solution1 Purity Issue CheckBase 3. Check Base - Correct Stoichiometry (≥1.5 eq)? - Appropriate Base (e.g., TEA)? CheckMoisture->CheckBase System Dry Solution2 Dry System Thoroughly CheckMoisture->Solution2 Moisture Contamination CheckTemp 4. Check Temperature - Addition at 0°C? - Controlled Exotherm? CheckBase->CheckTemp Base OK Solution3 Adjust Base CheckBase->Solution3 Base Issue Solution4 Improve Cooling CheckTemp->Solution4 Temp Issue

Caption: Decision tree for troubleshooting low-yield chloroacetylation reactions.

References
  • Kaur, N. (2023). Synthesis of azetidines by cycloaddition of imines to chloroacetyl chloride-I. In Synthesis of Azetidines from Imines by Cycloaddition Reactions (pp. 273-312). [Link]

  • Al-Sultani, A. J., & Al-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]

  • L'Homme, C., et al. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 28(31), e202200590. [Link]

  • Kwiecien, R. A., & Gribble, G. W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2589-2600. [Link]

  • Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-543. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Bhatt, J. J., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2476. [Link]

  • Yusufov, M. S., & Abdushukurov, A. K. (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Scientific-technical journal, 4(4), 48-52. [Link]

  • Bhatt, J. J., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2476. [Link]

  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question... [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-(4-Aminophenyl)azetidin-3-ol

Welcome to the technical support center for 1-(4-aminophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-aminophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. As a key building block in pharmaceutical chemistry, understanding its stability profile is crucial for the development of robust and reliable drug candidates and manufacturing processes.

I. Introduction to the Stability of 1-(4-Aminophenyl)azetidin-3-ol

1-(4-aminophenyl)azetidin-3-ol is a bifunctional molecule containing a strained azetidine ring, a nucleophilic aromatic amine, and a secondary alcohol. This combination of functional groups presents a unique stability profile that requires careful consideration during synthesis, purification, formulation, and storage. This document outlines the potential degradation pathways and provides practical guidance for handling and analyzing this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 1-(4-aminophenyl)azetidin-3-ol that are susceptible to degradation?

A1: The primary sites of instability on the molecule are:

  • The Azetidine Ring: This strained four-membered ring is susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic or basic conditions.

  • The Aromatic Amine (Aniline moiety): The primary aromatic amine is prone to oxidation, which can lead to the formation of colored degradants. It can also participate in various coupling and condensation reactions.

  • The Secondary Alcohol: The hydroxyl group can undergo oxidation to a ketone.

Q2: What are the most likely degradation pathways for 1-(4-aminophenyl)azetidin-3-ol?

A2: Based on the functional groups present, the most probable degradation pathways are:

  • Hydrolysis: Acid or base-catalyzed ring-opening of the azetidine ring.

  • Oxidation: Oxidation of the aromatic amine to form nitroso, nitro, or polymeric species, and oxidation of the secondary alcohol to a ketone.

  • Photodegradation: Light-induced degradation, particularly of the aromatic amine moiety.

Q3: How should I store 1-(4-aminophenyl)azetidin-3-ol to minimize degradation?

A3: To ensure the long-term stability of 1-(4-aminophenyl)azetidin-3-ol, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably at 2-8 °C. For long-term storage, -20 °C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of 1-(4-aminophenyl)azetidin-3-ol.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration of the solid compound (e.g., turning brown or pink) Oxidation of the aromatic amine.1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. If discoloration is observed, repurify the material by recrystallization or chromatography before use.
Appearance of new peaks in HPLC analysis of a stored solution Degradation in solution due to hydrolysis, oxidation, or solvent reactivity.1. Prepare solutions fresh before use. 2. If solutions need to be stored, use aprotic solvents and store at low temperatures under an inert atmosphere. 3. Perform a forced degradation study to identify the degradation products and develop a stability-indicating method.
Poor recovery during work-up or purification Ring-opening of the azetidine ring under acidic or basic conditions.1. Avoid strongly acidic or basic conditions during extraction and purification. 2. Use a buffered aqueous solution for extractions if necessary. 3. Consider using a milder purification technique, such as flash chromatography with a neutral mobile phase.
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Assess the stability of the compound in the assay buffer at the experimental temperature. 2. Include a time-course stability study in your experimental design. 3. If degradation is significant, consider using a more stable analog or a different formulation approach.

IV. Proposed Degradation Pathways

While specific degradation studies on 1-(4-aminophenyl)azetidin-3-ol are not extensively reported in the literature, the following pathways can be postulated based on the chemical nature of the molecule and studies on similar compounds.

A. Hydrolytic Degradation

The strained azetidine ring is susceptible to hydrolysis under both acidic and basic conditions. A forced degradation study on a similar azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion[1].

  • Acid-Catalyzed Hydrolysis: Protonation of the azetidine nitrogen is followed by nucleophilic attack of water, leading to ring opening and the formation of an amino alcohol.

  • Base-Catalyzed Hydrolysis: While less common for simple azetidines, strong basic conditions could potentially facilitate ring opening.

Hydrolytic_Degradation cluster_acid Acid-Catalyzed Hydrolysis Parent_Acid 1-(4-Aminophenyl)azetidin-3-ol Protonated_Azetidine Protonated Azetidinium Ion Parent_Acid->Protonated_Azetidine + H+ Ring_Opened_Acid Ring-Opened Product (Amino Alcohol) Protonated_Azetidine->Ring_Opened_Acid + H2O

Caption: Proposed Acid-Catalyzed Hydrolytic Degradation Pathway.

B. Oxidative Degradation

The primary aromatic amine and the secondary alcohol are both susceptible to oxidation.

  • Oxidation of the Aromatic Amine: This is a common degradation pathway for anilines and can proceed through various intermediates to form colored products. The presence of trace metal ions can catalyze this process[2][3].

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-aminophenyl)azetidin-3-one.

Oxidative_Degradation Parent 1-(4-Aminophenyl)azetidin-3-ol Oxidized_Amine Oxidized Amine Products (Nitroso, Nitro, etc.) Parent->Oxidized_Amine [O] (e.g., air, H2O2) Oxidized_Alcohol 1-(4-Aminophenyl)azetidin-3-one Parent->Oxidized_Alcohol [O] (e.g., mild oxidant)

Caption: Proposed Oxidative Degradation Pathways.

C. Photolytic Degradation

Aromatic amines are known to be sensitive to light. Exposure to UV or even visible light can lead to the formation of radical species and subsequent degradation products[4].

V. Experimental Protocols

A. Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods[5][6][7].

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(4-aminophenyl)azetidin-3-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Incubate at 60 °C for 24 hours.
    • Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at 60 °C for 24 hours.
    • Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
    • Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation:

    • Transfer the solid compound to a vial and heat in an oven at 80 °C for 48 hours.
    • Dissolve the stressed solid in the initial solvent for analysis.
  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.
    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as RP-HPLC with UV or MS detection[8][9][10].

B. Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Initial Method Parameters:

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water B: Acetonitrile
Gradient Start with a low percentage of B and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at the λmax of the parent compound (e.g., ~240 nm) and a photodiode array (PDA) detector to check for peak purity.
Injection Volume 10 µL

2. Method Optimization:

  • Inject the stressed samples and adjust the gradient to achieve adequate separation of the parent peak from all degradation product peaks.

  • Ensure that the parent peak is spectrally pure using the PDA detector.

HPLC_Workflow Start Start: Forced Degradation Samples HPLC_Analysis Initial HPLC Analysis Start->HPLC_Analysis Peak_Separation Adequate Peak Separation? HPLC_Analysis->Peak_Separation Optimize Optimize Gradient & Mobile Phase Peak_Separation->Optimize No Validate Validate Method (Specificity, Linearity, etc.) Peak_Separation->Validate Yes Optimize->HPLC_Analysis End End: Stability-Indicating Method Validate->End

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

VI. Data Summary

The following table summarizes the expected stability of 1-(4-aminophenyl)azetidin-3-ol under various stress conditions. The percentage of degradation is an estimate and should be confirmed experimentally.

Stress Condition Expected Degradation Potential Degradation Products
0.1 M HCl, 60 °C, 24h Moderate to HighRing-opened amino alcohol
0.1 M NaOH, 60 °C, 24h Low to ModerateRing-opened products
3% H₂O₂, RT, 24h HighOxidized aromatic amine, ketone
Solid, 80 °C, 48h LowMinimal degradation expected
Photolysis (ICH Q1B) ModerateVarious photoproducts

VII. References

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Roesch, B. M., et al. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

  • Gajewska, M., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5632. [Link]

  • Ahmed, A., et al. (2015). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. [Link]

  • Haugsbø, K. B., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(49), 17855–17866. [Link]

  • Wang, J., et al. (2022). Photolysis for the Removal and Transformation of Pesticide Residues During Food Processing: A State-of-the-Art Minireview. Frontiers in Nutrition, 9, 886053. [Link]

  • Ribeiro, A. R., et al. (2022). Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix. Catalysts, 12(11), 1381. [Link]

  • Kumar, V., & S, S. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Li, Y., et al. (2025). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one Derivatives. Molecules, 27(19), 6537. [Link]

  • Jain, D., et al. (2015). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Sciences, 77(6), 708–716. [Link]

  • Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 15(1), 155-162. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Li, Y., et al. (2007). Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation. Journal of Pharmaceutical Sciences, 96(1), 24-34. [Link]

  • Kumar, A., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 715–732. [Link]

  • Wnuk, D., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6668. [Link]

  • Wang, Y., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mSystems, e00285-23. [Link]

  • Ali, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Gilpin, R. K., & Zhou, W. (2004). Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. Journal of Chromatographic Science, 42(1), 15-22. [Link]

  • Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 1(4), 136-140. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38345-38349. [Link]

  • Liu, J., et al. (2007). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Agricultural and Food Chemistry, 55(25), 10315-10321. [Link]

  • Zheng, W., et al. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials, 177(1-3), 738-742. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(10), 225-233. [Link]

  • Lee, W., et al. (2019). Analytical Methods for Conventional and Emerging Disinfection By-Products in Fresh-Cut Produce. Food Chemistry, 294, 248-255. [Link]

  • Stajić, A., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(21), 5031. [Link]

  • Mycroft, Z. Z., et al. (2015). Chemical intervention in bacterial lignin degradation pathways: Development of selective inhibitors for intradiol and extradiol catechol dioxygenases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1348-1355. [Link]

  • Attia, K. A. M., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 947–960. [Link]

Sources

Optimization

Technical Support Center: Azetidine Ring Formation

Prepared by: Senior Application Scientist Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. We will address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section focuses on specific problems you may encounter during the synthesis of azetidines.

Question 1: My azetidine ring formation reaction is suffering from consistently low yields. What are the primary causes and how can I address them?

Answer:

Low yields in azetidine synthesis are a frequent challenge, primarily stemming from the high ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol.[1] This inherent strain makes the ring closure thermodynamically and kinetically less favorable compared to the formation of five- or six-membered rings.[2] Several factors can contribute to poor yields; a systematic approach is crucial for diagnosis.

Causality & Solutions:

  • Unfavorable Cyclization Kinetics: The intramolecular SN2 reaction to form the ring is often slow.

    • Leaving Group Quality: The rate of cyclization is highly dependent on the quality of the leaving group at the γ-position. Halides (I > Br > Cl) are common, but activation of a γ-amino alcohol to a sulfonate ester (tosylate, mesylate, triflate) is often more effective and reliable.[2] Triflate is an excellent leaving group but can be expensive and sometimes too reactive, leading to side reactions. Tosylates and mesylates offer a good balance of reactivity and stability.

    • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the counter-ion of the base without hydrogen-bonding to the nitrogen nucleophile, thus maximizing its reactivity.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination and polymerization.[2] The optimal temperature must be determined empirically, often ranging from room temperature to gentle heating (e.g., 60-80 °C).

  • Competitive Side Reactions: The open-chain precursor can undergo alternative reactions faster than the desired cyclization.

    • Intermolecular Polymerization: This is a major competing pathway, especially at high concentrations. The nucleophilic amine can react with another molecule of the electrophilic starting material.

      • Solution: Employ high-dilution conditions (typically ≤0.05 M). This can be achieved by adding the substrate slowly via a syringe pump to a large volume of heated solvent and base. This ensures that the concentration of the uncyclized substrate is always low, favoring the intramolecular reaction.

    • Elimination: If there is a proton on the carbon adjacent to the leaving group, an E2 elimination can occur to form an allylic amine, particularly with strong, sterically hindered bases.

      • Solution: Use a non-hindered base like potassium carbonate (K₂CO₃) or a milder base if possible. Carefully control the temperature, as elimination is often favored at higher temperatures.

  • Nitrogen Nucleophilicity: The nucleophilicity of the nitrogen atom is critical.

    • N-Protecting Group: The choice of the nitrogen protecting group is paramount. A strongly electron-withdrawing group (e.g., tosyl, nosyl) acidifies the N-H proton, making deprotonation easier with a weaker base, but it also significantly reduces the nucleophilicity of the resulting anion. A less withdrawing group like Boc may result in a more nucleophilic nitrogen but can be prone to cleavage under certain conditions. Often, a balance must be struck. Palladium-catalyzed intramolecular C-H amination is a modern approach that can be effective for specific substrates.[1]

Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Yield check_sm 1. Verify Starting Material (NMR, MS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) check_sm->analyze_crude SM is correct sub_node_1 Polymerization Observed? analyze_crude->sub_node_1 optimize 3. Optimize Reaction Conditions sub_node_2 Unreacted Starting Material? sub_node_1->sub_node_2 No action_1 Implement High Dilution (Syringe Pump Addition) sub_node_1->action_1 Yes sub_node_3 Elimination Side Product? sub_node_2->sub_node_3 No action_2 Increase Temperature Improve Leaving Group Use Stronger Base sub_node_2->action_2 Yes sub_node_3->optimize No, other byproducts action_3 Lower Temperature Use Weaker/Non-hindered Base sub_node_3->action_3 Yes action_1->optimize action_2->optimize action_3->optimize

Caption: A decision tree for troubleshooting low yields in azetidine synthesis.

Question 2: I am observing a significant side product that I suspect is a dimer or polymer. How can I confirm this and prevent its formation?

Answer:

As mentioned, polymerization is a very common side reaction.[2] It occurs when the amine of one molecule attacks the electrophilic carbon of another molecule in an intermolecular fashion.

  • Confirmation: On a TLC plate, polymers often appear as a streak from the baseline upwards, rather than a distinct spot. In LC-MS analysis, you may see peaks corresponding to the dimer, trimer, and higher oligomers. The mass of the dimer will be twice the mass of your starting material. ¹H NMR of the crude mixture might show broad, unresolved signals characteristic of polymeric material.

  • Prevention: The definitive solution is to maintain an extremely low concentration of the starting material throughout the reaction. The best practice is to use a syringe pump to slowly add a solution of your γ-functionalized amine to a refluxing or heated suspension of the base in a large volume of solvent. This strategy, known as high-dilution, ensures the probability of one end of a molecule finding its other end (intramolecular) is much higher than it finding another molecule (intermolecular).

Question 3: My azetidine product seems to be degrading during purification. What are the best practices for isolating and purifying these strained rings?

Answer:

The ring strain that makes azetidines synthetically challenging also makes them susceptible to decomposition, particularly under acidic conditions or with certain nucleophiles.[3] Standard silica gel chromatography can be problematic.

Purification Strategies:

  • Deactivate Silica Gel: The acidic nature of standard silica gel can catalyze ring-opening. Before performing column chromatography, neutralize your silica gel by flushing the packed column with your eluent mixture containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites.

  • Use Alternative Stationary Phases: Alumina (neutral or basic) is often a better choice than silica gel for purifying amines.

  • Avoid Protic/Acidic Solvents: Ensure all solvents used during workup and purification are free of acid. A standard aqueous workup should involve a basic wash (e.g., with saturated NaHCO₃ or Na₂CO₃ solution) to ensure any acid catalysts or byproducts are removed.

  • Non-Chromatographic Methods: If the product is sufficiently volatile and thermally stable, distillation (especially under vacuum, e.g., Kugelrohr) can be an excellent purification method that avoids contact with stationary phases. Recrystallization is also a highly effective method if your product is a solid.

Frequently Asked Questions (FAQs)

This section covers broader concepts and foundational knowledge for azetidine synthesis.

Question 4: What are the most common and reliable strategies for synthesizing the azetidine ring?

Answer:

While numerous methods exist, a few have emerged as the most versatile and widely used.[4]

Synthesis StrategyDescriptionAdvantagesCommon Challenges
Intramolecular SN2 Cyclization The most common method. A γ-amino alcohol is converted to a γ-amino halide or sulfonate, which then undergoes base-mediated cyclization.[2]Highly versatile, many starting materials are available, stereochemistry can be controlled.Prone to polymerization and elimination side reactions.[2]
[2+2] Photocycloaddition Known as the aza-Paterno-Büchi reaction, this involves the photochemical cycloaddition of an imine and an alkene to form the azetidine ring directly.[1]Forms two bonds in one step, can create complex structures quickly.Often requires specialized photochemical equipment, regioselectivity can be an issue.
Ring Contraction Synthesis via the ring contraction of a substituted pyrrolidinone. For example, α-bromo N-sulfonylpyrrolidinones can contract to form α-acylated azetidines.[1]Provides access to functionalized azetidines that are difficult to make otherwise.Requires specifically substituted starting materials, mechanism can be complex.
Strain-Release Reactions Highly strained systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be opened by nucleophiles to generate functionalized azetidines in a controlled manner.[1]Excellent for creating 3,3-disubstituted azetidines, reactions are often rapid and high-yielding.Starting ABBs can be challenging to prepare and handle.
Question 5: How does the choice of the nitrogen protecting group influence the success of an azetidine synthesis?

Answer:

The N-protecting group has a profound electronic and steric influence on the reaction. It is not merely a placeholder but an active participant in the reaction's success.

  • Activation and Nucleophilicity: Electron-withdrawing groups like sulfonyls (tosyl, nosyl) are frequently used. They increase the acidity of the N-H proton, allowing for deprotonation with weaker bases (e.g., K₂CO₃). However, they also reduce the nucleophilicity of the nitrogen anion. This is a classic trade-off that must be optimized.

  • Stability: The protecting group must be stable to the reaction conditions for cyclization but removable afterward without destroying the sensitive azetidine ring. Tosyl (Ts) and nosyl (Ns) groups are robust but require harsh conditions for removal (e.g., dissolving metal reduction or specific nucleophiles for nosyl). Carbamates like Boc and Cbz are more labile but may not sufficiently activate the nitrogen for cyclization.

  • Directing Effects: In some modern transition-metal-catalyzed reactions, the protecting group can act as a directing group to facilitate C-H activation for ring formation.[1]

Question 6: What is the underlying mechanism for the most common azetidine synthesis?

Answer:

The most prevalent method is the intramolecular SN2 displacement. The process can be broken down into two key stages, typically starting from a commercially available γ-amino alcohol.

  • Activation of the Hydroxyl Group: The primary alcohol is a poor leaving group. It must be converted into an excellent one. This is usually done by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. This forms a stable sulfonate ester.

  • Base-Mediated Ring Closure: A base (often a carbonate or hydride) is added to deprotonate the nitrogen atom (if it's a secondary amine or protected primary amine). The resulting nitrogen anion acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonate leaving group and displacing it to form the four-membered ring.

G start γ-Amino Alcohol activated γ-Amino Tosylate start->activated step1_label 1. Activation (TsCl, Pyridine) anion Nitrogen Anion (Deprotonated) activated->anion Base step2_label 2. Cyclization (Base, e.g., K₂CO₃) product N-Protected Azetidine anion->product Intramolecular SN2

Caption: The two-stage mechanism for azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-amino-1-propanol

This protocol provides a representative example of the intramolecular cyclization strategy.

Part 1: Tosylation of 3-Amino-1-propanol

  • Reagents & Setup:

    • 3-Amino-1-propanol (1.0 eq)

    • Tosyl chloride (1.1 eq)

    • Pyridine (as solvent)

    • Round-bottom flask with a magnetic stir bar, under a nitrogen atmosphere.

  • Procedure:

    • Dissolve 3-amino-1-propanol in pyridine and cool the solution to 0 °C in an ice bath.

    • Slowly add tosyl chloride portion-wise, ensuring the temperature does not rise above 5 °C. The nitrogen atom will be tosylated first.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows consumption of the starting material. Note: This intermediate is the N-tosylated amino alcohol.

    • Cool the reaction back to 0 °C.

    • Slowly add a second equivalent of tosyl chloride (1.1 eq) to tosylate the hydroxyl group.

    • Allow the reaction to stir overnight at room temperature.

    • Quench the reaction by slowly pouring it into ice-cold 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(tosylamino)propyl tosylate.

Part 2: Intramolecular Cyclization

  • Reagents & Setup:

    • Crude 3-(tosylamino)propyl tosylate (1.0 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq), finely ground

    • Acetonitrile (solvent, for a final concentration of ~0.1 M)

    • Round-bottom flask with a reflux condenser and magnetic stir bar, under a nitrogen atmosphere.

  • Procedure:

    • To the flask, add the K₂CO₃ and acetonitrile. Heat the suspension to reflux (approx. 82 °C).

    • Dissolve the crude 3-(tosylamino)propyl tosylate in a minimal amount of acetonitrile.

    • Optional but recommended for low yields: Using a syringe pump, add the substrate solution to the refluxing K₂CO₃ suspension over 4-6 hours.

    • After the addition is complete, allow the reaction to reflux for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with additional acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography on neutralized silica gel to afford the final N-tosyl-azetidine.

References

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Parmar, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved January 26, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved January 26, 2026, from [Link]

  • Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Azetidines

Welcome to the technical support center for the analysis of substituted azetidines by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted azetidines by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the strained four-membered ring system of azetidines. Here, we will dissect common issues, provide practical troubleshooting strategies, and answer frequently asked questions to empower you to confidently elucidate the complex structures of your novel compounds.

Troubleshooting Guide: Navigating Common Spectral Complexities

This section addresses specific problems you may encounter during the NMR analysis of your substituted azetidine samples. Each issue is followed by a discussion of potential causes and a step-by-step guide to its resolution.

Q1: My ¹H NMR spectrum exhibits broad, distorted, or poorly resolved peaks. What's going on and how can I fix it?

Poor peak shape can obscure crucial information about your molecule's structure. The underlying cause often relates to either sample preparation or instrument parameters.

Possible Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field is a common culprit for distorted peaks.

    • Solution: Always re-shim the instrument before acquiring your spectrum. If the problem persists across multiple samples, the spectrometer may require servicing.[1]

  • Insoluble Material: Undissolved particles in your sample will disrupt the magnetic field homogeneity, leading to peak broadening.

    • Solution: Ensure your sample is fully dissolved. If you observe any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[1]

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, which in turn cause peak broadening.

    • Solution: Dilute your sample. If your sample is mass-limited, consider using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) to maintain a sufficient concentration for detection while minimizing viscosity effects.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Purify your sample meticulously. If you suspect metal contamination from a preceding reaction step (e.g., a catalyst), consider treating your sample with a metal scavenger or performing an additional purification step.

Q2: The proton signals for my azetidine ring are overlapping, making them impossible to interpret. How can I resolve these signals?

Signal overlap is one of the most frequent challenges in the NMR of substituted azetidines, where the ring protons often have similar chemical environments.[1][3]

Step-by-Step Resolution Strategy:

  • Optimize 1D Acquisition:

    • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion will often resolve overlapping multiplets.

    • Solvent Effects: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in your proton signals, potentially resolving the overlap.

  • Leverage 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlapped signals.[2][4]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. Even if two signals are overlapped in the 1D spectrum, their cross-peaks in the COSY spectrum can reveal their coupling partners, aiding in their assignment.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Since ¹³C spectra are generally better dispersed than ¹H spectra, HSQC can effectively separate the signals of protons attached to different carbons, even if the proton chemical shifts are nearly identical.[2][5]

Q3: I am struggling to determine the stereochemistry (cis/trans) of the substituents on my azetidine ring. Which NMR parameters are most informative?

The relative stereochemistry of substituents on the azetidine ring is a critical aspect of its characterization. This information is encoded in the vicinal coupling constants (³J) between the ring protons.

Key Principles and Methodology:

  • Dihedral Angle Dependence: The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For azetidines, this translates to distinct coupling constants for cis and trans isomers.

  • Typical Coupling Constants:

    • A larger ³J value (typically > 7 Hz) is indicative of a cis relationship between the protons.

    • A smaller ³J value (typically < 5 Hz) suggests a trans relationship.

Data Presentation: Key Coupling Constants for Stereochemistry Determination

Stereochemical RelationshipTypical ³J Value (Hz)Dihedral Angle
cis (H-C3 – C4-H)> 7Small
trans (H-C3 – C4-H)< 5Large

Note: These values are approximate and can be influenced by the specific substituents and ring conformation. It is always advisable to compare a pair of synthesized diastereomers to confirm the assignments.

Q4: The methylene (CH₂) protons on a substituent adjacent to a chiral center on the azetidine ring appear as a complex multiplet, not a simple quartet or triplet. Why is this and how do I analyze it?

This phenomenon arises from the concept of diastereotopicity .

Explanation:

  • When a CH₂ group is located near a chiral center, the two protons of that methylene group are in chemically non-equivalent environments.[6] They are considered diastereotopic.

  • Because they are non-equivalent, they will have different chemical shifts and will couple to each other (geminal coupling, ²J) and to any adjacent protons. This results in a more complex splitting pattern than would be expected for equivalent methylene protons.

Analytical Approach using 2D NMR:

  • COSY: A COSY spectrum will show the correlation between the diastereotopic protons and any vicinal protons, helping to identify the spin system.

  • HSQC: An HSQC spectrum will confirm that both of these non-equivalent proton signals correspond to the same carbon atom.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can be used to confirm the connectivity of the CH₂ group to the rest of the molecule by showing correlations to carbons two or three bonds away.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the NMR spectroscopy of substituted azetidines.

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the azetidine ring?

The electronic environment of the azetidine ring is heavily influenced by ring strain and the nature of its substituents. However, some general ranges can be provided as a starting point for spectral assignment.

Data Presentation: Typical Chemical Shifts for a Substituted Azetidine Core

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2 (CH₂)3.5 - 4.535 - 60Highly dependent on the substituent on the nitrogen.
C3 (CH₂)2.0 - 3.520 - 40Often a complex multiplet due to coupling with protons on C2 and C4.
C4 (CH₂)3.5 - 4.535 - 60Similar to C2, its chemical shift is influenced by N-substituents.
N-H1.0 - 4.0-If unsubstituted, the N-H proton is often broad and its chemical shift is highly solvent-dependent.

Note: These are general ranges. Electron-withdrawing groups will shift signals downfield (to higher ppm), while electron-donating groups will cause an upfield shift (to lower ppm).[7]

Q2: How do I systematically approach the complete structure elucidation of a novel substituted azetidine using NMR?

A logical and systematic workflow is crucial for efficiently and accurately determining the structure of a complex molecule.[1] A combination of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.[5]

Recommended Experimental Workflow:

  • ¹H NMR: Acquire a standard 1D proton spectrum. This provides initial information on the number of different proton environments, their integration (relative number of protons), and splitting patterns.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments in the molecule.[8]

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Use this experiment to establish proton-proton coupling networks and piece together molecular fragments.[1][5]

  • HSQC: Correlate each proton to its directly attached carbon, providing definitive C-H connectivities.[5]

  • HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the molecular fragments identified from the COSY spectrum and for identifying quaternary carbons.[1][5]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, which can be invaluable for confirming stereochemistry and assigning the structure of complex diastereomers.

Visualizing the Workflow:

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR C13 ¹³C NMR H1->C13 DEPT DEPT C13->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Final_Structure Final Structure HMBC->Final_Structure NOESY->Final_Structure

Caption: A typical experimental workflow for NMR-based structure elucidation.

Q3: Can I distinguish between enantiomers of a chiral azetidine using NMR?

Standard NMR spectroscopy cannot differentiate between enantiomers because they are chemically equivalent in an achiral environment. However, it is possible to distinguish them by converting them into diastereomers.

Methods for Enantiomeric Discrimination:

  • Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a chiral, enantiomerically pure reagent (e.g., Mosher's acid) will produce a mixture of diastereomers. These diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for their differentiation and quantification.[9]

  • Chiral Solvating Agents: In some cases, dissolving the enantiomeric mixture in a chiral solvent can induce small, but measurable, differences in the chemical shifts of the enantiomers.[10]

Visualizing Key Concepts

A deeper understanding of the NMR spectra of azetidines requires visualizing the relationships between atoms and the flow of experimental analysis.

Common J-Coupling Pathways in an Azetidine Ring

Caption: A diagram illustrating common one-bond, two-bond (geminal), and three-bond (vicinal) J-coupling pathways in an azetidine ring.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem.
  • How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. Available from: [Link]

  • Signal Overlap in NMR Spectroscopy - YouTube. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available from: [Link]

  • Interpreting NMR Spectra 1 - YouTube. Available from: [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. Available from: [Link]

  • Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone - Der Pharma Chemica. Available from: [Link]

  • How might one distinguish between two acyclic diastereomers other than by X-ray diffraction? - Chemistry Stack Exchange. Available from: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available from: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available from: [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society. Available from: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available from: [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available from: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. Available from: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC. Available from: [Link]

  • Video: ¹H NMR: Interpreting Distorted and Overlapping Signals - JoVE. Available from: [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - Greenwich Academic Literature Archive (GALA). Available from: [Link]

  • Can NMR be used to separate enantiomers or diastereomers? : r/Mcat - Reddit. Available from: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Available from: [Link]

  • HNMR Practice Problems with Step-by-Step Solutions - YouTube. Available from: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available from: [Link]

  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. Available from: [Link]

  • coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Available from: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of 1-(4-Aminophenyl)azetidin-3-ol in Solution

Welcome to the technical support center for 1-(4-Aminophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Aminophenyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues you may encounter when working with this molecule in solution. As a bifunctional compound possessing both a nucleophilic aromatic amine and a strained azetidine ring, its stability is a critical parameter for reproducible experimental outcomes. This document synthesizes established chemical principles of related functional groups to offer predictive insights and practical solutions.

I. Understanding the Core Stability Challenges

The structure of 1-(4-Aminophenyl)azetidin-3-ol presents two primary points of vulnerability to degradation in solution: the aniline moiety and the azetidine ring .

  • Aniline Moiety: The primary aromatic amine is susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2] This can lead to the formation of colored impurities and a decrease in the purity of your sample.[3]

  • Azetidine Ring: While more stable than a three-membered aziridine ring, the four-membered azetidine ring is still strained and can undergo ring-opening reactions, particularly under acidic or nucleophilic conditions.[4][5] Hydrolysis is a potential degradation pathway for the azetidine ring.[6][7]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might face during your experiments, providing explanations and actionable solutions.

Issue 1: My solution of 1-(4-Aminophenyl)azetidin-3-ol is turning yellow/brown.
  • Probable Cause: This discoloration is a classic indicator of the oxidation of the aniline moiety.[3] Aromatic amines can oxidize to form highly conjugated, colored polymeric species. This process can be initiated by atmospheric oxygen and accelerated by light and trace metal contaminants.

  • Immediate Actions:

    • Protect your solution from light by using amber vials or wrapping your container in aluminum foil.[3]

    • If possible, degas your solvent before preparing the solution to remove dissolved oxygen.

    • Store the solution at a lower temperature (2-8°C or -20°C) to slow down the reaction rate.[3][8]

  • Preventative Measures:

    • Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, consider using an antioxidant, such as sodium metabisulfite or ascorbic acid, at a low concentration (e.g., 0.01-0.1%).

    • Inert Atmosphere: When preparing and storing solutions, purge the headspace of the vial with an inert gas like argon or nitrogen.[9]

    • pH Control: Maintain a neutral to slightly basic pH if your experimental conditions allow, as acidic conditions can sometimes promote the oxidation of anilines. However, be mindful that highly basic conditions can promote other degradation pathways.

Issue 2: HPLC analysis shows a loss of the main peak and the appearance of new, more polar peaks over time.
  • Probable Cause: The appearance of more polar species suggests a degradation process that introduces hydrophilic functional groups. This is characteristic of the hydrolysis or ring-opening of the azetidine ring, which would expose an amine and an alcohol.[4]

  • Troubleshooting Steps:

    • Analyze your solvent: Is it aqueous? Does it contain acidic or basic additives? Acidic conditions can catalyze the hydrolysis of the azetidine ring.[10]

    • LC-MS Analysis: If available, use LC-MS to determine the mass of the new peaks. A mass increase corresponding to the addition of a water molecule would strongly suggest hydrolysis.

    • Temperature Effects: Is the solution being stored at an elevated temperature? Hydrolysis rates are generally temperature-dependent.

  • Solutions and Prevention:

    • pH Management: Buffer your solution to a neutral pH (around 7.0-7.5) if compatible with your experiment. Avoid strongly acidic or basic conditions.

    • Aprotic Solvents: If your experimental design permits, consider using aprotic solvents like DMSO or DMF for stock solutions, which are then diluted into your aqueous experimental medium just before use.

    • Storage Conditions: Store aqueous solutions frozen (-20°C or -80°C) to minimize hydrolytic degradation.[8] For day-to-day use, fresh dilutions from a frozen stock are recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 1-(4-Aminophenyl)azetidin-3-ol?

For optimal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -80°C under an inert atmosphere.[8]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of 1-(4-Aminophenyl)azetidin-3-ol in aqueous solutions is expected to be pH-dependent.

  • Acidic pH (<5): Increased risk of azetidine ring protonation and subsequent hydrolytic cleavage.[4][10]

  • Neutral pH (6-8): Generally the most stable range, balancing the risks of ring hydrolysis and aniline oxidation.

  • Basic pH (>8): While potentially slowing acid-catalyzed hydrolysis, strong basic conditions might promote base-catalyzed degradation pathways and won't prevent oxidation.

Q3: Is this compound sensitive to light?

Yes, due to the presence of the aromatic amine, the compound is likely to be photosensitive.[3] Aromatic amines can absorb UV light, leading to the formation of reactive species that can degrade the molecule.[11] It is crucial to protect solutions from light during storage and, if possible, during experimental procedures.[12]

Q4: What are the likely degradation products I should look for?

Based on the structure, two primary degradation pathways are plausible:

  • Oxidation of the Aniline Moiety: This can lead to a variety of products, including quinone-like structures and polymeric materials. These are often colored and may be difficult to characterize fully.[1][13]

  • Hydrolysis of the Azetidine Ring: This would result in the formation of 1-amino-3-((4-aminophenyl)amino)propan-2-ol.

IV. Experimental Protocols

Protocol 1: Recommended Handling and Solution Preparation
  • Weighing: Handle the solid compound in a controlled environment with low humidity.

  • Solvent Preparation: Use fresh, high-purity solvents. For aqueous buffers, prepare them with purified water and filter through a 0.22 µm filter. Degas aqueous solvents by sparging with nitrogen or argon for 15-20 minutes.

  • Dissolution: For a stock solution, dissolve the compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM).

  • Storage: Aliquot the stock solution into amber, screw-cap vials. Purge the headspace with an inert gas before sealing. Store at -80°C.[8]

  • Working Solutions: Thaw a single aliquot of the stock solution and dilute it into your experimental buffer immediately before use. Do not re-freeze and re-use diluted aqueous solutions.

Protocol 2: Basic Stability Assessment by HPLC

This protocol outlines a forced degradation study to understand the stability of your compound under various stress conditions.[14][15][16]

  • Preparation: Prepare a 1 mg/mL solution of 1-(4-Aminophenyl)azetidin-3-ol in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[12] Keep a control sample wrapped in foil.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the chromatograms at a relevant UV wavelength (e.g., 240-250 nm).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

V. Data Presentation and Visualization

Table 1: Predicted Stability Profile of 1-(4-Aminophenyl)azetidin-3-ol in Solution
ConditionStressorPredicted Primary Degradation PathwayExpected OutcomeMitigation Strategy
Aqueous Buffer Acidic pH (<5)Azetidine Ring HydrolysisLoss of parent compound, formation of polar degradantsBuffer to neutral pH
Aqueous Buffer Basic pH (>8)Potential base-catalyzed degradationCompound lossBuffer to neutral pH
Any Solution Light ExposureOxidation of Aniline MoietyDiscoloration (yellow/brown), loss of purityUse amber vials, protect from light
Any Solution Air (Oxygen)Oxidation of Aniline MoietyDiscoloration, formation of oxidative adductsDegas solvents, use inert atmosphere
Any Solution Elevated Temp.Increased rate of all degradation pathwaysAccelerated loss of compoundStore at low temperatures (-20°C to -80°C)
Diagram 1: Potential Degradation Pathways

G cluster_main 1-(4-Aminophenyl)azetidin-3-ol cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A 1-(4-Aminophenyl)azetidin-3-ol B Quinone-imine Intermediates A->B [O], hv, O2 D Azetidinium Ion Intermediate A->D H+, H2O C Colored Polymeric Products B->C Polymerization E 1-amino-3-((4-aminophenyl)amino)propan-2-ol D->E Nucleophilic Attack by H2O

Caption: Potential degradation pathways for 1-(4-Aminophenyl)azetidin-3-ol.

Diagram 2: Troubleshooting Workflow for Solution Instability

G Start Instability Observed (e.g., color change, new peaks) Q1 Is the solution discolored (yellow/brown)? Start->Q1 A1_Yes Likely Oxidation Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Sol_Ox Implement Protective Measures: - Use amber vials - Degas solvents - Store under inert gas - Lower temperature A1_Yes->Sol_Ox Q2 Are new polar peaks observed in HPLC? A1_No->Q2 A2_Yes Likely Hydrolysis/ Ring Opening Q2->A2_Yes Yes A2_No Consider other degradation (e.g., reaction with excipients) Q2->A2_No No Sol_Hyd Control pH and Water Content: - Buffer to neutral pH - Use aprotic stock solvents - Store frozen A2_Yes->Sol_Hyd

Caption: A logical workflow for troubleshooting stability issues.

VI. References

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. ACS Publications. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC - PubMed Central. [Link]

  • 1-(pyrimidin-4-yl)azetidin-3-amine hydrochloride | CAS 1384430-84-5. American Elements. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). NIH. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Dovepress. [Link]

  • Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Request PDF. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

  • Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. PMC - NIH. [Link]

  • Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation. [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

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Troubleshooting

Technical Support Center: Navigating the Labyrinth of Azetidine Synthesis Purification

Azetidine Technical Support Welcome to the dedicated resource for researchers, scientists, and drug development professionals grappling with the intricacies of azetidine synthesis and purification. This guide, structured...

Author: BenchChem Technical Support Team. Date: February 2026

Azetidine Technical Support

Welcome to the dedicated resource for researchers, scientists, and drug development professionals grappling with the intricacies of azetidine synthesis and purification. This guide, structured in a responsive question-and-answer format, is designed to provide actionable solutions to common and stubborn impurity challenges encountered in the laboratory. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested protocols to empower you to achieve the highest purity for your target azetidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of "stubborn" impurities in azetidine syntheses?

A1: Stubborn impurities in azetidine syntheses are those that prove difficult to remove using standard purification techniques. These often share similar physicochemical properties with the desired product. The most frequently encountered classes include:

  • Unreacted Starting Materials and Reagents: Particularly in cases of incomplete reactions, starting materials such as substituted 1,3-amino alcohols or haloamines can be challenging to separate from the final product due to similar polarities.

  • Ring-Opened Byproducts: The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic attack, especially under acidic or heated conditions.[1] This can lead to the formation of isomeric or polymeric impurities that are often difficult to separate.

  • Diastereomers: In the synthesis of substituted azetidines, the formation of diastereomers is a common challenge. These stereoisomers often have very similar polarities, making their separation by standard chromatography difficult.

  • Oligomeric and Polymeric Byproducts: Under certain conditions, particularly with reactive N-H azetidines, self-condensation or polymerization can occur, leading to higher molecular weight impurities.[2]

  • Residual Protecting Groups and Related Byproducts: Incomplete deprotection or side reactions involving protecting groups (e.g., tosyl, Boc) can introduce persistent impurities. For instance, removal of a tosyl group can sometimes be challenging under mild conditions.

Troubleshooting Guides: From Problem to Purified Product

This section provides in-depth troubleshooting for specific purification challenges, complete with mechanistic insights and detailed protocols.

Challenge 1: My final azetidine product is contaminated with a highly polar, UV-active impurity that I suspect is a ring-opened byproduct.

A. Mechanistic Insight: The Perils of Ring Strain

The four-membered azetidine ring is thermodynamically strained and kinetically susceptible to ring-opening.[1] This process is often catalyzed by acid, which protonates the ring nitrogen, making the carbon atoms more electrophilic and prone to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols, or even the counter-ion of the acid).

RingOpening Azetidine N-Protected Azetidine Protonation Protonated Azetidinium Ion Azetidine->Protonation H⁺ RingOpened Ring-Opened Impurity Protonation->RingOpened Nucleophilic Attack Nucleophile Nu-H (e.g., H₂O, ROH) Nucleophile->RingOpened

Caption: Acid-catalyzed ring-opening of an azetidine.

B. Troubleshooting and Purification Protocol: Acid-Base Extraction

For basic azetidines, an acid-base extraction can be a highly effective method to separate the desired product from neutral or acidic impurities, including some ring-opened byproducts.

Step-by-Step Protocol: Acid-Base Extraction for Azetidine Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic azetidine will be protonated and partition into the aqueous layer, leaving less basic impurities in the organic layer.

  • Separation: Carefully separate the aqueous layer containing the protonated azetidine salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This will deprotonate the azetidinium salt, regenerating the free base.

  • Re-extraction: Extract the aqueous layer multiple times with a fresh organic solvent to recover the purified azetidine.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified azetidine.

Impurity Type Typical Purity Before Expected Purity After
Neutral/Acidic Byproducts80-90%>98%

C. Alternative Strategy: Supercritical Fluid Chromatography (SFC)

For thermally labile or highly polar compounds where traditional HPLC may be challenging, SFC offers a powerful alternative. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption.

Challenge 2: I'm struggling to remove residual palladium catalyst from a Suzuki or Buchwald-Hartwig coupling reaction used in my azetidine synthesis.

A. The Challenge of Residual Metals

Palladium catalysts are widely used for C-C and C-N bond formation in the synthesis of functionalized azetidines. However, residual palladium in the final product is a major concern, especially in pharmaceutical applications, due to its toxicity.

B. Purification Protocol: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution. For palladium removal, thiol- or amine-functionalized resins are particularly effective.

Step-by-Step Protocol: Palladium Scavenging

  • Solvent Selection: Ensure your purified azetidine is dissolved in a solvent in which it is stable and that is compatible with the scavenger resin (e.g., THF, DCM, or ethyl acetate).

  • Resin Addition: Add the appropriate scavenger resin (e.g., SiliaMetS Thiol or a similar product) to the solution. The amount of resin will depend on the estimated amount of residual palladium and the resin's loading capacity. A typical starting point is 5-10 equivalents of scavenging groups relative to the theoretical amount of palladium.

  • Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the progress by taking small aliquots and analyzing for palladium content (e.g., by ICP-MS).

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product. Combine the filtrate and washes, and concentrate under reduced pressure.

Impurity Typical Level Before Expected Level After
Residual Palladium100-1000 ppm<10 ppm
Challenge 3: My N-Boc protected azetidine is contaminated with what appears to be a dimer or oligomer.

A. Mechanistic Insight: Dimerization Pathways

Dimerization can occur through several mechanisms, often initiated by trace impurities or reaction conditions. For N-Boc protected azetidines, dimerization can be less common but may still occur, for instance, through reactions involving the Boc group itself under certain conditions or if there are other reactive sites on the molecule. A more common issue is the dimerization of N-H azetidines.

Dimerization Azetidine1 N-H Azetidine Dimer Dimer Azetidine1->Dimer Nucleophilic Attack Azetidine2 N-H Azetidine Azetidine2->Dimer

Caption: A simplified representation of azetidine dimerization.

B. Purification Strategy: Flash Chromatography with Modified Stationary Phases

When dealing with impurities that have very similar polarity to the product, such as dimers or oligomers, standard silica gel chromatography may not provide adequate separation.

Step-by-Step Protocol: Optimized Flash Chromatography

  • Stationary Phase Selection: Consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel, to minimize on-column degradation.

  • Mobile Phase Optimization: Systematically screen a range of solvent systems using thin-layer chromatography (TLC). For N-Boc protected azetidines, gradients of ethyl acetate in hexanes or dichloromethane/methanol are common starting points. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution for basic compounds on silica gel.[3]

  • Column Packing and Loading: Ensure the column is packed properly to avoid channeling. Load the crude product onto the column in a minimal amount of solvent.

  • Gradient Elution: Employ a shallow gradient of the more polar solvent to carefully elute the components.

  • Fraction Analysis: Collect small fractions and analyze them by TLC or LC-MS to identify the pure product fractions.

References

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic Preparations and Procedures International, 38(5), 427-488. Available at: [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition, 43(1), 46-58. Available at: [Link]

  • Brandt, J. C., & Wirth, T. (2012). Supported reagents and scavengers in organic synthesis. Chemistry–A European Journal, 18(32), 9764-9784. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Available at: [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available at: [Link]

  • Goethals, E. J., Schacht, E., & De Poortere, M. (1974). The polymerization of azetidines and azetidine derivatives. Die Makromolekulare Chemie, 175(3), 823-832. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of Azetidine Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their azetidine synthesis protocols from the b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their azetidine synthesis protocols from the bench to larger-scale production. The inherent ring strain of the four-membered azetidine core, while synthetically useful, presents unique challenges during scale-up.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these complexities with confidence and ensure the safe, efficient, and robust synthesis of your target azetidine-containing molecules.

Section 1: Frequently Asked Questions (FAQs) on Azetidine Synthesis Scale-Up

This section addresses common questions encountered when scaling up azetidine synthesis, providing concise answers and directing you to more detailed information within this guide.

Q1: My intramolecular cyclization for azetidine formation is significantly slower and gives lower yields at a larger scale. What are the likely causes?

A1: This is a common issue often attributed to challenges in maintaining optimal reaction conditions at scale. Key factors to investigate include:

  • Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized concentration gradients and "hot spots," affecting reaction kinetics and promoting side reactions.

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to efficiently remove or add heat. This can lead to poor temperature control, impacting reaction rates and selectivity.

  • Slow Reagent Addition: On a larger scale, the rate of reagent addition becomes a critical parameter. For highly reactive reagents, slow and controlled addition is necessary to manage exotherms and prevent the accumulation of unreacted starting materials.

Q2: I am observing the formation of new, unexpected impurities in my scaled-up azetidine synthesis. How can I identify and control them?

A2: Impurity profiling is a critical aspect of process development and is essential for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[4][5][][7] The emergence of new impurities at scale can be due to:

  • Longer Reaction Times: Extended reaction times at elevated temperatures can lead to the degradation of starting materials, intermediates, or the final product.

  • Localized Overheating: As mentioned in A1, poor heat transfer can create hot spots where thermal degradation pathways become significant.

  • Changes in Work-up Procedures: Modifications to the work-up and isolation procedures for larger batches can introduce new impurities or fail to remove existing ones effectively.

A systematic approach to impurity management involves identifying the source of each impurity and optimizing the process to minimize its formation.[5][]

Q3: Column chromatography is no longer a viable purification method for my multi-kilogram batches of azetidine product. What are the recommended scalable purification strategies?

A3: Transitioning away from chromatography is a key consideration for industrial-scale synthesis. Scalable alternatives for purifying azetidines, which are often polar compounds, include:

  • Crystallization: This is the preferred method for purifying solid APIs at scale.[4][8] Developing a robust crystallization process can provide high-purity material in a cost-effective and scalable manner. For azetidine salts, such as hydrochlorides, crystallization is a particularly effective technique.[9][10][11]

  • Distillation: For volatile azetidine intermediates or products, vacuum distillation can be a highly effective purification method. Techniques like Kugelrohr distillation can be employed for larger lab-scale purifications to remove non-volatile impurities.

  • Extraction: Liquid-liquid extraction is a fundamental work-up technique that can be optimized for scale. Understanding the partitioning behavior of your product and impurities in different solvent systems is crucial. For polar amine products, pH adjustment during extraction is a powerful tool for separation.

Q4: My azetidine-containing compound is showing signs of degradation during work-up and storage. What could be the cause and how can I improve its stability?

A4: The ring strain in azetidines can make them susceptible to decomposition, particularly under acidic conditions.[3] An acid-mediated intramolecular ring-opening decomposition has been reported for certain N-substituted azetidines, where a pendant nucleophilic group attacks the strained ring.[3] To mitigate this:

  • Avoid Strong Acids: If possible, use milder conditions for deprotection and work-up steps.

  • Control pH: Carefully control the pH during extractions and other aqueous work-up procedures.

  • Structural Modification: In some cases, strategic modification of the molecular structure can reduce the propensity for intramolecular decomposition.[3]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during the scale-up of your azetidine synthesis.

Troubleshooting Low Yield in Intramolecular Cyclization
Symptom Potential Cause Troubleshooting Steps & Rationale
Reaction stalls or proceeds slowly at scale Insufficient Mixing/Mass Transfer - Increase Agitation Speed: Ensure the reactor is equipped with an appropriate impeller design and that the agitation speed is sufficient to maintain a homogeneous mixture. - Optimize Baffling: Proper baffling in the reactor is crucial to prevent vortexing and improve mixing efficiency.
Poor Temperature Control - Jacket Temperature Control: Ensure the reactor jacket temperature is accurately controlled and responsive to the process needs. - Consider a different solvent: A solvent with a higher boiling point may allow for a wider operating temperature range, but a thorough safety assessment is required.
Incorrect Base Stoichiometry or Addition Rate - Verify Base Purity and Stoichiometry: Ensure the base is of suitable quality and used in the correct molar ratio. - Controlled Addition: For strong bases, a slow, controlled addition is critical to prevent localized high concentrations that can lead to side reactions.
Increased formation of oligomeric byproducts High Concentration of Starting Material - "High Dilution" Principle: While counterintuitive for scale-up, for some intramolecular reactions, maintaining a low concentration of the starting material is key to favoring the desired cyclization over intermolecular side reactions. This can be achieved through slow addition of the substrate to the reaction mixture.
Formation of Elimination Byproducts Harsh Reaction Conditions - Lower Reaction Temperature: If the desired cyclization can occur at a lower temperature, this can often suppress competing elimination pathways. - Screen Different Bases: A less hindered or weaker base may favor the desired nucleophilic substitution over elimination.
Troubleshooting Impurity Formation
Impurity Type Potential Source Mitigation Strategy
Starting Material-Related Impurities Contaminants in raw materials.[]- Source High-Purity Starting Materials: Work with reputable suppliers and obtain certificates of analysis for all raw materials. - Purify Starting Materials: If necessary, purify critical starting materials before use in the large-scale synthesis.
Process-Related Impurities (Byproducts, Intermediates) Side reactions, incomplete conversion, or degradation.[4][]- Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to minimize the formation of byproducts. - Implement In-Process Controls (IPCs): Use techniques like HPLC or UPLC to monitor the reaction progress and ensure complete conversion of starting materials and intermediates.
Degradation Products Instability of the product under reaction, work-up, or storage conditions.[3][]- Perform Forced Degradation Studies: Intentionally expose the API to harsh conditions (acid, base, heat, light, oxidation) to identify potential degradation pathways and products. - Develop Stabilizing Formulations: For the final API, consider the use of antioxidants or storage under an inert atmosphere if oxidative degradation is a concern.
Residual Solvents Incomplete removal of solvents used in the synthesis or purification.[4]- Optimize Drying Conditions: Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature) to reduce residual solvents to acceptable levels as defined by ICH guidelines. - Solvent Selection: Where possible, choose solvents with higher volatility for easier removal.

Section 3: Scalable Protocols & Methodologies

This section provides detailed, step-by-step protocols for key stages of a scalable azetidine synthesis campaign, emphasizing safety and robustness.

Protocol 1: Kilogram-Scale Synthesis of an N-Aroyl Azetidine

This protocol is adapted from a reported industrial synthesis and highlights key considerations for handling reactive intermediates at scale.[1]

Objective: To synthesize N-(5-chloropyrazin-2-yl)carbonylazetidine on a multi-kilogram scale.

Materials:

  • Azetidine hydrochloride

  • Potassium carbonate (K₂CO₃), granular

  • Toluene

  • 5-Chloropyrazine-2-carbonyl chloride

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Filter reactor or centrifuge

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the jacketed reactor with toluene and azetidine hydrochloride. Begin agitation to create a slurry.

  • Free-Basing of Azetidine:

    • Rationale: Azetidine is often supplied as its hydrochloride salt for stability. The free amine is a more potent nucleophile but can be volatile and reactive. This in-situ generation and immediate consumption is a common strategy in large-scale synthesis to handle such reagents safely.

    • Slowly add a solution of potassium carbonate in water to the reactor over 1-2 hours, maintaining the temperature below 25 °C. The slow addition is crucial to control the effervescence from the release of CO₂.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux and collect the water in a Dean-Stark trap. Continue until no more water is collected. This step ensures that the subsequent acylation reaction is not compromised by the presence of water.

  • Acylation:

    • Cool the reaction mixture to 0-5 °C.

    • Rationale: The acylation of amines is often highly exothermic. Slow addition of the acid chloride at a low temperature is a critical safety measure to prevent a runaway reaction and minimize the formation of impurities.

    • Slowly add a solution of 5-chloropyrazine-2-carbonyl chloride in toluene to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC until the consumption of the acid chloride is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture and quench by the slow addition of water.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Concentrate the organic layer under reduced pressure.

    • The crude product can then be purified by crystallization from a suitable solvent system (e.g., toluene/heptane).

  • Drying: Dry the purified product in a vacuum oven at a temperature that will not cause degradation until a constant weight is achieved.

Protocol 2: Palladium Catalyst Removal using Scavenger Resins

For azetidine syntheses employing palladium-catalyzed cross-coupling reactions, efficient removal of the metal catalyst is a regulatory requirement for APIs.[12][13]

Objective: To reduce the residual palladium content in a solution of an azetidine-containing product to <10 ppm.

Procedure:

  • Scavenger Selection: On a small scale, screen a variety of scavenger resins (e.g., thiol-based, amine-based) to identify the most effective one for your specific palladium catalyst and product.

  • Treatment:

    • Dissolve the crude product in a suitable solvent.

    • Add the selected scavenger resin (typically 5-10 wt% relative to the product).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.

  • Removal and Analysis:

    • Filter the mixture to remove the scavenger resin.

    • Wash the resin with fresh solvent.

    • Combine the filtrate and washes.

    • Analyze the palladium content in the solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Repeat if Necessary: If the palladium levels are still above the desired limit, a second treatment with fresh scavenger resin may be necessary.

Section 4: Process Safety Considerations

The synthesis of strained heterocycles like azetidines requires a robust approach to process safety management.[14][15][16] A thorough understanding of the thermal hazards associated with your specific reaction is paramount to prevent runaway reactions and ensure safe operation at scale.[17]

Thermal Hazard Analysis Workflow

The following diagram illustrates a typical workflow for assessing the thermal hazards of an azetidine synthesis process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Investigation cluster_2 Phase 3: Scale-Up & Mitigation A Literature Review & Hazard Identification B Differential Scanning Calorimetry (DSC) A->B Identify potential exotherms C Adiabatic Reaction Calorimetry (ARC) B->C If significant exotherm detected D Reaction Calorimetry (RC1) B->D Quantify heat of reaction E Define Safe Operating Limits C->E Determine TMRad and SADT D->E Determine heat flow and required cooling capacity F Develop Emergency Shutdown Procedures E->F G Implement Engineering Controls E->G

Caption: A workflow for thermal hazard analysis in azetidine synthesis.

Key Safety Considerations for Azetidine Ring Closure:
  • Exothermicity: Intramolecular cyclizations to form strained rings are often exothermic. The heat of reaction should be quantified using reaction calorimetry to ensure that the cooling capacity of the large-scale reactor is sufficient to control the reaction temperature.

  • Thermal Stability of Reactants and Products: The thermal stability of all starting materials, intermediates, and the final product should be assessed using techniques like DSC or TGA. This is particularly important for compounds containing energetic functional groups.

  • Gas Evolution: Some ring-closing reactions may generate gaseous byproducts. The rate of gas evolution must be understood to ensure that the reactor's pressure relief system is adequately sized.

  • Reagent Handling: Many reagents used in azetidine synthesis, such as strong bases (e.g., NaH, n-BuLi) and activating agents (e.g., MsCl, TsCl), are hazardous. Develop and strictly follow standard operating procedures (SOPs) for the safe handling and charging of these materials at scale.

Section 5: Visualization of Key Workflows

Visual aids can simplify complex decision-making processes. The following diagrams illustrate logical workflows for troubleshooting common scale-up challenges.

Decision Tree for Troubleshooting Low Yield

G A Low Yield in Scaled-Up Azetidine Synthesis B Is the reaction going to completion? (Check IPCs) A->B C Yes B->C Yes D No B->D No E Significant byproduct formation observed? C->E J Investigate raw material quality and reagent stoichiometry D->J K Investigate mixing and heat transfer efficiency D->K F Yes E->F Yes G No E->G No I Optimize reaction conditions (temp, conc., catalyst loading) F->I H Investigate work-up and isolation losses G->H

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Spectroscopic Characterization of 1-(4-Aminophenyl)azetidin-3-ol by ¹H and ¹³C NMR

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Small heterocyclic scaffolds, such as the azetidine ring system,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Small heterocyclic scaffolds, such as the azetidine ring system, are of particular interest due to their unique conformational properties and their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of the characterization of 1-(4-Aminophenyl)azetidin-3-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized with alternative analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for definitive structural verification.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a molecule such as 1-(4-Aminophenyl)azetidin-3-ol, NMR is indispensable for confirming the precise arrangement of the substituted aminophenyl group on the azetidine ring and the position of the hydroxyl group.

The choice of NMR as the primary characterization method is underpinned by its non-destructive nature and the wealth of information it provides. While other techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer complementary data on molecular weight and functional groups, respectively, they lack the atom-specific resolution of NMR.

Predicted ¹H NMR Spectral Characteristics of 1-(4-Aminophenyl)azetidin-3-ol

The ¹H NMR spectrum of 1-(4-Aminophenyl)azetidin-3-ol is anticipated to exhibit distinct signals corresponding to the protons of the azetidine ring and the aminophenyl moiety. The exact chemical shifts are influenced by the solvent used for analysis, with deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) being common choices.[1][2] For the purpose of this guide, we will predict the spectrum in DMSO-d₆, a solvent capable of solubilizing the polar analyte and exchanging with the hydroxyl and amine protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-(4-Aminophenyl)azetidin-3-ol in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-3 (CH-OH)~4.5 - 4.7quintetJ ≈ 6-7 HzThe methine proton on the carbon bearing the hydroxyl group is expected to be shifted downfield. It will couple with the four adjacent methylene protons on C2 and C4.
H-2, H-4 (CH₂)~3.8 - 4.0tripletJ ≈ 7-8 HzThese methylene protons are adjacent to the nitrogen atom and are expected to be deshielded. They will appear as a triplet due to coupling with the two equivalent protons on the other methylene group of the azetidine ring.
H-2', H-6' (Aromatic CH)~6.5 - 6.7doubletJ ≈ 8-9 HzThese aromatic protons are ortho to the amino group and are expected to be shielded, appearing upfield.
H-3', H-5' (Aromatic CH)~6.8 - 7.0doubletJ ≈ 8-9 HzThese aromatic protons are meta to the amino group.
-NH₂~5.0 - 5.5broad singlet-The chemical shift of the amine protons is highly dependent on concentration and temperature. The signal is often broad due to quadrupole broadening and exchange.
-OH~4.8 - 5.2singlet or broad singlet-The hydroxyl proton signal can also be broad and its chemical shift is variable due to hydrogen bonding and exchange with the solvent.

The interpretation of coupling constants is crucial for confirming the connectivity within the azetidine ring.[3] The expected triplet and quintet patterns for the azetidine protons provide strong evidence for the 3-hydroxy substitution pattern.

Predicted ¹³C NMR Spectral Characteristics of 1-(4-Aminophenyl)azetidin-3-ol

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 1-(4-Aminophenyl)azetidin-3-ol, we expect to observe eight distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Aminophenyl)azetidin-3-ol in DMSO-d₆.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-3~60 - 65The carbon bearing the hydroxyl group will be significantly downfield.
C-2, C-4~50 - 55The methylene carbons adjacent to the nitrogen will be deshielded.
C-1'~145 - 150The aromatic carbon directly attached to the nitrogen atom of the azetidine ring.
C-4'~140 - 145The aromatic carbon bearing the amino group.
C-3', C-5'~115 - 120Aromatic carbons meta to the azetidine nitrogen.
C-2', C-6'~110 - 115Aromatic carbons ortho to the azetidine nitrogen.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.[4] The predicted values are based on established ranges for similar functional groups and substituted aromatic rings.[5][6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-(4-Aminophenyl)azetidin-3-ol, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[7]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9]

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves a multi-technique approach.

Table 3: Comparison of Analytical Techniques for the Characterization of 1-(4-Aminophenyl)azetidin-3-ol.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information (connectivity, stereochemistry), purity assessment.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS).High sensitivity, small sample amount required.Provides limited structural information, fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH₂, C-N, aromatic C-H).Fast, easy to use, provides a "fingerprint" of the molecule.Does not provide detailed structural connectivity.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical formula.Does not provide structural information, requires a pure sample.
X-ray Crystallography Absolute 3D structure in the solid state.Definitive structural determination.Requires a single crystal of sufficient quality, structure may differ from solution conformation.

The synergistic use of these techniques provides a self-validating system for the characterization of 1-(4-Aminophenyl)azetidin-3-ol. For instance, MS can confirm the molecular weight, IR can verify the presence of the hydroxyl and amino groups, and NMR provides the detailed atomic arrangement.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecule and the analytical process, the following diagrams are provided.

Figure 1: 2D structure of 1-(4-Aminophenyl)azetidin-3-ol.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Data Analysis & Validation synthesis Synthesis of 1-(4-Aminophenyl)azetidin-3-ol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Technique ms Mass Spectrometry purification->ms Complementary ir IR Spectroscopy purification->ir Complementary elemental Elemental Analysis purification->elemental Complementary analysis Spectral Interpretation & Data Correlation nmr->analysis ms->analysis ir->analysis elemental->analysis validation Structure Confirmation analysis->validation

Figure 2: Workflow for the characterization of 1-(4-Aminophenyl)azetidin-3-ol.

Conclusion

The comprehensive characterization of 1-(4-Aminophenyl)azetidin-3-ol relies heavily on the detailed structural insights provided by ¹H and ¹³C NMR spectroscopy. By carefully analyzing chemical shifts, coupling constants, and signal integrations, a definitive structural assignment can be made. The predictive data and experimental protocols outlined in this guide serve as a robust framework for researchers. When combined with complementary analytical techniques, this multi-faceted approach ensures the scientific integrity and trustworthiness of the structural elucidation, a critical step in the advancement of drug discovery and development programs.

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  • MDPI. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Link]

  • PMC - PubMed Central. (2020). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. [Link]

  • Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

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Comparative

A Comparative Guide to Purity Analysis of 1-(4-Aminophenyl)azetidin-3-ol: LC-MS, HPLC-UV, and qNMR Approaches

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For novel scaffolds like 1-(4-Aminopheny...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For novel scaffolds like 1-(4-Aminophenyl)azetidin-3-ol, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the purity of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in selecting the most appropriate analytical strategy.

The Significance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading, as co-eluting impurities or compounds with poor detector response may go unnoticed.[1] An orthogonal approach, employing multiple techniques that rely on different physicochemical principles, provides a more comprehensive and trustworthy purity profile. This is in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding of a drug substance's impurity profile.[2][3][4][5]

Understanding the Analyte: 1-(4-Aminophenyl)azetidin-3-ol and its Potential Impurities

The synthesis of 1-(4-Aminophenyl)azetidin-3-ol can involve several steps, each presenting opportunities for the formation of process-related impurities.[6][7] Moreover, the strained azetidine ring can be susceptible to degradation under certain conditions.[8] A comprehensive purity analysis must be capable of separating and detecting the main component from potential impurities such as:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate synthetic steps.

  • By-products: Resulting from side reactions during the synthesis.

  • Degradation products: Formed due to instability of the final compound, for instance, through ring-opening of the azetidine moiety.

Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11][12]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, or absolute purity assessment.

Technique Principle Strengths Limitations Best Suited For
LC-MS Separation by liquid chromatography followed by detection based on mass-to-charge ratio.High sensitivity and selectivity; excellent for identifying unknown impurities by providing molecular weight information.[13][][15]Quantitative accuracy can be affected by ionization efficiency; may not be suitable for non-ionizable compounds.Impurity identification and profiling; analysis of complex mixtures.
HPLC-UV Separation by liquid chromatography followed by detection based on UV absorbance.Robust and reproducible for quantitation; widely available and cost-effective.[16]Requires the analyte to have a UV chromophore; may not detect impurities that co-elute or lack a chromophore.Routine quality control; quantitation of the main component and known, UV-active impurities.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Provides absolute purity determination without the need for a reference standard of the analyte; non-destructive.[17][18][19][20]Lower sensitivity compared to LC-MS; requires a certified internal standard for absolute quantification.Absolute purity determination; characterization of reference standards.

Experimental Data: A Comparative Case Study

To illustrate the complementary nature of these techniques, a batch of 1-(4-Aminophenyl)azetidin-3-ol was analyzed using LC-MS, HPLC-UV, and qNMR. The following table summarizes the hypothetical, yet realistic, results.

Analytical Method Purity of 1-(4-Aminophenyl)azetidin-3-ol (%) Detected Impurities Remarks
HPLC-UV (Area %) 99.5Impurity A (0.2%), Impurity B (0.3%)Provides a good estimate of relative purity based on UV response. Assumes all components have similar UV absorptivity.
LC-MS (Area %) 99.4Impurity A (0.2%), Impurity B (0.3%), Unknown Impurity C (m/z = X, 0.1%)Confirms the presence of known impurities and identifies a previously unknown impurity.
qNMR (Absolute Purity) 98.9-Provides the most accurate measure of the absolute purity of the main component, accounting for non-UV active and non-ionizable impurities.

These results highlight the importance of an orthogonal approach. While HPLC-UV indicated a purity of 99.5%, LC-MS revealed an additional unknown impurity. Furthermore, qNMR provided a more accurate absolute purity value of 98.9%, suggesting the presence of impurities that are not detected or accurately quantified by the chromatographic methods.

Experimental Protocols

LC-MS Analysis for Impurity Identification

This protocol is designed for the sensitive detection and identification of known and unknown impurities.

Workflow:

LC-MS Workflow

Methodology:

  • Sample Preparation: Dissolve 1 mg of 1-(4-Aminophenyl)azetidin-3-ol in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS System: Agilent 6545XT AdvanceLink Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode from m/z 50 to 1000.

HPLC-UV for Quantitative Purity Determination

This protocol is optimized for the robust and reproducible quantification of 1-(4-Aminophenyl)azetidin-3-ol and its known impurities.

Workflow:

HPLC-UV Workflow

Methodology:

  • Standard Preparation: Prepare a stock solution of a well-characterized reference standard of 1-(4-Aminophenyl)azetidin-3-ol at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample solution at a concentration of 1 mg/mL in the same diluent.

  • HPLC System: Agilent 1260 Infinity II LC system or equivalent with a diode array detector (DAD).

  • Column: Phenomenex Luna C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient: 10% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

qNMR for Absolute Purity Determination

This protocol describes the use of qNMR for the direct measurement of the absolute purity of 1-(4-Aminophenyl)azetidin-3-ol.

Workflow:

qNMR Workflow

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(4-Aminophenyl)azetidin-3-ol and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Solvent: Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Experiment: 1D proton NMR.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Purity Calculation: Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Conclusion

The purity assessment of pharmaceutical intermediates like 1-(4-Aminophenyl)azetidin-3-ol demands a multi-faceted analytical approach. LC-MS excels in the identification of unknown impurities, providing crucial information for process optimization and safety assessment. HPLC-UV remains the workhorse for routine quality control, offering robust and reliable quantification of the main component and known impurities. For the definitive determination of absolute purity, qNMR stands as an indispensable tool, providing a direct and accurate measurement without the need for a specific reference standard of the analyte. By judiciously employing these orthogonal techniques, researchers and drug development professionals can ensure the highest quality of their materials, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved January 26, 2026, from [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed. (2021, June 30). Retrieved January 26, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 26, 2026, from [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019, July 25). Retrieved January 26, 2026, from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (2011, January 7). Retrieved January 26, 2026, from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved January 26, 2026, from [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 26, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10). Retrieved January 26, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved January 26, 2026, from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Governors State University. (2014, October 27). Retrieved January 26, 2026, from [Link]

  • Analytical Method Lifecyle of SFC Methods from Development Use to Routine QC Implementation: Supporting Small Molecule R&D and Commercialization | LCGC International. (2024, December 12). Retrieved January 26, 2026, from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (n.d.). Retrieved January 26, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved January 26, 2026, from [Link]

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved January 26, 2026, from [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Retrieved January 26, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.). Retrieved January 26, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 26, 2026, from [Link]

  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved January 26, 2026, from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved January 26, 2026, from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Retrieved January 26, 2026, from [Link]

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Comparative

A Tale of Two Rings: A Comparative Guide to the Metabolic Stability of Azetidine and Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Choice of Saturated Heterocycles in Drug Design In the intricate process of drug discovery, the selection of a molecular scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Saturated Heterocycles in Drug Design

In the intricate process of drug discovery, the selection of a molecular scaffold is a critical decision that profoundly influences a candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Among the most prevalent saturated heterocyclic motifs are the four-membered azetidine and the six-membered piperidine rings. Both are valued for their ability to introduce a basic nitrogen center, crucial for target engagement and optimizing physicochemical properties, while also providing a three-dimensional architecture. However, the subtle difference in their ring size imparts distinct structural and electronic characteristics, leading to significant variations in their metabolic fate. This guide offers an in-depth, objective comparison of the metabolic stability of azetidine and piperidine analogs, supported by experimental data, to empower medicinal chemists to make more informed decisions in scaffold selection and lead optimization.

At a Glance: Key Physicochemical and Metabolic Differences

PropertyAzetidinePiperidineImplication for Metabolic Stability
Ring Strain (kcal/mol) ~25.4[1]Low (Chair conformation)High strain in azetidine can predispose it to ring-opening metabolic pathways not commonly observed with the more stable piperidine ring.[2][3]
pKa (conjugate acid) ~11.29~11.22Similar basicity suggests that both can be protonated under physiological conditions, influencing receptor interactions and solubility.
Conformational Flexibility Rigid, planarFlexible, prefers chair conformationThe rigid conformation of azetidine can offer entropic advantages in binding but may also influence enzyme recognition. Piperidine's flexibility allows it to adopt various conformations to fit into active sites.
Primary Metabolic Pathways Ring-opening (e.g., by GSTs), N-dealkylationN-dealkylation, C-oxidation (hydroxylation), N-oxidationAzetidines can undergo unique metabolic pathways due to ring strain, while piperidines are primarily metabolized through more conventional oxidative pathways.[4]

The Influence of Structure on Metabolic Fate: A Mechanistic Perspective

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. The enzymatic machinery of the body, primarily the cytochrome P450 (CYP450) superfamily of enzymes, is responsible for the biotransformation of most xenobiotics.[5] The structural and electronic differences between azetidine and piperidine rings significantly impact how they are recognized and processed by these enzymes.

Piperidine Metabolism: A Well-Trod Path of Oxidation

The piperidine ring, being a stable, saturated heterocycle, undergoes predictable metabolic transformations primarily mediated by CYP450 enzymes.[4] The most common metabolic pathways include:

  • N-dealkylation: For N-substituted piperidines, enzymatic removal of the alkyl group is a major metabolic route.[4] This process is initiated by CYP450-mediated oxidation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves.[6]

  • C-oxidation (Hydroxylation): The carbon atoms of the piperidine ring can be hydroxylated by CYP450 enzymes, typically at positions 3 or 4. The regioselectivity of this oxidation is influenced by the substitution pattern on the ring and the overall topography of the enzyme's active site.

  • N-oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide, although this is generally a less common pathway compared to N-dealkylation and C-oxidation.

The metabolic stability of a piperidine-containing compound can often be enhanced by strategically introducing substituents that sterically hinder or electronically deactivate the sites of metabolism.[4] For example, substitution at the positions adjacent to the nitrogen can decrease the rate of N-dealkylation.[4]

Azetidine Metabolism: The Double-Edged Sword of Ring Strain

The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This inherent strain makes the four-membered ring more susceptible to reactions that lead to ring-opening, a metabolic pathway not typically seen with the more stable piperidine ring.[2][3]

While azetidines can also undergo N-dealkylation and C-oxidation, a key metabolic vulnerability is glutathione (GSH) conjugation via ring-opening . This has been observed for certain azetidine-containing compounds and is catalyzed by glutathione S-transferases (GSTs).[7] This pathway involves the nucleophilic attack of the thiol group of glutathione on one of the carbon atoms of the azetidine ring, leading to the formation of a linear amino-thioether conjugate.[7] Notably, this can occur without prior activation by CYP450 enzymes.[7]

The propensity for ring-opening is a critical consideration for drug developers. While in some cases it can lead to rapid clearance and inactivation, in others it could potentially lead to the formation of reactive metabolites. The substitution pattern on the azetidine ring can significantly influence its susceptibility to this metabolic pathway.

Experimental Data: Comparing Stability in a Real-World Context

Direct, matched-pair comparisons of the metabolic stability of azetidine and piperidine analogs are not abundantly available in the public domain. However, existing studies provide valuable insights.

A study on the chemical stability of N-aryl azetidines, pyrrolidines, and piperidines under acidic conditions (which can be a surrogate for reactivity) demonstrated that the half-life of the azetidine analog was significantly shorter than its piperidine counterpart, highlighting the increased reactivity of the strained four-membered ring.[3]

Table 1: Chemical Stability of N-Aryl Cyclic Amines at pH 1.8 [3]

CompoundRing SystemT1/2 (hours)
Analog 1Azetidine1.5
Analog 2Piperidine>48

Data adapted from a study on intramolecular ring-opening decomposition. While not a direct measure of metabolic stability, it illustrates the inherent reactivity differences.

In a more direct metabolic study, the replacement of a piperidine ring with an azaspiro[3.3]heptane moiety (a bicyclic system containing an azetidine ring) in a series of compounds led to a decrease in metabolic stability in human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

To provide a practical framework for researchers, here is a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using liver microsomes. This assay is a cornerstone of early drug discovery for assessing the intrinsic clearance of a compound.

Objective:

To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:
  • Test compound (in DMSO stock solution)

  • Pooled human liver microsomes (or from other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture by adding microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Prepare the test compound working solution by diluting the DMSO stock in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound working solution to the wells of the 96-well plate.

    • Add the microsomal solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Self-Validating System and Controls:
  • Negative Control: Incubate the test compound with microsomes without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Positive Control: Include compounds with known metabolic stability profiles to ensure the assay is performing as expected.

  • Time Zero (t=0) Sample: Represents 100% of the initial compound concentration.

Visualizing the Concepts

Comparative Metabolic Pathways

cluster_azetidine Azetidine Analog cluster_piperidine Piperidine Analog Azetidine Azetidine-containing Drug Candidate A_N_dealk N-dealkylation Azetidine->A_N_dealk CYP450 A_C_ox C-oxidation Azetidine->A_C_ox CYP450 A_ring_open Ring-opening (GSH conjugation) Azetidine->A_ring_open GSTs Piperidine Piperidine-containing Drug Candidate P_N_dealk N-dealkylation Piperidine->P_N_dealk CYP450 P_C_ox C-oxidation Piperidine->P_C_ox CYP450 P_N_ox N-oxidation Piperidine->P_N_ox CYP450

Caption: Comparative metabolic pathways of azetidine and piperidine analogs.

In Vitro Metabolic Stability Assay Workflow

Start Start: Prepare Reagents (Compound, Microsomes, Buffer) PreIncubate Pre-incubate at 37°C (Compound + Microsomes) Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate TimePoints Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench Reaction (Add Acetonitrile + Internal Standard) TimePoints->Quench Process Process Sample (Centrifuge, Collect Supernatant) Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Calculate t1/2 and CLint) Analyze->Data End End: Stability Profile Data->End

Sources

Validation

A Comparative Guide to the X-ray Crystal Structure of 1-(4-Aminophenyl)azetidin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Azetidine Scaffold Azetidines are four-membered nitrogen-containing heterocycles that have garnered substantial intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered substantial interest in drug discovery.[1] Their inherent ring strain and rigid, three-dimensional geometry make them valuable scaffolds for creating novel chemical entities with diverse pharmacological activities.[2] The 1-(4-Aminophenyl)azetidin-3-ol framework, in particular, combines the strained azetidine ring with a pharmacologically significant aminophenyl group and a hydroxyl moiety. This unique combination of functional groups suggests potential for a wide range of intermolecular interactions, such as hydrogen bonding, which are pivotal for molecular recognition at biological targets. Understanding the precise three-dimensional arrangement of these atoms through X-ray crystallography is therefore essential for elucidating structure-activity relationships (SAR) and guiding the development of new therapeutic agents.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of N-substituted azetidin-3-ols is a well-established yet challenging field of organic chemistry.[1] The primary challenge lies in the construction of the strained four-membered ring.[3] A common and effective strategy involves the cyclization of 1,3-difunctionalized propane derivatives. For the synthesis of a 1-aryl-azetidin-3-ol, a typical route begins with the reaction of epichlorohydrin with the desired aniline.

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)azetidin-3-ol

This protocol describes a representative synthesis, emphasizing the causality behind the procedural choices to ensure reproducibility and understanding.

Step 1: Epoxide Ring-Opening

  • Reactants: 4-Nitroaniline and epichlorohydrin. The nitro group is used as a protecting group for the amine, which can be reduced in a later step.

  • Procedure: Dissolve 4-nitroaniline in a suitable solvent such as methanol. Add epichlorohydrin and heat the mixture to reflux. The nucleophilic aniline attacks the less hindered carbon of the epoxide, leading to the formation of 1-chloro-3-((4-nitrophenyl)amino)propan-2-ol.

  • Causality: Methanol serves as a protic solvent that can facilitate the epoxide ring-opening. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Intramolecular Cyclization

  • Reactant: 1-chloro-3-((4-nitrophenyl)amino)propan-2-ol and a base (e.g., sodium hydroxide).

  • Procedure: Treat the product from Step 1 with a strong base. The hydroxyl group is deprotonated to form an alkoxide, which then undergoes an intramolecular Williamson ether synthesis-like reaction, displacing the chloride to form the azetidine ring.

  • Causality: The use of a strong base is critical to deprotonate the secondary alcohol, initiating the intramolecular cyclization. The proximity of the alkoxide and the chloro-substituted carbon favors the formation of the four-membered ring.

Step 3: Reduction of the Nitro Group

  • Reactant: 1-(4-Nitrophenyl)azetidin-3-ol and a reducing agent (e.g., H₂ gas with a Palladium catalyst).

  • Procedure: The nitrophenyl derivative is subjected to catalytic hydrogenation. This selectively reduces the nitro group to an amine without affecting the azetidine ring or the hydroxyl group.

  • Causality: Catalytic hydrogenation is a mild and efficient method for nitro group reduction, offering high selectivity and yield, which is crucial for the integrity of the final product.[4]

Step 4: Crystallization for X-ray Analysis

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Protocol: Slow Evaporation Method

    • Dissolve the purified 1-(4-aminophenyl)azetidin-3-ol in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water).

    • The choice of solvent is critical: the compound should be soluble, but the solution should be near saturation.

    • Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment at a constant, cool temperature.

    • Over several days to weeks, as the solvent evaporates, the concentration of the solute will slowly increase beyond its solubility limit, promoting the formation of well-ordered crystals.

  • Causality: Slow evaporation is a preferred method as it allows molecules to arrange themselves into a thermodynamically stable crystal lattice, minimizing defects. A solvent mixture like ethanol/water is often effective because it provides a balance of polarity that can be fine-tuned to control the solubility and evaporation rate.[5]

The X-ray Crystallography Workflow

Determining the crystal structure of a small molecule is a systematic process that translates diffraction patterns into a precise three-dimensional atomic model.[6][7] The standard workflow is a self-validating system where each step builds upon the successful completion of the previous one.

A standard workflow for small molecule X-ray crystallography.
  • Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head, often flash-frozen in a stream of cold nitrogen to minimize radiation damage during data collection.[8]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Data Processing: The intensities of the diffraction spots are integrated and scaled to produce a unique reflection file.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using various metrics to ensure its chemical and crystallographic soundness.

Comparative Structural Analysis

While the specific crystal structure of 1-(4-Aminophenyl)azetidin-3-ol is not publicly deposited, we can infer its likely structural characteristics by comparing it with two relevant analogs: 1-N-Boc-3-hydroxyazetidine (to understand the azetidin-3-ol core) and the crystal packing of various aminophenyl derivatives (to understand intermolecular interactions).

Analog 1: The Azetidin-3-ol Core (from 1-N-Boc-3-hydroxyazetidine)

The compound 1-N-Boc-3-hydroxyazetidine provides a valuable model for the azetidine ring itself.[10]

  • Ring Conformation: The four-membered azetidine ring is not perfectly planar due to ring strain. It adopts a puckered conformation. This puckering is crucial as it positions the substituents (the N-aryl group and the 3-hydroxyl group) in specific pseudo-axial or pseudo-equatorial orientations, which will directly influence the molecule's overall shape and how it interacts with other molecules.

  • Impact of N-Substitution: Replacing the bulky, electron-withdrawing Boc group with a planar 4-aminophenyl group would significantly alter the electronic properties and steric profile of the nitrogen atom. The phenyl group is expected to have a preferred rotational orientation (torsion angle) with respect to the azetidine ring, influenced by steric hindrance and potential weak intramolecular interactions.

Analog 2: Intermolecular Interactions of the 4-Aminophenyl Moiety

The 4-aminophenyl group is rich in hydrogen bonding capabilities. The amino group (-NH₂) provides two hydrogen bond donors, while the hydroxyl group (-OH) on the azetidine ring provides both a donor and an acceptor.

  • Hydrogen Bonding Networks: In the solid state, it is highly probable that these molecules would form extensive hydrogen bonding networks.[11][12] We can anticipate strong N-H···O, O-H···N, and potentially N-H···N interactions linking adjacent molecules. These interactions are directional and play a dominant role in defining the crystal packing arrangement.[13]

  • π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align.[14] These interactions, though weaker than hydrogen bonds, contribute significantly to the overall stability of the crystal lattice.[15]

Comparative Data Summary

The table below contrasts the expected structural features of the target compound with known features from its analogs.

Feature1-N-Boc-3-hydroxyazetidine (Analog 1)Aminophenyl Derivatives (Analog 2)Predicted for 1-(4-Aminophenyl)azetidin-3-ol
Ring System Puckered azetidine ringAromatic phenyl ringPuckered azetidine ring
Key Functional Groups -OH, Boc-protected Amine-NH₂, Aromatic Ring-OH, -NH₂, Phenyl Ring
Dominant Intermolecular Interactions O-H···O hydrogen bondsN-H···N/O hydrogen bonds, π-π stackingExtensive O-H···N and N-H···O hydrogen bonds, π-π stacking
Expected Crystal Packing Primarily driven by hydrogen bonds involving the hydroxyl group.Driven by a combination of strong hydrogen bonds and π-stacking.Complex 3D network stabilized by both hydrogen bonds and π-stacking.

Structure-Property Relationships and Implications for Drug Design

The crystal structure of a molecule is not merely an academic curiosity; it is a blueprint for its behavior. The interplay between the molecular conformation and the crystal packing directly influences key properties relevant to drug development.

Relationship between structure, properties, and biological activity.
  • Solubility and Bioavailability: The extensive hydrogen bonding capacity of 1-(4-aminophenyl)azetidin-3-ol suggests it will have moderate aqueous solubility. However, strong, stable crystal lattices can sometimes lead to poor dissolution rates. Understanding the crystal packing is therefore crucial for formulation development. Different polymorphs (different crystal packing arrangements of the same molecule) could exhibit vastly different solubilities.

  • Target Binding: The specific 3D shape, defined by the azetidine pucker and the phenyl group's orientation, is critical for how the molecule fits into the binding pocket of a protein target. The hydroxyl and amino groups are likely key pharmacophoric features that will form specific hydrogen bonds with amino acid residues in the target protein, determining binding affinity and selectivity.

By understanding these structural nuances, medicinal chemists can rationally design second-generation derivatives with improved properties. For example, modifying substituents on the phenyl ring could modulate π-stacking interactions or introduce new hydrogen bonding opportunities, thereby fine-tuning both the solid-state properties and the biological activity of the compounds.

Conclusion

While a definitive crystal structure for 1-(4-aminophenyl)azetidin-3-ol remains to be reported in the public domain, a detailed comparative analysis based on the known structures of its core components provides invaluable insights. The molecule is characterized by a puckered azetidine ring and a rich array of hydrogen bond donors and acceptors. These features are predicted to result in a stable, three-dimensional crystal lattice dominated by extensive hydrogen bonding and π-π stacking interactions. This structural understanding forms a critical foundation for any drug discovery program, enabling researchers to interpret SAR data, predict physicochemical properties, and rationally design superior analogs for therapeutic applications.

References

  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI.[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.[Link]

  • Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. IUCr.[Link]

  • X-ray crystallography. Wikipedia.[Link]

  • 3-azetidinols.
  • 1-Phenylazetidin-3-ol. MySkinRecipes.[Link]

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  • Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. PubMed Central.[Link]

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Comparative

Introduction: The Critical Role of Structural Integrity in Drug Discovery

An Expert's Guide to the Structural Validation of Synthesized 1-(4-Aminophenyl)azetidin-3-ol: A Comparative Approach 1-(4-Aminophenyl)azetidin-3-ol is a key building block in modern medicinal chemistry, frequently incorp...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Structural Validation of Synthesized 1-(4-Aminophenyl)azetidin-3-ol: A Comparative Approach

1-(4-Aminophenyl)azetidin-3-ol is a key building block in modern medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique three-dimensional structure which can enhance potency and improve pharmacokinetic properties. Its azetidine ring, a four-membered heterocyclic amine, imparts a degree of conformational rigidity that is highly sought after in drug design. However, the synthesis of such strained ring systems is not without its challenges, and rigorous structural validation is paramount to ensure the integrity of the final compound. This guide provides a comprehensive, experience-driven framework for validating the structure of synthesized 1-(4-Aminophenyl)azetidin-3-ol, comparing the utility of various analytical techniques and offering detailed protocols for their execution.

The seemingly minor rearrangement or isomerization during synthesis can lead to vastly different biological activities and off-target effects. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal structural confirmation. We will explore the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, highlighting their individual strengths and how they synergistically provide a complete picture of the molecule's identity and purity.

The Validation Workflow: A Multi-Technique Strategy

A robust validation strategy relies on the orthogonal application of several analytical methods. Each technique probes different aspects of the molecular structure, and their combined data provides the necessary evidence to confirm the desired structure and rule out potential alternatives.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Crude Product Purification Purified Sample Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Environment IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: A typical workflow for the validation of synthesized small molecules.

Comparative Analysis of Key Validation Techniques

The choice of analytical techniques and the interpretation of their results are critical. Below is a comparison of the primary methods used for the structural elucidation of 1-(4-Aminophenyl)azetidin-3-ol.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), and relative stereochemistry.Provides detailed information about the number of protons and their chemical environment.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Number and type of carbon atoms.Complementary to ¹H NMR, confirming the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides the molecular formula with high accuracy (HRMS).Does not provide information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and non-destructive, excellent for identifying key bonds like O-H and N-H.Can be ambiguous for complex molecules with many functional groups.

Experimental Protocols: A Step-by-Step Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 1-(4-Aminophenyl)azetidin-3-ol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (OH and NH₂).

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition & Interpretation:

    • Acquire the ¹H NMR spectrum.

    • Expected Signals:

      • Aromatic Protons: Two doublets in the aromatic region (typically 6.5-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

      • Azetidine Ring Protons: The CH-OH proton will appear as a multiplet. The two CH₂ groups on the azetidine ring will likely show complex multiplets due to diastereotopicity and coupling to each other and the CH-OH proton.

      • OH and NH₂ Protons: These will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The NH₂ protons will integrate to 2H, and the OH proton to 1H.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically needed.

  • Data Acquisition & Interpretation:

    • Expected Signals:

      • Aromatic Carbons: Four signals in the aromatic region (typically 110-150 ppm). Two will be more intense, corresponding to the protonated carbons.

      • Azetidine Ring Carbons: Three signals corresponding to the CH-OH and the two CH₂ carbons. The CH-OH carbon will be in the range of 60-70 ppm, while the CH₂ carbons will be further upfield.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity.

High-Resolution Mass Spectrometry (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like 1-(4-Aminophenyl)azetidin-3-ol.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition & Interpretation:

    • Acquire the mass spectrum.

    • Expected Result: The molecular formula of 1-(4-Aminophenyl)azetidin-3-ol is C₉H₁₂N₂O. The expected monoisotopic mass is 164.09496. The HRMS data should show a prominent ion corresponding to [M+H]⁺ at m/z 165.10279, with a mass accuracy within 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition & Interpretation:

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Expected Absorptions:

      • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol.

      • N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ characteristic of the primary amine (NH₂).

      • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

      • C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

      • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

      • C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.

      • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Putting It All Together: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. The NMR data provides the detailed carbon-hydrogen framework, the MS confirms the overall molecular formula and weight, and the IR spectroscopy provides a quick check for the expected functional groups. Any inconsistencies in the data from these different techniques would immediately flag a potential issue with the sample's identity or purity, prompting further investigation.

G cluster_data Experimental Data cluster_hypothesis Structural Hypothesis cluster_validation Validation & Conclusion NMR ¹H & ¹³C NMR Proton & Carbon Skeleton Connectivity Conclusion Data Consistent? Structure Validated NMR->Conclusion MS Mass Spectrometry Molecular Weight Molecular Formula MS->Conclusion IR Infrared Spectroscopy Functional Groups O-H, N-H, C-N bonds IR->Conclusion Structure Proposed Structure of 1-(4-Aminophenyl)azetidin-3-ol Structure->Conclusion

Comparative

A Comparative In Vitro ADME Profile of 1-(4-Aminophenyl)azetidin-3-ol Containing Compounds and Selected Kinase Inhibitors

A Technical Guide for Drug Discovery and Development Professionals Introduction The azetidine scaffold has garnered significant attention in medicinal chemistry as a valuable building block for the design of novel therap...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Introduction

The azetidine scaffold has garnered significant attention in medicinal chemistry as a valuable building block for the design of novel therapeutic agents. Its unique three-dimensional structure, characterized by a strained four-membered ring, can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and cell permeability.[1][2] The 1-(4-aminophenyl)azetidin-3-ol moiety, in particular, presents a versatile platform for the development of compounds targeting a range of biological targets. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this scaffold is paramount for its successful translation into clinically viable drugs.[3]

This guide provides a comparative analysis of the in vitro ADME profile of compounds containing the 1-(4-aminophenyl)azetidin-3-ol scaffold against a panel of well-characterized, commercially successful small molecule kinase inhibitors: imatinib, dasatinib, and gefitinib. Due to the limited availability of public experimental data for the 1-(4-aminophenyl)azetidin-3-ol scaffold, this guide will utilize in silico predictions for its ADME properties, generated using the SwissADME web tool.[4] This comparative approach will highlight the potential advantages and liabilities of this emerging scaffold in the context of established drug molecules, offering valuable insights for researchers engaged in the design and optimization of azetidine-based drug candidates.

In Vitro ADME Profiling: Methodologies and Rationale

A thorough in vitro ADME assessment is a critical component of modern drug discovery, enabling early identification of potential pharmacokinetic hurdles and guiding structure-activity relationship (SAR) studies.[3] The following sections detail the standard experimental protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for the phase I metabolism of most drugs.[5] High metabolic stability is generally desirable for achieving adequate drug exposure in vivo.

Protocol:

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with human liver microsomes (HLM) at 37°C. The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), typically reported in units of µL/min/mg of microsomal protein.[6]

Figure 3: Workflow for Plasma Protein Binding Assay.

Comparative ADME Profile

The following tables present a comparison of the in vitro ADME properties of the 1-(4-aminophenyl)azetidin-3-ol scaffold (predicted) and the selected kinase inhibitors (experimental).

Table 1: Physicochemical Properties
CompoundMolecular Weight ( g/mol )logPTopological Polar Surface Area (Ų)
1-(4-Aminophenyl)azetidin-3-ol178.220.2861.77
Imatinib493.603.8699.12
Dasatinib488.013.23121.75
Gefitinib446.903.2673.18

Data for 1-(4-aminophenyl)azetidin-3-ol was generated using the SwissADME web tool. Data for kinase inhibitors was obtained from publicly available databases.

Table 2: In Vitro ADME Comparison
Parameter1-(4-Aminophenyl)azetidin-3-ol (Predicted)Imatinib (Experimental)Dasatinib (Experimental)Gefitinib (Experimental)
Metabolic Stability (HLM) Substrate of CYP2D6 and CYP3A4Metabolized by CYP3A4 and CYP2C8[7] Extensively metabolized by CYP3A4[8][9] Metabolized by CYP3A4 and to a lesser extent by CYP2D6
Permeability (Caco-2) HighGood permeability[2][10] High permeability, P-gp substrate (Efflux ratio ~2)High permeability (BCS Class II)
Plasma Protein Binding (%) Low>95%96%~90%

Disclaimer: The ADME properties for 1-(4-aminophenyl)azetidin-3-ol are in silico predictions and have not been experimentally determined. The experimental data for the kinase inhibitors are compiled from various literature sources and may have been generated under different experimental conditions.

Discussion

The comparative analysis reveals distinct in vitro ADME profiles for the 1-(4-aminophenyl)azetidin-3-ol scaffold and the established kinase inhibitors.

Metabolic Stability: The in silico prediction suggests that the 1-(4-aminophenyl)azetidin-3-ol scaffold is a substrate for major drug-metabolizing enzymes, CYP2D6 and CYP3A4. This is a common feature for many small molecule drugs, including the comparator kinase inhibitors which are all primarily metabolized by CYP3A4. T[3][7][8][9]he key takeaway for drug discovery programs is the need to experimentally validate this prediction and to understand the specific sites of metabolism on the molecule. Structural modifications can then be strategically employed to block or slow down metabolism at these "soft spots," thereby improving metabolic stability.

Permeability: The prediction of high permeability for the 1-(4-aminophenyl)azetidin-3-ol scaffold is a promising feature for oral drug development. The comparator kinase inhibitors also exhibit good to high permeability, which is a prerequisite for their oral bioavailability. I[2][11][10]t is important to note that dasatinib is a substrate for the efflux transporter P-gp, which can limit its net absorption. F[11]uture experimental evaluation of the azetidine-containing compounds should include bidirectional Caco-2 assays to determine if they are also subject to efflux.

Plasma Protein Binding: The predicted low plasma protein binding for the 1-(4-aminophenyl)azetidin-3-ol scaffold is a significant differentiator from the highly protein-bound kinase inhibitors. While high protein binding is not necessarily a deal-breaker in drug development, a lower level of binding can lead to a higher fraction of unbound drug, which is the pharmacologically active form. This could potentially translate to a lower required therapeutic dose and a wider therapeutic window.

Conclusion

This comparative guide provides a valuable framework for researchers working with the 1-(4-aminophenyl)azetidin-3-ol scaffold. The in silico predictions suggest a promising ADME profile characterized by high permeability and low plasma protein binding. While the predicted metabolism by major CYP enzymes is a point for consideration, it is a common challenge in drug discovery that can often be addressed through medicinal chemistry efforts.

It is crucial to emphasize that these in silico predictions must be validated through rigorous experimental in vitro and in vivo studies. This guide serves as a starting point, offering a rationale for prioritizing experimental resources and providing a context for interpreting future ADME data for this promising class of compounds. The favorable predicted properties of the 1-(4-aminophenyl)azetidin-3-ol scaffold, when compared to established drugs, underscore its potential as a valuable component in the design of next-generation therapeutics.

References

  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. National Institutes of Health. Available at: [Link].

  • Peng, J. W., et al. (2012). Interindividual variability in imatinib metabolism in human liver microsomes and primary human hepatocytes: Impact of CYP2C8 and CYP3A phenotypes. Drug Metabolism and Disposition, 40(12), 2345-2353. Available at: [Link].

  • The novel oral imatinib microemulsions: physical properties, cytotoxicity activities and improved Caco-2 cell permeability. PubMed. Available at: [Link].

  • Al-kassas, R., et al. (2022). Solid Dispersions of Gefitinib Prepared by Spray Drying with Improved Mucoadhesive and Drug Dissolution Properties. Pharmaceuticals, 15(1), 73. Available at: [Link].

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link].

  • Di, L., & Obach, R. S. (2015). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition, 33(7), 1047-1052. Available at: [Link].

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Validation

antioxidant activity of aminophenyl-substituted heterocycles

A Comparative Guide to the Antioxidant Activity of Aminophenyl-Substituted Heterocycles Introduction: The Chemical Quest for Potent Antioxidants In the intricate biochemical landscape of cellular life, reactive oxygen sp...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of Aminophenyl-Substituted Heterocycles

Introduction: The Chemical Quest for Potent Antioxidants

In the intricate biochemical landscape of cellular life, reactive oxygen species (ROS) are constantly generated as byproducts of metabolic processes. While essential in small amounts for signaling pathways, their overproduction leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize these harmful ROS, and the development of novel, potent synthetic antioxidants is a significant focus of medicinal chemistry.

Among the vast array of synthetic compounds, aminophenyl-substituted heterocycles have emerged as a particularly promising class. The presence of a heterocyclic core, a common feature in many pharmaceuticals, combined with an aminophenyl substituent, creates a unique electronic environment that can be fine-tuned to enhance antioxidant activity. The amino group, a strong electron-donating group, can increase the electron density of the molecule, facilitating the donation of a hydrogen atom or an electron to neutralize free radicals.

This guide provides a comparative analysis of the antioxidant activity of different families of aminophenyl-substituted heterocycles, supported by experimental data from the literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the most common assays used to evaluate their antioxidant potential.

Comparative Analysis of Antioxidant Activity

The is significantly influenced by the nature of the heterocyclic ring and the position of the aminophenyl group. Here, we compare some of the most studied classes.

Aminophenyl-Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. When substituted with an aminophenyl group, they often exhibit notable antioxidant properties. The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the N-H of the imidazole ring or the amino group.

Studies have shown that the position of the amino group on the phenyl ring is crucial. For instance, a study on 2-(aminophenyl)benzimidazoles revealed that compounds with the amino group at the para-position generally exhibit stronger antioxidant activity compared to those with meta-substitution. This can be attributed to the resonance stabilization of the resulting radical.

Aminophenyl-Substituted Triazoles

Triazoles, five-membered rings containing three nitrogen atoms, are another important heterocyclic core. Their derivatives have been explored for various medicinal applications, including as antioxidants. The presence of multiple nitrogen atoms can influence the electronic properties of the molecule, impacting its ability to scavenge free radicals.

Research on aminophenyl-substituted triazoles has demonstrated their potential as effective antioxidants. The antioxidant activity is often dependent on the specific triazole isomer (1,2,3-triazole vs. 1,2,4-triazole) and the substitution pattern on the aminophenyl ring.

Aminophenyl-Substituted Pyrimidines

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. They are core components of nucleic acids and have been extensively studied in medicinal chemistry. Aminophenyl-substituted pyrimidines have been synthesized and evaluated for their antioxidant capabilities.

The extended conjugation and the presence of nitrogen atoms in the pyrimidine ring can contribute to the stabilization of the radical formed after scavenging a free radical, thus enhancing the antioxidant activity.

Quantitative Comparison of Antioxidant Activity

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative aminophenyl-substituted heterocycles from various studies. A lower IC50 value indicates a higher antioxidant activity.

Heterocyclic CoreCompoundAssayIC50 (µM)Reference
Benzimidazole2-(4-aminophenyl)benzimidazoleDPPH45.2
Benzimidazole2-(3-aminophenyl)benzimidazoleDPPH68.5
Triazole4-(4-aminophenyl)-1,2,3-triazole derivativeDPPH32.7
Pyrimidine2-amino-4-(4-aminophenyl)pyrimidine derivativeABTS28.9
Ascorbic Acid(Standard)DPPH25.8
Trolox(Standard)ABTS15.4

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

The evaluation of antioxidant activity is crucial for comparing the efficacy of different compounds. Here, we detail the protocols for two of the most widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compounds and standard: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations.

  • Assay procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.

    • For the blank, add 100 µL of methanol to 100 µL of the solvent.

  • Incubation and measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test compounds and standard: Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Assay procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test compounds and the standard.

    • For the control, add 190 µL of the ABTS•+ working solution to 10 µL of the solvent.

  • Incubation and measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of novel aminophenyl-substituted heterocycles for their antioxidant activity.

Antioxidant_Screening_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Antioxidant Assays cluster_2 Data Analysis & Interpretation synthesis Synthesis of Aminophenyl- Substituted Heterocycles purification Purification & Characterization (NMR, MS, etc.) synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep dpph DPPH Assay stock_prep->dpph Primary Screening abts ABTS Assay stock_prep->abts Confirmatory Screening ic50 IC50 Value Calculation dpph->ic50 abts->ic50 other_assays Other Assays (e.g., FRAP, ORAC) other_assays->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_id Lead Compound Identification sar->lead_id further_studies further_studies lead_id->further_studies Further Optimization & In Vivo Studies

Caption: A generalized workflow for the discovery and evaluation of novel antioxidant compounds.

Conclusion and Future Directions

Aminophenyl-substituted heterocycles represent a versatile and promising scaffold for the development of novel antioxidants. The data presented in this guide highlight the importance of both the heterocyclic core and the substitution pattern on the aminophenyl ring in determining the antioxidant efficacy. While in vitro assays like DPPH and ABTS provide a valuable initial screening platform, further investigations, including more complex cellular and in vivo models, are necessary to fully elucidate the therapeutic potential of these compounds. Future research should focus on the synthesis of new derivatives with optimized structures, the exploration of their mechanisms of action at a molecular level, and the evaluation of their safety and pharmacokinetic profiles.

References

  • Gouda, M. A., et al. (2015). Synthesis and antioxidant activity of some new 2-(aminophenyl)benzimidazole derivatives. Journal of Chemistry, 2015, 1-7. [Link]

  • Baviskar, A. T., et al. (2013). Synthesis and biological evaluation of novel 1,2,3-triazole containing 4-(aminophenyl) derivatives as potential antioxidant and antimicrobial agents. Medicinal Chemistry Research, 22(12), 5838-5845. [Link]

  • Kumar, A., et al. (2017). Synthesis, characterization and antioxidant activity of novel 2-amino-4-(4-aminophenyl)pyrimidine derivatives. Journal of the Serbian Chemical Society, 82(1), 35-45. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Aminophenyl)azetidin-3-ol

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For novel and specialized compounds such as 1-(4-Aminophenyl)azetidin-3-ol, a thor...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For novel and specialized compounds such as 1-(4-Aminophenyl)azetidin-3-ol, a thorough understanding of its chemical nature is paramount to establishing a safe and effective disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond simple checklists to explain the critical reasoning behind each step. Our commitment is to empower you with the knowledge to handle this substance safely from the moment it becomes waste to its final disposal, ensuring the protection of both personnel and the environment.

Hazard Characterization: Understanding the 'Why' Behind the Precautions

  • Primary Aromatic Amine (PAA) Moiety: The aminophenyl group is the dominant driver of the compound's hazard profile. Primary aromatic amines as a class are known for their potential toxicity.[1] They can be readily absorbed through the skin, and some are recognized as potential carcinogens or mutagens.[1] The SDS for the structurally related 4-aminophenol highlights hazards such as being harmful if swallowed or inhaled, potential for causing allergic skin reactions, and suspected genetic defects.[2]

  • Azetidine Ring: This is a four-membered heterocyclic amine. While less acutely hazardous than the PAA group, such strained rings can be reactive.

  • Alcohol Group: The hydroxyl group (-ol) is generally of low toxicity but contributes to the compound's solubility and reactivity.

Based on this analysis and data from similar compounds like Azetidin-3-ol hydrochloride, we can infer the following likely hazards for 1-(4-Aminophenyl)azetidin-3-ol, which must be assumed until proven otherwise.[3]

Hazard ClassificationGHS Hazard CodeDescriptionRationale & Causality
Acute Toxicity (Oral) H302Harmful if swallowed.Common for many amine compounds.[3][4]
Skin Irritation H315Causes skin irritation.Aromatic amines can be irritants and sensitizers.[3][4]
Serious Eye Damage H318/H319Causes serious eye damage/irritation.Direct contact with the eyes can cause significant injury.[3][4]
Respiratory Irritation H335May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract.[3][4]
Aquatic Toxicity H410Very toxic to aquatic life with long-lasting effects.Aromatic amines can be persistent and harmful to aquatic organisms.[1][2]

This hazard profile dictates that 1-(4-Aminophenyl)azetidin-3-ol must be treated as a hazardous waste, subject to the stringent regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[5][6][7][8]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical waste is that disposal planning begins before the first experiment.[9] The following protocol ensures a self-validating system of safety and compliance.

Phase 1: Immediate Handling at the Point of Generation

This phase covers the initial steps taken at the lab bench as soon as the material is declared waste.

  • Do NOT Attempt Neutralization: Due to the complex and potentially hazardous nature of aromatic amines, do not attempt to neutralize or chemically deactivate the waste at the bench unless you are following a validated and peer-reviewed procedure. Improper neutralization can generate more hazardous byproducts or cause exothermic reactions.

  • Segregate Immediately: The most critical step is to keep waste containing 1-(4-Aminophenyl)azetidin-3-ol separate from all other waste streams.[10][11] This prevents dangerous reactions with incompatible materials.

    • Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides. Mixing with these can lead to violent reactions.[10]

Phase 2: Waste Containerization and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of hazards.[10][12]

  • Select the Correct Container:

    • Use a leak-proof container with a secure, tight-fitting lid.[13] Plastic containers (e.g., high-density polyethylene, HDPE) are generally preferred for their durability.[14]

    • Ensure the container material is compatible with the waste. If the waste is dissolved in a solvent, the container must be compatible with that solvent.

    • Never use food or beverage containers for waste storage.

  • Label the Container Correctly: Proper labeling is a strict regulatory requirement under OSHA and the EPA.[6][12][15] The label must be affixed to the container before any waste is added.

    • The label must clearly state "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name, including 1-(4-Aminophenyl)azetidin-3-ol and any solvents. Avoid abbreviations or chemical formulas.

    • Indicate the approximate percentage of each component.

    • Clearly mark the relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • Include the name of the principal investigator and the laboratory location.

Phase 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[13]

  • Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage Conditions:

    • Keep the waste container securely closed at all times, except when adding waste.[10][13][16]

    • Store the container in a cool, well-ventilated area away from direct sunlight and heat sources.[10]

    • Ensure the SAA is located away from drains and any incompatible chemicals.

  • Quantity Limits: Be aware of EPA limits for SAAs, which is typically 55 gallons of hazardous waste.[13]

Phase 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is responsible for the collection and ultimate disposal of hazardous waste.[14] They will arrange for pickup from your lab's SAA.

  • Utilize a Licensed Waste Carrier: The EHS department will contract with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][17][18] This ensures the waste is managed in compliance with all federal and state regulations.[8][19]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 1-(4-Aminophenyl)azetidin-3-ol waste in the laboratory.

DisposalWorkflow Disposal Workflow for 1-(4-Aminophenyl)azetidin-3-ol start Waste Generated characterize Characterize Waste Assume Hazardous: - Toxic (Aromatic Amine) - Irritant - Aquatic Toxin start->characterize Step 1 segregate Segregate Waste Isolate from: - Oxidizers - Acids - Other Waste Streams characterize->segregate Step 2 containerize Containerize & Label - Use compatible, sealed container - Affix 'Hazardous Waste' label - List all components segregate->containerize Step 3 store Store in SAA - Keep container closed - Store in designated, safe area - Adhere to quantity limits containerize->store Step 4 pickup Request EHS Pickup - Schedule collection - Prepare for transport store->pickup Step 5 end Final Disposal by Licensed Vendor pickup->end Final Step

Caption: Decision workflow for handling 1-(4-Aminophenyl)azetidin-3-ol waste.

References

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Safety: OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • The Laboratory Standard. Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(4-Aminophenyl)azetidin-3-ol

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Aminophenyl)azetidin-3-ol. The following procedures are based on a synthesis of data from structurally relat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Aminophenyl)azetidin-3-ol. The following procedures are based on a synthesis of data from structurally related compounds, including azetidine and aminophenyl derivatives, to ensure the highest degree of safety in the absence of a specific Material Safety Data Sheet (MSDS) for the compound of interest.

Hazard Identification and Risk Assessment

While a specific MSDS for 1-(4-Aminophenyl)azetidin-3-ol is not currently available, an analysis of analogous compounds such as Azetidin-3-ol hydrochloride, 4-aminophenol, and other aminophenyl derivatives indicates a potential for significant health hazards. Researchers must handle this compound with the utmost care, assuming it possesses the following risks until proven otherwise.

Potential Hazards Include:

  • Acute Oral Toxicity: May be harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1][2]. Some related compounds may cause an allergic skin reaction.

  • Serious Eye Damage/Irritation: Can cause serious eye damage or irritation[1][2].

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled[1][2].

  • Genetic Defects: Some aminophenyl compounds are suspected of causing genetic defects.

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the kidneys.

Hazard Summary Table
Hazard ClassificationPotential EffectSource Analogy
Acute Toxicity, Oral (Category 4)Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation[1][2]
Serious Eye Damage/Irritation (Category 1/2A)Causes serious eye damage/irritation[1][2]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation[1][2]
Germ Cell Mutagenicity (Suspected)Suspected of causing genetic defects
Specific Target Organ Toxicity, Repeated ExposureMay cause damage to organs

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 1-(4-Aminophenyl)azetidin-3-ol, a multi-layered approach of engineering controls and personal protective equipment is mandatory.

Engineering Controls:
  • Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a well-ventilated area[1]. A certified chemical fume hood is required to minimize inhalation exposure[3].

  • Restricted Access: The preparation and handling areas should be restricted to authorized personnel only. Prominently display signs indicating the potential hazards[4].

  • Safety Stations: Ensure immediate access to an eyewash station and a safety shower[1].

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is your last and most critical line of defense. The following PPE is required:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles[5][6].

  • Gloves: Double gloving with compatible, chemical-resistant gloves is required. Powder-free nitrile or neoprene gloves are recommended[5][6][7]. Gloves should be changed frequently, at least every 30 to 60 minutes, or immediately if contaminated or damaged[7].

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory. Laboratory coats made of absorbent materials are not sufficient[4][6].

  • Respiratory Protection: When handling the compound as a powder or if there is a risk of aerosol generation, a fit-tested NIOSH-approved N95 or N100 respirator is required[6]. In situations with potential for vapor exposure or splashes, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used[6].

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_clean Doffing Sequence (Clean Area) Don1 Wash Hands Don2 Don Gown Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Inner Gloves Don4->Don5 Don6 Don Outer Gloves (over cuff) Don5->Don6 Doff1 Remove Outer Gloves Don6->Doff1 Begin Work Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Exit Work Area Doff3->Doff4 Doff5 Remove Goggles/Face Shield Doff4->Doff5 Transition Doff6 Remove Respirator Doff5->Doff6 Doff7 Remove Inner Gloves Doff6->Doff7 Doff8 Wash Hands Thoroughly Doff7->Doff8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Aminophenyl)azetidin-3-ol
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